2,3-Dihydro-4-nitrobenzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDYBJXZGGSEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C21)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 2,3-Dihydro-4-nitrobenzofuran
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active molecules.[1][2] The introduction of a nitro group onto this scaffold offers a versatile handle for further chemical transformations, making nitro-substituted dihydrobenzofurans valuable intermediates in medicinal chemistry and materials science. This guide provides an in-depth, scientifically grounded approach to the synthesis and characterization of a specific, less-documented isomer: 2,3-dihydro-4-nitrobenzofuran. We move beyond a simple recitation of steps to explain the strategic rationale behind the proposed synthetic route, addressing challenges of regioselectivity. Furthermore, this document details a comprehensive characterization workflow, establishing a self-validating system for structural confirmation through modern analytical techniques.
Strategic Synthesis Design: Navigating Regioselectivity
The synthesis of specifically substituted aromatic heterocycles is often a challenge of regiochemical control. For this compound, two primary retrosynthetic disconnections can be envisioned:
-
Post-Cyclization Nitration: Nitrating the pre-formed 2,3-dihydrobenzofuran ring.
-
Precursor Nitration and Cyclization: Forming the dihydrofuran ring from a precursor that already contains the nitro group at the desired position.
Direct nitration of the 2,3-dihydrobenzofuran core presents a significant regiochemical hurdle. The ether oxygen at position 1 is an activating, ortho, para-directing group. Therefore, electrophilic nitration would strongly favor substitution at the C5 and C7 positions, making the desired C4 isomer a minor or inaccessible product through standard nitration protocols.[3]
Consequently, a more robust and controllable strategy involves installing the nitro group on a precursor prior to the ring-forming cyclization. A logical approach begins with a phenol bearing a nitro group meta to the hydroxyl function, which can then be elaborated with an allyl group and cyclized. This guide focuses on a plausible three-step synthesis commencing from 3-nitrophenol, which strategically places the nitro group in the correct final position from the outset.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with checkpoints and characterization guidance to ensure the successful synthesis of each intermediate.
Step 1: Synthesis of Allyl 3-nitrophenyl ether (O-Allylation)
-
Causality: This is a standard Williamson ether synthesis. 3-Nitrophenol is deprotonated by a weak base (potassium carbonate) to form a phenoxide nucleophile, which then displaces the bromide from allyl bromide in an SN2 reaction. Acetone is a suitable polar aprotic solvent that solubilizes the reactants.
-
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitrophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetone (10 mL per gram of phenol).
-
Stir the suspension vigorously and add allyl bromide (1.2 eq) dropwise.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the 3-nitrophenol spot.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting crude oil in dichloromethane, wash with 1M NaOH (to remove unreacted phenol) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product, which can be purified further by column chromatography if necessary.
-
Step 2: Synthesis of 2-Allyl-3-nitrophenol (Claisen Rearrangement)
-
Causality: The Claisen rearrangement is a[4][4]-sigmatropic rearrangement.[5] Heating the allyl phenyl ether induces a concerted, pericyclic reaction where the allyl group migrates from the oxygen to an ortho-position on the aromatic ring. The reaction is typically performed neat or in a high-boiling, non-polar solvent. It is critical to note that rearrangement can occur at either ortho position (C2 or C6). While C2 is sterically less hindered, a mixture of isomers is possible and requires careful purification.
-
Protocol:
-
Place the allyl 3-nitrophenyl ether (1.0 eq) in a flask equipped for high-temperature reaction (e.g., with a distillation head to prevent loss of material) under a nitrogen atmosphere.
-
Heat the ether to 180-200 °C. The reaction can be performed neat or in a high-boiling solvent like N,N-diethylaniline.
-
Maintain the temperature for 2-4 hours. Monitor the reaction by TLC for the formation of a new, more polar product.
-
Cool the reaction mixture. If performed neat, the crude product can be directly subjected to purification.
-
Purify the crude material using flash column chromatography on silica gel. A gradient elution system (e.g., starting with 95:5 Hexanes:Ethyl Acetate) is recommended to separate the desired 2-allyl-3-nitrophenol from any potential 6-allyl-3-nitrophenol isomer and unreacted starting material.
-
Step 3: Synthesis of this compound (Intramolecular Cyclization)
-
Causality: This ring-closing reaction involves the intramolecular hydroalkoxylation of the alkene. The phenolic hydroxyl group acts as a nucleophile, attacking the double bond of the allyl group. This process is not spontaneous and requires catalysis. An acid catalyst protonates the double bond, generating a carbocation that is then trapped by the phenol. Alternatively, transition metal catalysts, such as those based on Palladium(II), can coordinate the alkene and render it susceptible to nucleophilic attack by the phenol.[6]
-
Protocol (Acid-Catalyzed):
-
Dissolve the purified 2-allyl-3-nitrophenol (1.0 eq) in a suitable solvent such as toluene or trifluoroacetic acid.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to 80-100 °C and stir for 2-5 hours, monitoring by TLC.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and carefully neutralize the acid by washing with saturated sodium bicarbonate solution.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by flash column chromatography to yield pure this compound.
-
Comprehensive Characterization Workflow
Unambiguous structural verification is paramount. A multi-technique approach ensures the identity and purity of the final compound.
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- 6. Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dihydro-4-nitrobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-dihydro-4-nitrobenzofuran, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The introduction of a nitro group at the 4-position of this scaffold significantly influences its electronic properties and reactivity, making it a valuable intermediate for the synthesis of novel therapeutic agents. This guide will delve into the synthesis, structural elucidation, reactivity, and potential applications of this compound, providing a critical resource for researchers in the field.
Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran core is a prominent structural motif in a vast array of natural products and pharmacologically active molecules.[4] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, which is often crucial for specific interactions with biological targets. The inherent biological relevance of this scaffold has spurred considerable interest in the development of synthetic methodologies to access functionalized derivatives.[5][6] The strategic placement of substituents on the aromatic and dihydrofuran rings allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The introduction of an electron-withdrawing nitro group, as in this compound, is a key synthetic handle for further chemical transformations, such as reduction to an amino group, which can then be elaborated into a variety of functional groups.
Synthesis and Structural Elucidation
While a definitive, step-by-step synthesis for this compound is not extensively detailed in publicly available literature, a highly plausible synthetic route can be inferred from related transformations. The most logical approach involves the selective hydrogenation of the furan ring of 4-nitrobenzofuran. This precursor is readily accessible, and its subsequent reduction to 2,3-dihydro-4-benzofuranamine has been documented, a process that inherently proceeds through the this compound intermediate.[7]
Proposed Synthetic Pathway: Selective Hydrogenation
The synthesis of this compound can be envisioned through the catalytic hydrogenation of 4-nitrobenzofuran. The key to this transformation is the use of a catalyst and reaction conditions that selectively reduce the double bond in the furan ring without affecting the nitro group on the benzene ring.
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed synthetic route to this compound.
Experimental Protocol (Hypothetical):
A detailed experimental protocol for the selective hydrogenation of 4-nitrobenzofuran to this compound would require optimization. However, based on general procedures for similar transformations, a representative protocol would be as follows:
-
Catalyst Preparation: A suitable heterogeneous catalyst, such as 5% Palladium on carbon (Pd/C) or 5% Rhodium on carbon (Rh/C), is suspended in an appropriate solvent (e.g., ethanol, ethyl acetate).
-
Reaction Setup: The catalyst suspension and a solution of 4-nitrobenzofuran in the chosen solvent are placed in a high-pressure reactor (e.g., a Parr apparatus).
-
Hydrogenation: The reactor is purged with hydrogen gas and then pressurized to a specific pressure (e.g., 50 psi). The reaction mixture is then stirred at a controlled temperature (e.g., 25-50 °C).
-
Monitoring: The reaction progress is monitored by the uptake of hydrogen. The reaction is stopped once the theoretical amount of hydrogen for the reduction of one double bond has been consumed.
-
Workup: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: The choice of catalyst (Pd/C or Rh/C) is critical for selective hydrogenation. These catalysts are known to be effective for the reduction of double bonds under relatively mild conditions.
-
Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the starting material. Ethanol and ethyl acetate are common choices.
-
Pressure and Temperature: The reaction parameters (pressure and temperature) need to be carefully controlled to favor the reduction of the furan ring over the nitro group. Milder conditions are generally preferred for this selectivity.
Structural Characterization
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | - Aromatic protons in the region of 7.0-8.0 ppm, with splitting patterns indicative of a 1,2,3-trisubstituted benzene ring. - Two aliphatic protons of the dihydrofuran ring, likely appearing as triplets in the regions of 3.0-3.5 ppm (for the protons at C3) and 4.5-5.0 ppm (for the protons at C2). The chemical shifts would be influenced by the adjacent oxygen and aromatic ring. |
| ¹³C NMR | - Aromatic carbons in the region of 110-160 ppm. - Aliphatic carbons of the dihydrofuran ring, with the carbon at C2 appearing further downfield (around 70-80 ppm) due to its attachment to oxygen, and the carbon at C3 appearing more upfield (around 25-35 ppm). |
| IR Spectroscopy | - Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically observed around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. - C-O-C stretching vibrations for the ether linkage in the dihydrofuran ring. - Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 165.15 g/mol .[11] - Fragmentation patterns could involve the loss of the nitro group (NO₂), cleavage of the dihydrofuran ring, or other characteristic fragmentations. |
Physical and Chemical Properties
While experimental data for the physical properties of this compound are not widely published, we can infer some properties based on its structure and comparison with related compounds.
Table 2: Physical and Chemical Properties of this compound
| Property | Value/Information | Source/Rationale |
| Molecular Formula | C₈H₇NO₃ | - |
| Molecular Weight | 165.15 g/mol | - |
| CAS Number | 1001756-96-2 | Huateng Pharma |
| Appearance | Likely a solid at room temperature. | The presence of the polar nitro group and the planar ring system may lead to efficient crystal packing. |
| Melting Point | Not available. Expected to be higher than the parent 2,3-dihydrobenzofuran (-21 °C). | Increased polarity and molecular weight generally lead to a higher melting point. |
| Boiling Point | Not available. Expected to be significantly higher than the parent 2,3-dihydrobenzofuran (188-189 °C). | The nitro group increases polarity and intermolecular forces. |
| Solubility | Likely soluble in polar organic solvents (e.g., acetone, ethyl acetate, dichloromethane) and poorly soluble in nonpolar solvents and water. | The nitro group and ether oxygen provide polarity. |
Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of the dihydrofuran ring and the electron-withdrawing nitro group on the aromatic ring.
Reduction of the Nitro Group
The most significant and synthetically useful reaction of this compound is the reduction of the nitro group to an amine. This transformation opens up a vast array of subsequent chemical modifications.
Diagram 2: Key Reaction - Reduction of the Nitro Group
Caption: Reduction of this compound to the corresponding amine.
This resulting 4-amino-2,3-dihydrobenzofuran is a versatile intermediate. The amino group can be:
-
Diazotized to form a diazonium salt, which can then be converted into a wide range of other functional groups (e.g., -OH, -Cl, -Br, -I, -CN).
-
Acylated to form amides.
-
Alkylated to form secondary or tertiary amines.
-
Used as a nucleophile in various coupling reactions.
Electrophilic Aromatic Substitution
The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. Therefore, any further substitution on the aromatic ring would be expected to occur at the positions meta to the nitro group (i.e., C6). However, such reactions might be sluggish due to the deactivating nature of the nitro group.
Reactivity of the Dihydrofuran Ring
The dihydrofuran ring is generally stable under many reaction conditions. However, under strongly acidic or oxidizing conditions, ring-opening or other transformations could potentially occur.
Applications in Drug Development and Medicinal Chemistry
The 2,3-dihydrobenzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in molecules with diverse biological activities.[1][4] The 4-nitro derivative serves as a key building block for accessing a variety of substituted analogues for structure-activity relationship (SAR) studies.
The corresponding 4-amino-2,3-dihydrobenzofuran, readily synthesized from the nitro compound, is a particularly valuable precursor for the development of:
-
Enzyme Inhibitors: The amino group can be functionalized to interact with key residues in the active sites of enzymes.
-
Receptor Ligands: The scaffold can be decorated with substituents that allow for specific binding to G-protein coupled receptors (GPCRs) or other receptor families.
-
Antimicrobial and Anticancer Agents: The benzofuran nucleus itself has been associated with these activities, and further functionalization can enhance potency and selectivity.[2][3]
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicity: Nitroaromatic compounds can be toxic and may be absorbed through the skin. Avoid contact with skin and eyes.
-
Flammability: While not expected to be highly flammable, it should be kept away from open flames and sources of ignition.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing and reducing agents.
Conclusion
This compound is a valuable heterocyclic compound that holds significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data on its physical and spectroscopic properties are not extensively documented in the public domain, its synthesis via the selective hydrogenation of 4-nitrobenzofuran is a logical and feasible route. The primary utility of this compound lies in its facile conversion to 2,3-dihydro-4-aminobenzofuran, a versatile intermediate for the synthesis of a wide range of functionalized 2,3-dihydrobenzofuran derivatives. The continued exploration of the chemistry of this and related compounds is likely to yield novel molecules with interesting and potentially useful pharmacological properties.
References
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PrepChem.com. Synthesis of 2,3-dihydro-4-benzofuranamine. Available from: [Link]
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PubChem. Benzofuran-2-one, 2,3-dihydro-3,3-dimethyl-4-nitro-. National Center for Biotechnology Information. Available from: [Link]
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Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Available from: [Link]
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ResearchGate. Various protocols for the synthesis of dihydro[2,3‐b]benzofurans. Available from: [Link]
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ResearchGate. Products of the catalytic hydrogenation of benzofurans 1 and 2. Available from: [Link]
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PrepChem.com. Synthesis of 2,3-dihydro-2,4-dimethyl-7-nitrobenzofuran. Available from: [Link]
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ResearchGate. Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. Available from: [Link]
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UCL Discovery. Strategies for the synthesis of 2,3-dihydrobenzofurans. Available from: [Link]
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A Research Article. 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Available from: [Link]
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Spectroscopic Characterization of 2,3-Dihydro-4-Nitrobenzofuran: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,3-dihydro-4-nitrobenzofuran, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of this and similar nitroaromatic heterocyclic compounds.
Introduction: The Structural Significance of this compound
2,3-Dihydrobenzofuran, often referred to as coumaran, represents a core heterocyclic scaffold found in a variety of natural products and pharmacologically active molecules. The introduction of a nitro group at the 4-position of this scaffold significantly influences its electronic properties and reactivity, making its unambiguous structural confirmation paramount. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide will delve into the predicted spectroscopic signatures of this compound, providing a detailed rationale for the expected data based on established principles of organic spectroscopy.
The molecular structure and numbering convention for this compound are depicted below. This numbering will be used for the assignment of spectroscopic signals throughout this guide.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the known spectra of 2,3-dihydrobenzofuran and the well-documented substituent effects of the nitro group on a benzene ring.
Predicted ¹H NMR Spectrum
The presence of the electron-withdrawing nitro group at the C4 position will significantly deshield the adjacent aromatic protons. The aliphatic protons on the dihydrofuran ring will also be affected, albeit to a lesser extent.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 | ~ 7.8 - 8.0 | d | ~ 8.0 | Ortho to the nitro group, expected to be significantly deshielded. |
| H-6 | ~ 7.2 - 7.4 | t | ~ 8.0 | Meta to the nitro group, moderately deshielded. |
| H-7 | ~ 7.0 - 7.2 | d | ~ 8.0 | Para to the nitro group, deshielded. |
| H-2 | ~ 4.6 - 4.8 | t | ~ 8.5 | Methylene protons adjacent to the oxygen atom. |
| H-3 | ~ 3.2 - 3.4 | t | ~ 8.5 | Methylene protons adjacent to the aromatic ring. |
Expertise & Experience: The prediction of the aromatic proton chemical shifts is based on the additive effect of the nitro group's substituent chemical shift (SCS) values on the baseline spectrum of 2,3-dihydrobenzofuran. The ortho-deshielding effect of the nitro group is particularly pronounced.[1][2] The aliphatic protons at C2 and C3 are expected to appear as triplets due to coupling with each other, a characteristic feature of the 2,3-dihydrobenzofuran ring system.[3][4]
Predicted ¹³C NMR Spectrum
The electron-withdrawing nature of the nitro group also strongly influences the ¹³C NMR spectrum, particularly the carbons of the aromatic ring.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~ 72 - 74 | Aliphatic carbon attached to oxygen. |
| C-3 | ~ 29 - 31 | Aliphatic carbon adjacent to the aromatic ring. |
| C-3a | ~ 120 - 122 | Aromatic carbon ortho to the nitro group. |
| C-4 | ~ 145 - 147 | Aromatic carbon directly attached to the nitro group (ipso-carbon). |
| C-5 | ~ 125 - 127 | Aromatic carbon meta to the nitro group. |
| C-6 | ~ 129 - 131 | Aromatic carbon para to the nitro group. |
| C-7 | ~ 109 - 111 | Aromatic carbon ortho to the oxygen and meta to the nitro group. |
| C-7a | ~ 158 - 160 | Aromatic carbon attached to oxygen. |
Trustworthiness: The predicted chemical shifts for the aromatic carbons are derived from the known spectrum of nitrobenzene and 2,3-dihydrobenzofuran.[1][5][6] The ipso-carbon (C-4) bearing the nitro group is expected to be significantly deshielded. The chemical shifts of the aliphatic carbons (C-2 and C-3) are based on values reported for various 2,3-dihydrobenzofuran derivatives.[3][7]
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Figure 2: Workflow for NMR Data Acquisition and Processing.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In this compound, the key functional groups are the nitro group, the aromatic ring, and the ether linkage within the dihydrofuran ring.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic for C-H bonds on a benzene ring.[8] |
| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch | Corresponding to the methylene groups in the dihydrofuran ring.[8] |
| ~ 1600 - 1580 | Medium-Strong | Aromatic C=C stretch | Typical for carbon-carbon double bond stretching in the aromatic ring. |
| ~ 1550 - 1500 | Strong | Asymmetric NO₂ stretch | A highly characteristic and intense absorption for aromatic nitro compounds.[9][10] |
| ~ 1360 - 1320 | Strong | Symmetric NO₂ stretch | The second characteristic and intense band for aromatic nitro compounds.[9][10][11] |
| ~ 1250 - 1200 | Strong | Aryl-O stretch (asymmetric) | Characteristic of the C-O-C ether linkage where one carbon is part of an aromatic ring. |
| ~ 1050 - 1000 | Medium | Aliphatic C-O stretch (symmetric) | Corresponding to the ether linkage in the dihydrofuran ring. |
| ~ 850 - 800 | Strong | C-N stretch | Characteristic for the bond between the aromatic ring and the nitro group.[11] |
| ~ 800 - 700 | Strong | Aromatic C-H out-of-plane bend | The substitution pattern on the benzene ring will influence the exact position of this band. |
Authoritative Grounding: The presence of two strong absorption bands for the nitro group, one for the asymmetric stretch and one for the symmetric stretch, is a definitive diagnostic feature for nitro compounds.[9][10][11] The positions of these bands are slightly shifted to lower wavenumbers for aromatic nitro compounds compared to aliphatic ones due to conjugation.[10]
Experimental Protocol for IR Spectroscopy
The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining the IR spectrum of a solid sample.
Figure 3: Workflow for ATR-IR Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.
Predicted Mass Spectrum and Fragmentation Pattern
The molecular weight of this compound (C₈H₇NO₃) is 165.15 g/mol . The molecular ion peak (M⁺˙) is expected to be observed at m/z = 165.
Key Predicted Fragments:
| m/z | Ion | Rationale for Formation |
| 165 | [M]⁺˙ | Molecular ion |
| 135 | [M - NO]⁺ | Loss of nitric oxide, a common fragmentation for nitroaromatics.[12][13] |
| 119 | [M - NO₂]⁺ | Loss of the nitro group, another characteristic fragmentation.[12][14] |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-type structures. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Scientific Integrity & Logic: The fragmentation of nitroaromatic compounds is well-characterized. The loss of NO and NO₂ are primary fragmentation pathways.[12][13][14] Subsequent fragmentation of the [M - NO₂]⁺ ion (m/z 119), which corresponds to the 2,3-dihydrobenzofuran radical cation, would likely lead to fragments characteristic of the unsubstituted ring system.
Figure 4: Predicted Mass Spectrometry Fragmentation Pathway.
Experimental Protocol for Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is a suitable method for analyzing this compound.
Figure 5: Workflow for GC-MS Analysis.
Conclusion
This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By synthesizing data from structurally related compounds and applying fundamental spectroscopic principles, a comprehensive set of expected data has been compiled. This information serves as a valuable resource for the identification and structural confirmation of this compound and can be extended to other substituted dihydrobenzofuran derivatives. The provided experimental protocols outline the standard procedures for obtaining high-quality spectroscopic data, ensuring the reproducibility and reliability of future experimental work.
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A Comprehensive Guide to the Prospective Crystal Structure of 2,3-Dihydro-4-Nitrobenzofuran: A Roadmap for Structural Elucidation and Analysis
Disclaimer: As of January 2026, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), has not yielded a determined crystal structure for the specific compound 2,3-dihydro-4-nitrobenzofuran. This guide is therefore presented as a prospective and instructional framework for researchers, scientists, and drug development professionals. It outlines the methodologies and analytical pathways that would be employed to determine, analyze, and interpret the crystal structure of this molecule, should it be crystallized and subjected to X-ray diffraction analysis. The hypothetical data and structural interpretations presented herein are informed by the known crystal structures of analogous nitro-substituted benzofuran derivatives.
Introduction: The Significance of this compound in Medicinal Chemistry
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a multitude of biologically active natural products and synthetic compounds.[1][2] Its structural rigidity and potential for diverse functionalization make it a valuable core for the design of novel therapeutic agents. The introduction of a nitro group at the 4-position of this scaffold is anticipated to significantly modulate its electronic properties and intermolecular interaction potential, making this compound a compound of considerable interest in drug discovery.
A precise understanding of the three-dimensional arrangement of atoms and molecules in the solid state, as provided by single-crystal X-ray diffraction, is fundamental to establishing structure-activity relationships (SAR). This guide provides a detailed roadmap for the crystallographic analysis of this compound, from synthesis and crystallization to in-depth structural analysis and its implications for drug design.
Experimental Workflow for Crystal Structure Determination
The elucidation of a crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in the refinement of the crystallographic model.
Synthesis of this compound
A plausible synthetic route to this compound would involve the catalytic hydrogenation of 4-nitrobenzofuran. This precursor can be synthesized through established methods. The reduction of the furan ring is a critical step that must be carefully controlled to avoid the reduction of the nitro group.
Hypothetical Protocol:
-
Starting Material: 4-Nitrobenzofuran.
-
Catalyst: 5% Rhodium on carbon is a suitable catalyst for the selective hydrogenation of the furan ring.[3]
-
Solvent: Ethanol provides a good medium for this reaction.
-
Reaction Conditions: The reaction would be carried out in a Parr apparatus under a hydrogen pressure of approximately 50 p.s.i. and at a temperature of around 35°C until the cessation of hydrogen uptake.[3]
-
Workup and Purification: The catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product. Purification would be achieved by column chromatography on silica gel.
Crystallization
The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. A variety of techniques should be systematically employed.
Experimental Approaches:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, dichloromethane, or a mixture with a less polar solvent like hexane) is allowed to evaporate slowly at room temperature.[4][5]
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a less volatile solvent in which the compound is less soluble.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
The choice of solvents is critical and would be guided by the polarity of the molecule. Given the presence of the polar nitro group and the moderately polar dihydrobenzofuran core, solvents of intermediate polarity are a logical starting point.
X-ray Diffraction Data Collection and Structure Solution
Methodology:
-
A suitable single crystal would be mounted on a goniometer head of a modern X-ray diffractometer equipped with a CCD or CMOS detector.
-
Data would be collected at a low temperature (e.g., 100-123 K) to minimize thermal vibrations and potential crystal degradation.[6]
-
The structure would be solved using direct methods and refined by full-matrix least-squares on F².[4][6] Software packages such as SHELXS and SHELXL are the standard for this purpose.[7]
In-Depth Analysis of the (Hypothetical) Crystal Structure
Assuming a successful structure determination, the following analyses would provide a deep understanding of the solid-state conformation and interactions of this compound.
Molecular Geometry
The primary analysis would involve the examination of bond lengths, bond angles, and torsion angles within the molecule.
Key Structural Features to Analyze:
-
Planarity of the Benzene Ring: The benzene portion of the benzofuran core is expected to be planar.
-
Conformation of the Dihydrofuran Ring: The five-membered dihydrofuran ring is not planar and would likely adopt an envelope or twisted conformation. The specific conformation would be defined by the puckering parameters.
-
Orientation of the Nitro Group: The torsion angle between the plane of the benzene ring and the nitro group would be a critical parameter. A small torsion angle would indicate significant conjugation, which could have implications for the molecule's electronic properties.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₈H₇NO₃ |
| Formula Weight | 165.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 105.5 |
| Volume (ų) | 818.7 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.340 |
| R-factor (%) | < 5 |
Supramolecular Assembly and Intermolecular Interactions
The packing of molecules in the crystal lattice is governed by non-covalent interactions. Understanding these interactions is crucial for predicting physical properties like solubility and melting point, and for understanding potential interactions with biological targets.
Expected Interactions:
-
C—H···O Hydrogen Bonds: The nitro group's oxygen atoms are strong hydrogen bond acceptors. It is highly probable that C—H···O interactions involving aromatic and aliphatic C-H donors would be present, linking molecules into chains, sheets, or more complex networks.[5][8][9]
-
π-π Stacking: The aromatic benzene ring could engage in π-π stacking interactions with neighboring molecules. The geometry of these interactions (e.g., parallel-displaced or T-shaped) would be analyzed.
-
Other Weak Interactions: Van der Waals forces would also contribute significantly to the overall crystal packing.[10]
A Hirshfeld surface analysis would be a powerful tool to visualize and quantify these intermolecular contacts.[10]
Table 2: Hypothetical Intermolecular Interactions in the Crystal of this compound
| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Symmetry Operation |
| C—H···O | C5—H5···O3 | 3.25 | 160 | x, -y+1/2, z+1/2 |
| C—H···O | C2—H2A···O2 | 3.38 | 155 | -x+1, -y, -z+1 |
Visualization of Structural Data
Visual representations are essential for conveying complex structural information.
Molecular Structure
The following DOT script generates a 2D representation of the this compound molecule, highlighting the atom numbering scheme that would be used in a crystallographic report.
Caption: 2D structure of this compound with atom numbering.
Hypothetical Crystal Packing Workflow
A workflow diagram illustrates the process from intermolecular interactions to the final 3D crystal lattice.
Caption: Workflow from molecular interactions to the 3D crystal lattice.
Implications for Drug Development
The detailed structural information obtained from a crystal structure analysis would be invaluable for drug development professionals:
-
Rational Drug Design: The precise conformation of the molecule and the nature of its intermolecular interactions would inform the design of more potent and selective analogues. For example, understanding the hydrogen bonding patterns could guide the modification of the molecule to enhance its binding to a target protein.
-
Polymorph Screening: The identification of the crystal packing could aid in the search for different polymorphs, which can have significant effects on the physicochemical properties of a drug, such as its solubility and bioavailability.
-
Computational Modeling: The experimental structure would serve as a crucial validation point for computational models, such as molecular docking and molecular dynamics simulations, thereby improving their predictive power.
Conclusion
While the crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its elucidation and analysis. The hypothetical workflow and data presented herein, grounded in the established principles of crystallography and the known structures of related compounds, offer a robust roadmap for researchers. The determination of this crystal structure would be a valuable contribution to the field, providing key insights into the solid-state properties of this promising heterocyclic scaffold and paving the way for its further exploration in medicinal chemistry.
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Yennawar, H. P., et al. (2015). Crystal structures of 2-(4-nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), 414–417. [Link]
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A Technical Guide to the Stability and Reactivity of 2,3-Dihydro-4-Nitrobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of the 2,3-Dihydro-4-Nitrobenzofuran Scaffold
2,3-Dihydrobenzofuran derivatives are privileged structures in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1][2] Their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, have established them as valuable scaffolds in drug discovery.[3] The introduction of a nitro group at the 4-position of the 2,3-dihydrobenzofuran ring system profoundly influences its electronic properties, and consequently, its stability and reactivity. This guide provides a comprehensive technical overview of the stability and reactivity of this compound, offering insights for its application in synthetic chemistry and drug development.
Molecular Structure and Electronic Profile
The structure of this compound features a benzene ring fused to a dihydrofuran ring, with a nitro group substituent on the aromatic portion. The presence of the electron-withdrawing nitro group significantly deactivates the benzene ring towards electrophilic attack and activates it towards nucleophilic substitution. Conversely, the dihydrofuran portion of the molecule presents sites for other chemical transformations.
Stability Profile of this compound
Thermal Stability: Nitroaromatic compounds are known to be energetic materials, and their thermal stability is a critical consideration. The product is expected to be chemically stable under standard ambient conditions.[4] However, elevated temperatures can lead to decomposition. It is advisable to store the compound in a cool environment.[5]
Photochemical Stability: Many nitroaromatic compounds exhibit sensitivity to light.[5] It is recommended to store this compound in amber vials or otherwise protected from light to prevent potential photochemical degradation.
pH and Hydrolytic Stability: The stability of this compound in aqueous media at varying pH is an important parameter, especially for biological applications. While specific hydrolysis data is not available, the core 2,3-dihydrobenzofuran structure is generally stable. Extreme pH conditions should be evaluated on a case-by-case basis.
Storage and Handling: As a nitroaromatic compound, this compound should be handled with care. It is recommended to store it in a well-ventilated place with the container tightly closed.[4] Incompatible materials to avoid include strong oxidizing agents.[5] Standard personal protective equipment, including gloves and eye protection, should be worn during handling.[4]
Reactivity Profile of this compound
The reactivity of this compound is dictated by the interplay of the electron-deficient aromatic ring and the dihydrofuran moiety.
Reactions at the Nitro Group
Reduction to an Amine: A key and synthetically useful transformation of the nitro group is its reduction to an amine. This can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach. The resulting 2,3-dihydro-4-aminobenzofuran is a versatile intermediate for further functionalization.
Experimental Protocol: Catalytic Hydrogenation of a Nitrobenzofuran Derivative
This protocol is adapted from a similar reduction of 4-nitrobenzofuran.[6]
Materials:
-
4-Nitrobenzofuran derivative (e.g., this compound)
-
5% Rhodium on carbon
-
Ethanol
-
Parr hydrogenation apparatus
-
Filtration apparatus
Procedure:
-
In a Parr hydrogenation apparatus, prepare a mixture of the 4-nitrobenzofuran derivative (1 equivalent), 5% Rhodium on carbon (catalytic amount), and ethanol.
-
Pressurize the apparatus with hydrogen gas to 50 p.s.i.
-
Maintain the reaction temperature at 35°C and agitate until the uptake of hydrogen ceases.
-
Carefully vent the apparatus and filter the reaction mixture to remove the catalyst.
-
Evaporate the filtrate in vacuo to obtain the crude 2,3-dihydro-4-aminobenzofuran derivative.
Reactions Involving the Aromatic Ring
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution. This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a pathway to a diverse range of substituted 2,3-dihydrobenzofuran derivatives. The reactivity of nitro-2,1,3-benzoxadiazoles (nitrobenzofurazans) towards nucleophiles has been studied, providing insights into the electrophilic character of such systems.[7]
Logical Workflow for Nucleophilic Aromatic Substitution
Caption: Generalized workflow for SNAr on this compound.
Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group for electrophilic aromatic substitution, making reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation on the aromatic ring challenging. Such reactions would require harsh conditions and may result in low yields.[8]
Reactions Involving the Dihydrofuran Ring and Cycloadditions
Cycloaddition Reactions: The electron-deficient nature of the benzofuran ring in nitro-substituted derivatives makes them excellent dienophiles in Diels-Alder [4+2] cycloadditions. While the dihydrofuran ring in this compound is saturated, the aromatic portion can potentially participate in cycloaddition reactions under certain conditions, leading to the formation of complex polycyclic structures. Dearomative cycloaddition reactions of 2-nitrobenzofurans have been extensively studied, highlighting their utility in constructing polycyclic compounds with a 2,3-dihydrobenzofuran core.[9][10] These reactions can be triggered by carbon or heteroatom nucleophiles and can proceed via [3+2], [4+2], or [5+2] pathways.[9]
Signaling Pathway of a [3+2] Cycloaddition
Caption: Conceptual pathway for a dearomative [3+2] cycloaddition.[9]
Quantitative Data Summary
| Property | Value/Observation | Source |
| Molecular Formula | C8H7NO3 | N/A |
| Molecular Weight | 165.15 g/mol | [11] |
| General Stability | Stable under normal conditions. | [4][5] |
| Sensitivities | Potential sensitivity to light, air, and heat. | [5] |
| Incompatibilities | Strong oxidizing agents. | [5] |
Conclusion
This compound is a molecule with significant potential in synthetic and medicinal chemistry. Its stability profile is characteristic of many nitroaromatic compounds, requiring careful handling and storage. The reactivity is dominated by the electron-withdrawing nature of the nitro group, which facilitates nucleophilic aromatic substitution and reduction to the corresponding amine. Furthermore, the underlying benzofuran scaffold can participate in various cycloaddition reactions, offering pathways to complex molecular architectures. A thorough understanding of these stability and reactivity patterns is crucial for harnessing the full synthetic potential of this valuable building block in drug discovery and materials science.
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"literature review of 2,3-dihydro-4-nitrobenzofuran and its analogs"
An In-Depth Technical Guide to 2,3-Dihydro-4-Nitrobenzofuran and its Analogs: Synthesis, Properties, and Therapeutic Potential
Introduction: The Privileged Scaffold in Medicinal Chemistry
Heterocyclic compounds are foundational to the development of new therapeutic agents, with many exhibiting diverse and potent biological activities.[1][2] Among these, the benzofuran ring system and its derivatives are considered "privileged structures" in medicinal chemistry.[3] This is due to their prevalence in a wide array of natural products and synthetic compounds that possess significant pharmacological properties.[1][4][5][6] The 2,3-dihydrobenzofuran core, a saturated version of the furan ring fused to benzene, offers a rigid, three-dimensional conformation that is advantageous for specific receptor binding.[7]
The introduction of a nitro group, particularly at the 4-position of the 2,3-dihydrobenzofuran scaffold, creates a class of compounds with unique electronic characteristics and a distinct profile of biological activity. The potent electron-withdrawing nature of the nitro group significantly modulates the molecule's reactivity and interaction with biological targets. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound and its analogs, highlighting its potential in modern drug discovery.
Part 1: Synthesis and Chemical Properties
The construction of the 2,3-dihydrobenzofuran skeleton is a well-explored area of synthetic chemistry, with numerous strategies developed to achieve diverse substitution patterns.[7] The synthesis of nitro-substituted analogs leverages these established methods, often with modifications to accommodate the electronic effects of the nitro group.
Key Synthetic Strategies
The primary approaches to synthesizing the 2,3-dihydrobenzofuran core involve the formation of key bonds in intramolecular cyclization reactions or through cycloaddition processes.
-
Cycloaddition Reactions: Dearomative cycloaddition reactions using 2-nitrobenzofurans have emerged as a powerful strategy. These reactions allow for the construction of the polycyclic 2,3-dihydrobenzofuran core under mild conditions, often with high diastereoselectivity.[8] For instance, a (3+2) cycloaddition between a 2-nitrobenzofuran and a para-quinamine can efficiently produce complex benzofuro[3,2-b]indol-3-one derivatives.[8]
-
Intramolecular Cyclization: Palladium-catalyzed reactions, such as the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, provide an enantioselective route to chiral substituted 2,3-dihydrobenzofurans.[9] This highlights the utility of metal catalysis in controlling stereochemistry, a critical aspect of drug design.
-
Reduction of Nitrobenzofurans: A direct and highly relevant method for accessing the corresponding amino derivatives involves the catalytic hydrogenation of a nitrobenzofuran precursor. The synthesis of 2,3-dihydro-4-benzofuranamine from 4-nitrobenzofuran implies the stability and accessibility of the this compound intermediate during the reduction process.[10]
Chemical & Physical Properties
The parent 2,3-dihydrobenzofuran is a colorless to light yellow liquid with a boiling point of 188-189 °C and a density of 1.065 g/mL at 25 °C.[11][12][13] The introduction of a nitro group at the 4-position dramatically alters its electronic properties. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.
A critical chemical property of nitroaromatic compounds in a biological context is their ability to undergo enzymatic reduction.[14] This reduction of the nitro group is often a prerequisite for their antimicrobial activity, leading to the formation of reactive nitrogen species that are toxic to microbial cells.[14][15]
Part 2: Biological Activities and Therapeutic Potential
Benzofuran derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[4][6][16] The nitro-substituted analogs are of particular interest, especially in the realm of infectious diseases.
Antimicrobial Activity
The antimicrobial action of nitroaromatic compounds is a well-established field, with drugs like nitrofurantoin being used clinically for decades. The mechanism hinges on the reductive activation of the nitro group by bacterial nitroreductases.[14] This process generates cytotoxic radicals that damage cellular macromolecules, including DNA.
Several studies have highlighted the potent antibacterial and antifungal activities of benzofuran derivatives.[3][17][18] For example, certain novel benzofuran derivatives have shown potent activity against Enterococcus faecalis and Candida albicans.[18] The antimicrobial activity of nitrofuran derivatives has been specifically linked to the enzymatic reduction of the nitro group in vivo, which yields toxic species.[14] This bioactivation is a key feature that can confer selectivity for microbial cells over host cells.
Anticancer Activity
The benzofuran scaffold is present in numerous compounds with demonstrated anticancer properties.[5][19] Derivatives have shown significant growth inhibitory activity against a range of cancer cell lines, including ovarian, colon, and breast cancer.[16] Structure-activity relationship (SAR) studies have revealed that substitutions at the C-2 and C-3 positions of the benzofuran ring are often critical for cytotoxic activity.[1][20] While specific data on 4-nitro analogs is less common, the general potential of the scaffold suggests this is a promising area for further investigation. The complex nature of cancer and the rise of resistant strains necessitate the development of novel therapeutic agents, and benzofuran derivatives represent a valuable starting point.[5][19]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Several 2,3-dihydrobenzofuran-2-one analogs have been synthesized and shown to be powerful anti-inflammatory agents, in some cases more potent than reference drugs like indomethacin.[21] Their mechanism often involves the inhibition of prostaglandin synthesis.[21] More recent studies on benzofuran-3(2H)-one derivatives have shown they can suppress the expression of TNF-α, a key inflammatory cytokine, by inhibiting transcription factors like NF-κB and AP-1.[22]
Table 1: Summary of Biological Activities of Selected Benzofuran Analogs
| Compound Class | Biological Activity | Mechanism of Action / Target | IC50 / Activity Metric | Reference(s) |
| Aza-benzofuran Derivatives | Anti-inflammatory | Inhibition of nitric oxide (NO) production | IC50 = 16.5 µM - 17.31 µM | [17] |
| Benzofuran-2-yl-pyrazolyl-methanones | Anticancer (Ovarian) | Cytotoxicity | IC50 = 11 µM - 12 µM | [16] |
| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Anti-inflammatory | Inhibition of prostaglandin synthesis | More potent than diclofenac | [21] |
| Benzofuran-3(2H)-one Derivatives | Anti-inflammatory (IBD model) | Suppression of TNF-α, NF-κB, AP-1 | Potent inhibition (>70%) of monocyte adhesion | [22] |
Part 3: Experimental Protocols
To ensure the practical applicability of this guide, a representative experimental protocol for a key synthetic transformation is provided below. This protocol is based on established methodologies and serves as a self-validating system for researchers.
Protocol 1: Synthesis of 2,3-Dihydro-4-benzofuranamine via Catalytic Hydrogenation
This protocol describes the reduction of a 4-nitrobenzofuran to its corresponding 2,3-dihydro-4-amino derivative. The reaction proceeds via the this compound intermediate.
Objective: To synthesize 2,3-dihydro-4-benzofuranamine by catalytic hydrogenation of 4-nitrobenzofuran.
Materials:
-
4-Nitrobenzofuran (3.0 g)
-
5% Rhodium on carbon (0.5 g)
-
Ethanol (25 mL)
-
Parr hydrogenation apparatus
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
Step-by-Step Methodology:
-
Vessel Charging: In a suitable pressure vessel for a Parr apparatus, combine 3.0 g of 4-nitrobenzofuran, 0.5 g of 5% Rhodium on carbon catalyst, and 25 mL of ethanol.
-
System Assembly: Securely assemble the Parr apparatus according to the manufacturer's instructions. Ensure all seals are tight to prevent leaks.
-
Inerting the Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) three times to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen to 50 p.s.i.
-
Reaction Conditions: Begin agitation and heat the reaction mixture to 35°C.
-
Monitoring: Monitor the reaction by observing the pressure drop on the gauge. The reaction is complete when the uptake of hydrogen ceases.
-
Reaction Quench & Catalyst Removal: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the system again with an inert gas. Remove the catalyst by filtering the reaction mixture through a pad of Celite or a suitable filter medium. The catalyst is pyrophoric; handle with care.
-
Product Isolation: Transfer the filtrate to a round-bottom flask and concentrate the solution in vacuo using a rotary evaporator. The resulting oil is the desired product, 2,3-dihydro-4-benzofuranamine.[10]
Causality and Trustworthiness: The choice of Rhodium on carbon as a catalyst is crucial for achieving the hydrogenation of both the furan double bond and the aromatic nitro group under relatively mild conditions. The Parr apparatus provides a safe and controlled environment for reactions under pressure. The completion of the reaction is reliably indicated by the cessation of hydrogen uptake, making this a self-validating protocol.
Conclusion and Future Perspectives
The this compound scaffold and its analogs represent a versatile and promising class of compounds for drug discovery. Their synthesis is achievable through a variety of modern organic chemistry techniques, allowing for the creation of diverse chemical libraries. The inherent biological activities of the benzofuran core, enhanced and modulated by the presence of a nitro group, make these compounds particularly attractive for development as antimicrobial, anticancer, and anti-inflammatory agents.
Future research should focus on elucidating detailed structure-activity relationships for the 4-nitro analogs across different therapeutic areas. A deeper understanding of their metabolic pathways, particularly the reductive activation in different biological systems, will be key to designing safer and more effective drugs. The continued exploration of this privileged scaffold is poised to yield novel therapeutic candidates to address unmet medical needs.
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A Technical Guide to the Potential Biological Activities of Nitro-Substituted Benzofurans
Introduction
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a pivotal scaffold in medicinal chemistry.[1][2] Its derivatives are prevalent in numerous biologically active natural products and synthetic drugs, demonstrating a wide array of pharmacological properties.[3][4][5][6][7] The introduction of a nitro group to the benzofuran core can significantly modulate its electronic properties and, consequently, its biological activity. This guide provides an in-depth exploration of the potential biological activities of nitro-substituted benzofurans, offering insights for researchers, scientists, and drug development professionals.
Antimicrobial Activity
Nitro-substituted benzofurans have demonstrated notable potential as antimicrobial agents, exhibiting activity against a spectrum of Gram-positive and Gram-negative bacteria.[8][9][10] The antimicrobial efficacy of these compounds is often linked to the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of toxic reactive nitrogen species that can damage cellular macromolecules.[11]
Mechanism of Action
The prevailing hypothesis for the antimicrobial action of nitroaromatic compounds, including nitrobenzofurans, involves the reduction of the nitro group by bacterial nitroreductases.[11] This process generates cytotoxic metabolites that can induce DNA damage, inhibit protein synthesis, and disrupt other essential cellular processes. Some nitrofurans have been shown to interfere with gene expression by specifically inhibiting the translation of certain messenger RNAs.[12]
Structure-Activity Relationships (SAR)
The position and number of nitro groups on the benzofuran ring, as well as the presence of other substituents, significantly influence the antimicrobial activity. For instance, studies on (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones revealed that 5-nitroimidazole analogues displayed broad-spectrum activity against Gram-positive bacteria, whereas the corresponding 4-nitroimidazole analogues were largely inactive.[9] This highlights the critical role of the nitro group's position in determining the biological effect.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A standard method to quantify the antimicrobial activity of nitrobenzofuran derivatives is the broth microdilution assay.
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a target microorganism.
Materials:
-
Nitrobenzofuran compound of interest
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the nitrobenzofuran derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in CAMHB across the wells of a 96-well plate.
-
Bacterial Inoculum Preparation: Grow the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.
Anticancer Activity
The benzofuran scaffold is a constituent of many compounds with demonstrated anticancer properties.[5][6][13][14] The addition of a nitro group can enhance this activity, and several nitro-substituted benzofuran derivatives have been investigated for their potential as antineoplastic agents.[1][2][15][16]
Mechanisms of Action
Nitrobenzofurans can exert their anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: Some derivatives have been shown to trigger programmed cell death in cancer cells.[15] For example, a benzofuran ring-linked 3-nitrophenyl chalcone derivative was found to induce apoptosis in colon cancer cells through both the death receptor (DR-4) and mitochondrial (BCL-2) pathways.[15]
-
Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. The aforementioned chalcone derivative was observed to cause cell cycle arrest in the G2/M phase.[15]
-
Inhibition of Key Signaling Pathways: Benzofuran derivatives can interfere with signaling pathways crucial for cancer cell survival and proliferation.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[17]
Objective: To determine the concentration of a nitrobenzofuran derivative that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Nitrobenzofuran compound
-
Human cancer cell line (e.g., HCT-116, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the nitrobenzofuran derivative for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[17]
Caption: Workflow for Determining Anticancer Activity using the MTT Assay.
Anti-inflammatory Activity
Chronic inflammation is a contributing factor to various diseases, including cancer.[18] Benzofuran derivatives have been investigated for their anti-inflammatory properties.[18][19][20][21][22]
Mechanisms of Action
The anti-inflammatory effects of benzofuran derivatives can be attributed to their ability to:
-
Inhibit Pro-inflammatory Mediators: Some compounds have been shown to inhibit the production of nitric oxide (NO) and prostaglandins, which are key mediators of inflammation.[19][20]
-
Downregulate Inflammatory Enzymes: Fluorinated benzofuran and dihydrobenzofuran derivatives have been found to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[18][21]
Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To evaluate the anti-inflammatory potential of nitrobenzofuran derivatives by quantifying their effect on NO production.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Nitrobenzofuran compound
-
Complete cell culture medium
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the nitrobenzofuran compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group.
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A Guide to the Efficient Synthesis of 2,3-Dihydro-4-benzofuranamine: A Key Intermediate in Drug Discovery
Abstract
The 2,3-dihydrobenzofuran scaffold is a privileged structural motif frequently encountered in a multitude of natural products and pharmacologically active compounds.[1][2] Specifically, the amine-substituted derivative, 2,3-dihydro-4-benzofuranamine, serves as a critical building block for the development of novel therapeutic agents, leveraging its rigid structure to present functional groups in a well-defined spatial orientation. This technical guide provides an in-depth examination of a highly efficient and direct synthetic route to 2,3-dihydro-4-benzofuranamine from 4-nitrobenzofuran. We will dissect the causality behind the chosen methodology, present a detailed, field-proven experimental protocol, and discuss the underlying mechanistic principles that ensure a high-yielding and chemoselective transformation.
Introduction: The Strategic Importance of the Dihydrobenzofuran Core
Benzofuran derivatives are recognized for their wide range of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[3][4] The saturation of the furan ring to form the 2,3-dihydrobenzofuran (DHB) system introduces a three-dimensional character that is often crucial for potent and selective interaction with biological targets. The introduction of an amino group at the 4-position of this scaffold creates a versatile handle for further molecular elaboration in drug development programs. The traditional synthesis of such compounds can be multi-step and challenging. This guide focuses on a streamlined approach that accomplishes the synthesis in a single, efficient operation.
Synthetic Strategy: A One-Pot Approach via Tandem Reduction
The conversion of 4-nitrobenzofuran to 2,3-dihydro-4-benzofuranamine requires the reduction of two distinct functional groups: the aromatic nitro group and the 2,3-double bond of the furan ring. While a two-step approach—first reducing the nitro group and then hydrogenating the furan ring—is feasible, a more elegant and efficient strategy involves a simultaneous, one-pot catalytic hydrogenation.
This tandem reduction is achieved by selecting a catalyst and conditions capable of acting on both functionalities concurrently. This approach not only improves atom economy and reduces operational complexity but also bypasses the need to isolate the potentially unstable 4-aminobenzofuran intermediate. Research has identified rhodium on carbon (Rh/C) as a particularly effective catalyst for this dual transformation.[5]
Caption: One-pot synthesis of the target molecule.
Causality and Mechanistic Rationale
The success of the one-pot synthesis hinges on the judicious selection of the catalytic system.
-
Choice of Catalyst (Expertise & Experience): While various catalysts can reduce nitro groups (e.g., SnCl₂, Fe/HCl)[6][7] or hydrogenate furan rings (e.g., Pd/C, PtO₂),[8] Rhodium (Rh) is a highly active hydrogenation catalyst capable of reducing both aromatic systems and nitro functionalities under moderate conditions. The use of 5% Rhodium on carbon provides a robust, heterogeneous catalyst that facilitates both the reduction of the electron-withdrawing nitro group to an amine and the saturation of the electron-rich furan double bond.[5]
-
Chemoselectivity and Reaction Conditions (Trustworthiness): The challenge in this synthesis is to achieve complete reduction of both moieties without undesirable side reactions, such as hydrogenolysis (cleavage) of the furan ring's C-O bond, which can occur under harsh conditions.[8] The specified conditions—a hydrogen pressure of 50 p.s.i. and a mild temperature of 35°C—are optimized to favor the desired tandem reduction while minimizing over-reduction or decomposition.[5] The reaction endpoint is reliably determined by the cessation of hydrogen uptake in the reaction vessel, providing a self-validating system for completion.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the catalytic hydrogenation of 4-nitrobenzofuran.[5]
4.1. Materials and Equipment
-
Chemicals:
-
4-Nitrobenzofuran (3.0 g)
-
5% Rhodium on Carbon (0.5 g)
-
Ethanol (25 mL), anhydrous
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (for inerting)
-
-
Equipment:
-
Parr hydrogenation apparatus or a similar high-pressure reactor
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper (or a Celite® pad)
-
Filter flask
-
Rotary evaporator
-
4.2. Step-by-Step Procedure
-
Reactor Charging: In a suitable pressure vessel for a Parr apparatus, combine 4-nitrobenzofuran (3.0 g) and 5% Rhodium on carbon (0.5 g).
-
Solvent Addition: Add 25 mL of ethanol to the vessel.
-
System Purge: Seal the reactor and purge the system multiple times with an inert gas (nitrogen or argon) to remove all atmospheric oxygen. This is a critical safety step.
-
Hydrogenation: Pressurize the reactor with hydrogen to 50 p.s.i. Begin vigorous stirring and gently heat the mixture to 35°C.
-
Reaction Monitoring: Maintain the reaction under these conditions until the pressure gauge indicates that hydrogen uptake has ceased. This signifies the completion of the reduction.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood. Purge the system again with inert gas.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a Buchner funnel (a pad of Celite® can be used to ensure all fine catalyst particles are removed). Wash the catalyst on the filter with a small amount of fresh ethanol.
-
Product Isolation: Transfer the combined filtrate to a round-bottom flask and concentrate the solution in vacuo using a rotary evaporator. The final product, 2,3-dihydro-4-benzofuranamine, is obtained as an oil.[5]
Caption: Step-by-step experimental workflow diagram.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described synthesis.
| Parameter | Value | Source |
| Substrate | 4-Nitrobenzofuran (3.0 g) | PrepChem[5] |
| Catalyst | 5% Rhodium on Carbon (0.5 g) | PrepChem[5] |
| Solvent | Ethanol (25 mL) | PrepChem[5] |
| Hydrogen Pressure | 50 p.s.i. | PrepChem[5] |
| Temperature | 35°C | PrepChem[5] |
| Expected Outcome | 2,3-dihydro-4-benzofuranamine (Oil) | PrepChem[5] |
Conclusion
The synthesis of 2,3-dihydro-4-benzofuranamine from 4-nitrobenzofuran is most efficiently accomplished via a one-pot catalytic hydrogenation using 5% Rhodium on carbon. This method provides a direct and high-yielding route that leverages the simultaneous reduction of both the aromatic nitro group and the furan double bond. The protocol is robust, reliable, and avoids the complexities of a multi-step synthesis, making it an authoritative and highly practical method for researchers in medicinal chemistry and drug development. This streamlined approach delivers a key molecular scaffold, paving the way for the discovery of next-generation therapeutics.
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Synthesis of 2,3-dihydro-4-benzofuranamine. PrepChem.com. Available at: [Link]
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Strategies for the synthesis of 2,3-dihydrobenzofurans. UCL Discovery. Available at: [Link]
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Quantum Reality in the Selective Reduction of a Benzofuran System. National Institutes of Health (PMC). Available at: [Link]
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Introduction: The Unique Reactivity of 2-Nitrobenzofurans
An In-Depth Technical Guide to Cycloaddition Reactions Involving 2-Nitrobenzofurans
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core principles and practical applications of cycloaddition reactions involving 2-nitrobenzofurans. We will delve into the mechanistic underpinnings, showcase field-proven protocols, and explore the synthetic potential of these powerful transformations in constructing complex molecular architectures.
Benzofuran scaffolds are integral components of numerous natural products and clinically approved drugs, making them a cornerstone of medicinal chemistry.[1] The strategic functionalization of the benzofuran nucleus is paramount for the development of new therapeutic agents. The introduction of a nitro group at the 2-position dramatically alters the electronic properties of the benzofuran system. This powerful electron-withdrawing group activates the C2-C3 double bond, rendering the furan ring susceptible to dearomatization reactions.[2] This activation transforms the otherwise stable aromatic system into a versatile building block for a variety of pericyclic reactions, most notably [3+2] and [4+2] cycloadditions. These reactions serve as a powerful tool, enabling the rapid construction of three-dimensional, polycyclic, and spiro-fused heterocyclic structures from readily available planar starting materials.[2]
This guide will explore the two primary modes of cycloaddition reactivity exhibited by 2-nitrobenzofurans, providing a detailed examination of their mechanisms, scope, and practical execution.
Part I: The [3+2] Cycloaddition Manifold
The 1,3-dipolar cycloaddition is a cornerstone of heterocyclic synthesis, involving the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring.[3] In the context of our topic, the activated C2-C3 bond of 2-nitrobenzofuran serves as an excellent dipolarophile. These dearomative cycloadditions are highly efficient for creating complex scaffolds with multiple stereocenters.
N-Triggered Dearomative [3+2] Cycloaddition with para-Quinamines
A recently developed and highly efficient strategy involves the dearomative [3+2] cycloaddition of 2-nitrobenzofurans with para-quinamines.[4][5] This reaction provides a direct route to complex benzofuro[3,2-b]indol-3-one derivatives, fusing hydroindoline-5-one and 2,3-dihydrobenzofuran cores.[4] The reaction proceeds smoothly under mild, base-mediated conditions, affording products in good to excellent yields (up to 98%) and with outstanding diastereoselectivity (typically >20:1 dr).[4][5]
The reaction is initiated by the deprotonation of the para-quinamine by a base (e.g., K₂CO₃), generating a nitrogen-centered nucleophile. This intermediate then undergoes an intermolecular aza-Michael addition to the electron-deficient C3-position of the 2-nitrobenzofuran. This key step disrupts the aromaticity of the furan ring. The resulting intermediate then undergoes a rapid intramolecular Michael addition, forging the second carbon-carbon bond and constructing the fused polycyclic system.[4]
Caption: Proposed mechanism for the dearomative [3+2] cycloaddition.[4]
This protocol is a self-validating system, adapted from established literature.[4]
-
Reaction Setup: To a flame-dried Schlenk tube, add para-quinamine 1a (0.15 mmol, 1.5 equiv.) and 2-nitrobenzofuran 2a (0.10 mmol, 1.0 equiv.).
-
Reagent Addition: Add potassium carbonate (K₂CO₃) (13.8 mg, 0.10 mmol, 1.0 equiv.) and acetonitrile (CH₃CN) (2.0 mL).
-
Reaction Conditions: Seal the tube and stir the mixture at 65 °C. Monitor the reaction progress by TLC analysis. The reaction is typically complete within 48 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate mixture) to afford the pure product 3aa .
The reaction demonstrates broad substrate tolerance for both the para-quinamine and the 2-nitrobenzofuran components.
| Entry | 2-Nitrobenzofuran Substituent (at C5) | Yield (%)[4] | dr[4] |
| 1 | H | 95 | >20:1 |
| 2 | Me | 93 | >20:1 |
| 3 | tBu | 90 | >20:1 |
| 4 | MeO | 92 | >20:1 |
| 5 | F | 87 | >20:1 |
| 6 | Cl | 74 | >20:1 |
| 7 | NO₂ | 61 | >20:1 |
Asymmetric [3+2] Cycloaddition with Azomethine Ylides
The reaction of 2-nitrobenzofurans with azomethine ylides, derived from isatin, represents another powerful dearomative [3+2] cycloaddition.[6] This transformation is particularly valuable as it can be rendered highly enantioselective through organocatalysis, providing access to chiral spiro-fused polyheterocycles.[7] Bifunctional catalysts, such as those derived from squaramide or thiourea, are effective in controlling the stereochemical outcome, leading to products with excellent yields and enantiomeric excesses (up to 99% ee).[7][8]
Part II: The [4+2] Cycloaddition (Diels-Alder) Pathway
The Diels-Alder reaction is a classic [4+2] cycloaddition that forms a six-membered ring.[9][10] The electron-deficient nature of 2-nitrobenzofuran allows it to function effectively as the 2π-electron component (dienophile) in these reactions.
2-Nitrobenzofuran as a Dienophile for Dibenzofuran Synthesis
In thermal Diels-Alder reactions, 2-nitrobenzofuran reacts with various conjugated dienes.[11] The strong electron-withdrawing nitro group significantly enhances the dienophilic character of the C2-C3 bond, facilitating a polar, normal-electron-demand cycloaddition. A key feature of this methodology is that the initial cycloadduct readily undergoes thermal extrusion of the nitro group (as nitrous acid or its decomposition products), leading to the formation of a stable, aromatic dibenzofuran core.[11] This sequence provides a simple and efficient one-pot procedure for synthesizing substituted dibenzofurans, which are important structural motifs with a range of biological activities.[11]
The process involves two key stages: the initial [4+2] cycloaddition to form a bridged intermediate, followed by the thermally induced elimination of the nitro group to achieve aromatization.
Caption: General workflow for dibenzofuran synthesis.[11]
This generalized protocol is based on methodologies reported for these transformations.[11]
-
Reaction Setup: Place 2-nitrobenzofuran (1.0 equiv.) and the chosen diene (2-3 equiv.) in a sealed glass ampoule.
-
Solvent: Add a suitable high-boiling solvent such as benzene or toluene.
-
Reaction Conditions: Seal the ampoule under vacuum and heat at 150-200 °C for 24-72 hours.
-
Workup: After cooling, carefully open the ampoule. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue via column chromatography to isolate the dibenzofuran product.
Asymmetric Dearomative [4+2] Cycloadditions
Beyond acting as a simple dienophile, 2-nitrobenzofuran can also participate in more complex dearomative [4+2] cycloadditions. For instance, reactions with 2-aminochalcones, catalyzed by chiral squaramides, can construct tetrahydrobenzofuro[3,2-b]quinolines.[4] Similarly, base-catalyzed reactions with N-alkoxyacrylamides yield [3,2-b]benzofuropyridinones.[4] These precedents highlight the immense potential of heteroatom nucleophile-triggered dearomatization of 2-nitrobenzofurans for building diverse and complex polyheterocyclic frameworks.[4]
Synthetic Utility and Future Outlook
The cycloaddition reactions of 2-nitrobenzofurans provide a robust and versatile platform for the synthesis of novel heterocyclic compounds that are often inaccessible through other means. The ability to generate significant molecular complexity, including multiple stereocenters and fused ring systems, in a single step is a testament to the power of these methods. The resulting benzofuro[3,2-b]indol-3-ones, spiro-oxindoles, and dibenzofurans are privileged structures in medicinal chemistry and hold significant promise for applications in drug discovery and materials science.[1][4]
Future research will likely focus on expanding the scope of cycloaddition partners, developing more sophisticated catalytic systems for enhanced stereocontrol, and applying these methodologies to the total synthesis of complex natural products. The continued exploration of the unique reactivity of 2-nitrobenzofurans is poised to unlock new avenues for innovation in organic synthesis.
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A Technical Guide to the Dearomatization of Nitrobenzofurans in Organic Synthesis
Executive Summary
The transformation of planar, aromatic systems into complex, three-dimensional molecular architectures is a cornerstone of modern organic synthesis, enabling access to novel chemical space for drug discovery and natural product synthesis.[1] Catalytic asymmetric dearomatization (CADA) has emerged as a powerful strategy in this endeavor.[2][3][4] This guide focuses on the dearomatization of nitrobenzofurans, a class of electron-deficient heteroarenes. The presence of the strongly electron-withdrawing nitro group reverses the typical reactivity of the benzofuran ring, rendering the C2-C3 bond susceptible to nucleophilic attack and subsequent dearomatization.[2][3][4] We will explore the primary catalytic methodologies, delve into their underlying mechanisms, and provide field-proven protocols for researchers and drug development professionals.
Introduction: The Strategic Value of Dearomatizing Nitrobenzofurans
Benzofurans are privileged heterocyclic motifs found in a multitude of natural products and pharmaceuticals.[5] Traditionally, the inherent aromaticity of the benzofuran core presents a significant energy barrier to reactions that would disrupt this stable π-system. The strategic placement of a nitro group at the 2-position fundamentally alters this landscape. This modification serves two primary purposes:
-
Reactivity Reversal (Umpolung): The electron-deficient nature of 2-nitrobenzofurans transforms them from nucleophilic to electrophilic partners in CADA reactions, opening up new avenues for bond formation.[3][4]
-
Activation for Cycloaddition: The nitro group activates the C2-C3 double bond, making it an excellent Michael acceptor or dienophile for various annulation strategies.
This guide provides an in-depth analysis of the key strategies developed to harness this reactivity, including metal-catalyzed and organocatalyzed cycloadditions and Michael additions, for the stereocontrolled synthesis of complex polycyclic skeletons.
Core Methodologies and Mechanistic Insights
The dearomatization of 2-nitrobenzofurans is predominantly achieved through annulation reactions that construct new rings on the benzofuran core. The most successful and widely studied of these are [3+2] and [4+2] cycloadditions, along with dearomative Michael additions.
[3+2] Cycloadditions: Building Five-Membered Rings
Formal [3+2] cycloaddition reactions are a highly effective method for constructing five-membered rings, leading to valuable spirocyclic and fused polycyclic systems. This approach has been realized using both transition-metal catalysis and organocatalysis.
Palladium catalysis offers a robust platform for the dearomatization of electron-deficient systems.[6] A notable example is the formal (3+2) cycloaddition between 2-nitrobenzofurans and vinylcyclopropanes (VCPs).[6]
Causality Behind the Method: This reaction leverages the ability of a Pd(0) catalyst to oxidatively add to the strained cyclopropane ring of the VCP, generating a zwitterionic Pd-π-allyl intermediate. This intermediate acts as a 1,3-dipole equivalent, which is then intercepted by the electrophilic C2-C3 bond of the 2-nitrobenzofuran. Subsequent reductive elimination furnishes the cyclopenta[b]benzofuran core and regenerates the Pd(0) catalyst.
Workflow Diagram: Pd(0)-Catalyzed [3+2] Cycloaddition
Caption: General workflow for Pd(0)-catalyzed [3+2] cycloaddition.
Experimental Protocol: Synthesis of Cyclopenta[b]benzofuran 3aa [6]
-
Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃·CHCl₃ (5.2 mg, 0.005 mmol, 2.5 mol%) and dppe (8.0 mg, 0.02 mmol, 10 mol%).
-
Solvent and Reagents: Add 2.0 mL of toluene. Add 5-bromo-2-nitrobenzofuran 1a (48.4 mg, 0.2 mmol, 1.0 equiv) and vinylcyclopropane 2a (31.2 mg, 0.24 mmol, 1.2 equiv).
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Workup: Concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired product 3aa .
Data Summary: Scope of the Pd(0)-Catalyzed [3+2] Dearomatization [6]
| Entry | 2-Nitrobenzofuran (1) | VCP (2) | Product | Yield (%) | dr |
| 1 | 5-Bromo- (1a) | 2a | 3aa | 88 | 1:1 |
| 2 | 5-Chloro- (1b) | 2a | 3ba | 86 | 1:1.1 |
| 3 | 5-Methyl- (1d) | 2a | 3da | 91 | 1:1.2 |
| 4 | 7-Methyl- (1h) | 2a | 3ha | 77 | 1:1.1 |
| 5 | 5-Bromo- (1a) | 2b | 3ab | 86 | 1:1.1 |
| 6 | 5-Bromo- (1a) | 2d | 3ad | 83 | 1:1.2 |
Yield of isolated product. Diastereomeric ratio (dr) determined by ¹H NMR analysis.
Organocatalysis provides a powerful, metal-free alternative for asymmetric dearomatization. Bifunctional catalysts, such as squaramide-based Cinchona alkaloid derivatives, have proven highly effective in the dearomative (3+2)-cycloaddition of 2-nitrobenzofurans with azomethine ylides.[2][3][7]
Causality Behind the Method: The success of this transformation relies on a dual activation model. The squaramide moiety of the catalyst activates the 2-nitrobenzofuran by forming hydrogen bonds with the nitro group, orienting it for attack. Simultaneously, the tertiary amine (quinuclidine) moiety of the Cinchona alkaloid deprotonates the isatin imine precursor to generate the azomethine ylide nucleophile. This highly organized transition state allows for excellent control over stereoselectivity.[2]
Stereochemical Model Diagram
Caption: Dual activation model in organocatalytic [3+2] cycloaddition.
This strategy leads to the formation of optically active pyrrolidine-fused spirocyclic dihydrobenzofurans bearing four contiguous stereocenters.[3]
[4+2] Cycloadditions: Building Six-Membered Rings
Dearomative [4+2] annulations, or formal Diels-Alder reactions, are a classic strategy for constructing six-membered rings. In the context of 2-nitrobenzofurans, the C2-C3 bond acts as the dienophile, reacting with a suitable 1,3-diene. An organocatalytic asymmetric variant has been successfully developed using 5H-thiazol-4-ones as diene precursors.[8]
Causality Behind the Method: A chiral dipeptide-based squaramide catalyst is employed to control the stereochemistry. Similar to the [3+2] cycloaddition, the catalyst likely activates the 2-nitrobenzofuran via hydrogen bonding. The 5H-thiazol-4-one, upon enolization, serves as the diene component. The reaction proceeds through a concerted or stepwise mechanism to yield dihydrobenzofuran-bridged polycyclic compounds with four contiguous stereocenters, including three quaternary stereocenters.[8] The products have shown impressive cytotoxicity against human cancer cell lines, highlighting the potential of this methodology in drug development.[8]
Dearomative Michael Additions
While cycloadditions are prevalent, simple dearomative Michael additions to 2-nitrobenzofurans represent a more direct functionalization pathway.[4] This approach has been effectively realized using N-heterocyclic carbene (NHC) organocatalysis.
Causality Behind the Method: The reaction between α,β-unsaturated aldehydes (enals) and 2-nitrobenzofurans is catalyzed by an NHC. The NHC adds to the enal to form a Breslow intermediate, which then tautomerizes to generate a homoenolate equivalent. This nucleophilic species adds to the C3 position of the 2-nitrobenzofuran in a Michael-type fashion. The activation of the nitrobenzofuran is proposed to occur via hydrogen bonding between the hydroxyl group of the Breslow intermediate and the nitro group.[4] This is the first reported application of NHC catalysis for the dearomatization of electron-poor 2-nitrobenzofurans.[4]
Experimental Protocol: NHC-Catalyzed Dearomative Michael Addition [4]
-
Preparation: In a vial, combine 2-nitrobenzofuran 1 (0.1 mmol), α,β-unsaturated aldehyde 2 (0.2 mmol), and the NHC precatalyst (0.02 mmol).
-
Reaction: Add the solvent and DBU (0.02 mmol). Stir the mixture at the specified temperature until completion (monitored by TLC).
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired adduct 3 .
Synthetic Applications and Future Perspectives
The dearomatization of nitrobenzofurans provides rapid access to complex molecular scaffolds that are of significant interest to medicinal chemists and natural product synthesizers. The resulting 2,3-dihydrobenzofuran cores are prevalent in many bioactive molecules.[5] The methods described allow for the stereoselective construction of multiple stereocenters, including challenging quaternary centers, in a single step.[8]
The utility of the products has been demonstrated through various transformations, including the removal or modification of the nitro group, which can proceed with or without re-aromatization of the heterocyclic ring.[2][7] This flexibility further enhances the value of these dearomatized intermediates.
Future Directions:
-
Expansion of Reaction Partners: Exploring new nucleophiles, dipoles, and dienes will undoubtedly lead to novel molecular architectures.
-
New Catalytic Systems: The development of novel, more efficient, and selective catalysts, including synergistic dual-catalytic systems, remains a key area of research.
-
Broader Heteroarene Scope: Extending these dearomatization strategies to other electron-deficient nitro-substituted heteroarenes will broaden the synthetic utility of this approach.[2]
-
Application in Target-Oriented Synthesis: The application of these methodologies in the total synthesis of complex natural products and the development of new pharmaceutical agents will be the ultimate validation of their power and utility.
Conclusion
The dearomatization of 2-nitrobenzofurans is a vibrant and rapidly evolving field within organic synthesis. By leveraging the activating properties of the nitro group, chemists have developed a powerful toolkit of catalytic asymmetric reactions to convert simple, planar starting materials into structurally complex, three-dimensional molecules with high levels of stereocontrol. The palladium-catalyzed, organocatalyzed, and NHC-mediated strategies discussed in this guide provide reliable and versatile pathways to valuable polycyclic and spirocyclic frameworks. As the demand for novel molecular scaffolds in drug discovery continues to grow, the strategic dearomatization of electron-deficient heteroarenes like nitrobenzofurans will undoubtedly play an increasingly important role.
References
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Serafin, M., & Albrecht, Ł. (2021). Asymmetric Dearomative (3+2)-Cycloaddition Involving Nitro-Substituted Benzoheteroarenes under H-Bonding Catalysis. Molecules, 26(23), 7356. [Link]
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Gicquel, M., et al. (2018). Palladium(0)-Catalyzed Dearomatization of 2-Nitrobenzofurans through Formal (3+2) Cycloadditions with Vinylcyclopropanes. Organic Letters, 20(5), 1292–1296. [Link]
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Wang, P.-S., et al. (2021). Catalytic asymmetric dearomative [4 + 2] annulation of 2-nitrobenzofurans and 5H-thiazol-4-ones: stereoselective construction of dihydrobenzofuran-bridged polycyclic skeletons. Organic Chemistry Frontiers, 8(14), 3833-3838. [Link]
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Serafin, M., & Albrecht, Ł. (2021). Asymmetric Dearomative (3+2)-Cycloaddition Involving Nitro-Substituted Benzoheteroarenes under H-Bonding Catalysis. ProQuest. [Link]
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Serafin, M., & Albrecht, Ł. (2021). Asymmetric Dearomative (3+2)-Cycloaddition Involving Nitro-Substituted Benzoheteroarenes under H-Bonding Catalysis. National Center for Biotechnology Information. [Link]
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Sci-Hub. (2020). Asymmetric dearomatization of 2-nitrobenzofurans by organocatalyzed one-step Michael addition to access 3,3′-disubstituted oxindoles. Chemical Communications. [Link]
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ResearchGate. Pd‐catalyzed dearomative [3 + 2] cycloaddition of nitrobenzofurans. [Link]
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OUCI. Asymmetric dearomatization of 2-nitrobenzofurans by organocatalyzed one-step Michael addition to access 3,3′-disubstituted oxindoles. [Link]
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Dyguda, M., et al. (2022). Dearomative Michael addition involving enals and 2-nitrobenzofurans realized under NHC-catalysis. Chemical Communications, 58(34), 5321-5324. [Link]
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ResearchGate. Palladium-Catalyzed Highly Stereoselective Dearomative [3 + 2] Cycloaddition of Nitrobenzofurans. [Link]
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Yuan, W.-C., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(6), 1258. [Link]
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ResearchGate. Natural-Product-Inspired Dearomatization of Nitrobenzofurans. [Link]
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Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of 2,3-Dihydrobenzofuran Derivatives
Introduction: The Significance of Chiral 2,3-Dihydrobenzofurans
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif integral to a vast array of natural products and pharmaceutically active compounds.[1][2] Its rigid, bicyclic structure serves as a versatile framework for developing novel therapeutic agents, including anti-tumor agents and HIV protease inhibitors.[3] The biological activity of these molecules is often critically dependent on the precise three-dimensional arrangement of atoms at the C2 and C3 stereocenters. Consequently, the development of robust and efficient methods for the enantioselective synthesis of these derivatives is a paramount objective in modern organic and medicinal chemistry.[2]
This guide provides an in-depth exploration of state-of-the-art methodologies for constructing chiral 2,3-dihydrobenzofurans. We will move beyond a simple recitation of procedures to dissect the underlying mechanistic principles that govern stereochemical control. The focus will be on two dominant and highly effective strategies: transition-metal catalysis and organocatalysis, providing researchers with both the theoretical foundation and practical protocols to implement these powerful synthetic tools.
Part 1: Transition-Metal Catalysis: A Powerful Toolkit for Asymmetric C-O Bond Formation
Transition metals such as palladium, rhodium, copper, and ruthenium have revolutionized the synthesis of complex molecules.[1][3] Their unique ability to orchestrate a variety of transformations—including C-H activation, cross-coupling, and cycloaddition reactions—underpins some of the most elegant strategies for building the dihydrobenzofuran core with high enantiopurity.[1][4]
Palladium-Catalyzed Asymmetric Cyclizations
Palladium catalysis is a cornerstone of modern synthetic chemistry, and its application to dihydrobenzofuran synthesis is particularly well-established. Strategies often involve the intramolecular cyclization of suitably functionalized phenol derivatives.
Causality and Mechanistic Insight: A highly effective modern approach is the enantioselective Pd-catalyzed Heck/Tsuji-Trost reaction between o-bromophenols and 1,3-dienes.[5] The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst into the C-Br bond of the phenol. Subsequent migratory insertion of the diene and an intramolecular Tsuji-Trost-type allylic substitution, guided by a chiral ligand, forges the dihydrofuran ring and sets the key stereocenters with high fidelity. The choice of a chiral ligand, such as TY-Phos, is critical for inducing asymmetry during the C-O bond-forming step.[5]
Figure 1: Simplified catalytic cycle for Pd-catalyzed Heck/Tsuji-Trost reaction.
Protocol 1: Enantioselective Synthesis via Pd/TY-Phos-Catalyzed Heck/Tsuji-Trost Reaction [5]
This protocol is adapted from the work of Zhang, J. et al., and is highlighted for its excellent regio- and enantiocontrol.[5]
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add Pd(dba)₂ (5.7 mg, 0.01 mmol, 2.0 mol%), (R)-TY-Phos (10.6 mg, 0.015 mmol, 3.0 mol%), and Cs₂CO₃ (228 mg, 0.7 mmol, 1.4 equiv).
-
Reagent Addition: Add the o-bromophenol substrate (0.5 mmol, 1.0 equiv) and 1,4-dioxane (2.0 mL).
-
Reaction Initiation: Add the 1,3-diene (0.75 mmol, 1.5 equiv) to the mixture via syringe.
-
Incubation: Seal the tube and stir the reaction mixture vigorously at 100 °C. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 24-48 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the chiral 2,3-dihydrobenzofuran product.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Summary Table:
| Substrate (o-bromophenol) | Diene | Yield (%) | ee (%) |
| 2-Bromo-4-methylphenol | Isoprene | 92 | 96 |
| 2-Bromo-4-fluorophenol | 1,3-Pentadiene | 85 | 94 |
| 2-Bromophenol | 2,4-Hexadiene | 88 | 97 |
| 2-Bromo-4-methoxyphenol | Isoprene | 78 | 95 |
Rhodium-Catalyzed Asymmetric C-H Activation
Rhodium catalysis offers a distinct and powerful approach, enabling the direct functionalization of C-H bonds. This strategy avoids the pre-functionalization of starting materials (e.g., with halides), enhancing atom economy.
Causality and Mechanistic Insight: A notable example is the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides, followed by a redox-neutral [3+2] annulation with 1,3-dienes.[5][6] The N-phenoxyacetamide directing group coordinates to the chiral Rh(III) catalyst, facilitating ortho-C-H activation to form a five-membered rhodacycle intermediate. This intermediate then undergoes coordination and insertion of the diene, followed by reductive elimination to furnish the 2,3-dihydrobenzofuran product and regenerate the active Rh(III) catalyst. The stereochemistry is dictated by the chiral cyclopentadienyl (Cp*) ligand on the rhodium center.
Figure 2: Workflow for Rh(III)-catalyzed C-H activation/[3+2] annulation.
Protocol 2: Enantioselective Synthesis via Rh(III)-Catalyzed [3+2] Annulation [5][6]
This protocol is based on methodologies employing chiral Rh(III)-Cp* complexes for asymmetric C-H functionalization.
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, charge a vial with [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.0 mol% Rh), AgSbF₆ (6.9 mg, 0.02 mmol, 8.0 mol%), and the chiral ligand (e.g., a chiral carboxylic acid, 0.025 mmol, 10 mol%).
-
Reaction Setup: Remove the vial from the glovebox. Add the N-phenoxyacetamide substrate (0.25 mmol, 1.0 equiv), the 1,3-diene (0.5 mmol, 2.0 equiv), and hexafluoroisopropanol (HFIP) as the solvent (1.0 mL).[1]
-
Incubation: Stir the mixture at 40-60 °C for 12-24 hours until the starting material is consumed (as monitored by TLC).
-
Workup: Quench the reaction with saturated NaHCO₃ solution and extract with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the desired enantiopure dihydrobenzofuran.
-
Analysis: Determine the enantiomeric excess via chiral HPLC.
Data Summary Table:
| Substrate (N-phenoxyacetamide) | Diene | Yield (%) | ee (%) |
| Phenyl N-phenoxyacetamide | Isoprene | 79 | 98 |
| 4-Methylphenyl N-phenoxyacetamide | 1,3-Pentadiene | 75 | 95 |
| 4-Chlorophenyl N-phenoxyacetamide | 2,4-Hexadiene | 72 | >99 |
Part 2: Organocatalysis: The Metal-Free Frontier
Organocatalysis provides a powerful, complementary approach to transition-metal catalysis, often characterized by milder reaction conditions, lower toxicity, and insensitivity to air and moisture. Chiral small molecules, such as Brønsted acids and bifunctional catalysts, are used to activate substrates and control the stereochemical outcome.[7]
Causality and Mechanistic Insight: A prime example is the use of a bifunctional aminoboronic acid to catalyze the intramolecular oxa-Michael addition of α,β-unsaturated carboxylic acids.[5] The boronic acid moiety is proposed to activate the carboxylic acid substrate by forming a reactive acylboronate species. Simultaneously, the chiral amine (often a thiourea) component of the catalyst positions the phenolic nucleophile via hydrogen bonding, directing a face-selective conjugate addition to form the C-O bond and establish the new stereocenter. This dual activation model is key to achieving high enantioselectivity.
Figure 3: Logical diagram of dual activation by a bifunctional catalyst.
Protocol 3: Enantioselective Intramolecular Oxa-Michael Addition [5]
This protocol is adapted from the work of Takemoto, Y. et al., demonstrating the power of bifunctional organocatalysis.[5]
Step-by-Step Methodology:
-
Setup: To a vial, add the α,β-unsaturated carboxylic acid substrate (0.1 mmol, 1.0 equiv) and the chiral aminoboronic acid catalyst (0.01 mmol, 10 mol%).
-
Solvent: Add toluene (1.0 mL) as the solvent.
-
Incubation: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purification: Purify by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain the pure 2,3-dihydrobenzofuran product.
-
Analysis: Determine the enantiomeric excess by chiral HPLC analysis.
Data Summary Table:
| Substrate (Unsaturated Acid) | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| (E)-3-(2-hydroxyphenyl)acrylic acid | 10 | 95 | 96 |
| (E)-3-(2-hydroxy-5-methylphenyl)acrylic acid | 10 | 91 | 94 |
| (E)-3-(5-bromo-2-hydroxyphenyl)acrylic acid | 5 | 93 | 95 |
Part 3: Troubleshooting and Practical Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Inactive catalyst (metal oxidation, decomposition).- Insufficient reaction time or temperature.- Poor quality reagents or solvent. | - Use fresh catalyst, ligands, and anhydrous/degassed solvents.- Run reaction under a strict inert atmosphere (Ar or N₂).- Optimize temperature and extend reaction time.- Re-purify starting materials. |
| Low Enantioselectivity (ee) | - Suboptimal ligand/catalyst for the specific substrate.- Presence of moisture or impurities.- Racemization of product under reaction or workup conditions. | - Screen a panel of different chiral ligands or organocatalysts.- Ensure rigorous drying of glassware, solvents, and reagents.- Lower the reaction temperature.- Check the pH during workup; avoid strongly acidic or basic conditions if the product is sensitive. |
| Formation of Side Products | - Competing reaction pathways (e.g., dimerization, decomposition).- Incorrect stoichiometry. | - Lower the reaction temperature or concentration.- Re-evaluate the mechanism and consider additives to suppress side reactions.- Carefully control the addition rate of reagents. |
Conclusion
The enantioselective synthesis of 2,3-dihydrobenzofurans has matured into a sophisticated field, offering chemists a diverse array of reliable and powerful tools. Both transition-metal catalysis and organocatalysis provide highly effective, often complementary, pathways to these valuable chiral building blocks. The choice of strategy depends on factors such as functional group tolerance, desired scale, and cost. By understanding the mechanistic underpinnings of these catalytic systems, researchers can rationally select and optimize conditions to access a wide range of enantioenriched dihydrobenzofuran derivatives, accelerating progress in drug discovery and natural product synthesis. Future developments will likely focus on expanding the substrate scope and developing even more efficient and sustainable catalytic systems.[2]
References
-
Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved January 19, 2026, from [Link]
-
Suzuki, H., Yoneoka, K., Kondo, S., & Matsuda, T. (2022). Enantioselective synthesis of 2,3‐dihydrobenzofurans through a cyclopropanation/intramolecular rearrangement. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Mushtaq, A., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Organic Letters. (2026). RuPHOX-Ru-Catalyzed Asymmetric Chemoselective Hydrogenation of α-Methylene-γ/δ-carbonyl Carboxylic Acids. ACS Publications. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Enantioselective synthesis of 2,3‐dihydrobenzofuran. Retrieved January 19, 2026, from [Link]
-
Mushtaq, A., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
SIOC Journal. (n.d.). Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method of 2,3-dihydrobenzofuran.
-
National Center for Biotechnology Information. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved January 19, 2026, from [Link]
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- 3. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran - Google Patents [patents.google.com]
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The Strategic Utility of 2,3-Dihydro-4-nitrobenzofuran in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Privileged Scaffold with Untapped Potential
The 2,3-dihydrobenzofuran motif is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure fused to a flexible dihydrofuran ring provides a unique three-dimensional architecture for molecular recognition. While the parent scaffold is widely studied, the strategic introduction of a nitro group at the 4-position transforms 2,3-dihydro-4-nitrobenzofuran into a highly versatile and reactive building block. The electron-withdrawing nature of the nitro group fundamentally alters the electronic landscape of the molecule, opening up a rich and diverse reaction chemistry. This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Core Concept: The Dual Reactivity of this compound
The synthetic utility of this compound stems from two primary reactive sites, which can be addressed either independently or in concert to generate molecular complexity.
-
The Nitro-Activated Aryl Ring: The powerful electron-withdrawing nitro group significantly acidifies the aromatic protons and, more importantly, activates the benzene ring towards nucleophilic aromatic substitution (SNAr).[3][4] This allows for the introduction of a wide array of nucleophiles at positions ortho and para to the nitro group, a transformation not feasible on the unactivated dihydrobenzofuran ring.
-
The Dihydrofuran Ring: The saturated heterocyclic portion of the molecule offers sites for functionalization through various synthetic strategies, including C-H activation and transformations of the ether linkage.[5][6]
This dual reactivity allows for a modular approach to the synthesis of complex molecules, where the nitro group can be used as a handle for substitution and later transformed into other functional groups, most notably an amine.
Synthesis of the Building Block: Crafting this compound
A robust synthesis of the title compound is paramount for its use as a building block. A common and effective strategy involves a multi-step sequence starting from readily available 2-nitrophenol. This approach leverages a Claisen rearrangement to install the required carbon framework for the subsequent cyclization.[7][8]
Caption: Synthetic pathway to this compound.
Protocol 1: Synthesis of this compound
Step 1: O-Allylation of 2-Nitrophenol
-
To a solution of 2-nitrophenol (1 equiv.) in acetone, add potassium carbonate (1.5 equiv.).
-
To this suspension, add allyl bromide (1.1 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
After cooling, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield 2-(allyloxy)-1-nitrobenzene.
Step 2: Claisen Rearrangement
-
Heat 2-(allyloxy)-1-nitrobenzene neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to approximately 200 °C.
-
The rearrangement is typically complete within a few hours. Monitor by TLC for the formation of the more polar product.
-
Cool the reaction mixture and purify directly by column chromatography to afford 2-allyl-3-nitrophenol.
Step 3: Intramolecular Cyclization
-
Dissolve 2-allyl-3-nitrophenol (1 equiv.) in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitor by TLC).
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography to obtain this compound.
Application I: The Gateway to 4-Amino-2,3-dihydrobenzofuran
One of the most powerful applications of this compound is its role as a precursor to 4-amino-2,3-dihydrobenzofuran. This amine is a valuable intermediate for the synthesis of a wide range of pharmaceuticals and agrochemicals, serving as a handle for the introduction of diverse functionalities through N-acylation, N-alkylation, and diazotization reactions.
The transformation of the nitro group to an amine is most commonly and efficiently achieved through catalytic hydrogenation. A variety of catalysts can be employed, with platinum and palladium on carbon being highly effective.
Caption: Reduction of this compound.
Protocol 2: Catalytic Hydrogenation to 4-Amino-2,3-dihydrobenzofuran
-
Materials:
-
This compound
-
5% Platinum on carbon (Pt/C) or 10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas supply
-
Parr shaker or similar hydrogenation apparatus
-
-
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1 equiv.) in ethanol.
-
Carefully add the catalyst (5-10 mol % loading) to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50 psi) and begin vigorous agitation at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield 4-amino-2,3-dihydrobenzofuran, which can often be used in the next step without further purification.
-
| Parameter | Typical Conditions | Notes |
| Catalyst | 5% Pt/C or 10% Pd/C | Pt/C is often more active for nitro group reductions. |
| Solvent | Ethanol, Ethyl Acetate | Choose a solvent that provides good solubility for the starting material. |
| Pressure | 50 psi | Higher pressures can be used but are often not necessary. |
| Temperature | Room Temperature | The reaction is typically exothermic. |
| Yield | >95% | Generally a very high-yielding transformation. |
Application II: Nucleophilic Aromatic Substitution (SNAr)
The 4-nitro group strongly activates the aromatic ring to nucleophilic attack, particularly at the C5 and C7 positions, provided a suitable leaving group is present. However, even without a leaving group, under certain conditions, nucleophilic addition can occur to form a Meisenheimer complex, which can then be oxidized to the substitution product.[9][10] This opens up avenues for C-C, C-O, C-N, and C-S bond formation directly on the aromatic core.
While specific literature on SNAr reactions of this compound is sparse, the principles of SNAr on nitroaromatics are well-established and can be applied here.[4][11] A hypothetical, yet highly plausible, application is the reaction with alkoxides to introduce new ether linkages.
Caption: Proposed SNAr reaction on a functionalized substrate.
Protocol 3: General Procedure for SNAr with an Alkoxide (Hypothetical)
-
Rationale: This protocol is based on established SNAr chemistry. The presence of a leaving group (e.g., a halogen) at the C5 or C7 position would be necessary for a facile reaction.
-
Procedure:
-
To a solution of the 5-halo-2,3-dihydro-4-nitrobenzofuran (1 equiv.) in an aprotic polar solvent such as DMF or DMSO, add the sodium alkoxide (1.2 equiv.).
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC.
-
Upon completion, cool the reaction and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify by flash chromatography.
-
Future Outlook and Advanced Applications
The true potential of this compound lies in the sequential and creative combination of its inherent reactivities. For instance, an SNAr reaction could be followed by the reduction of the nitro group, and subsequent derivatization of the resulting amine. Furthermore, emerging methodologies in C-H functionalization could potentially be applied to the dihydrofuran ring, even in the presence of the deactivating nitro group, offering orthogonal synthetic routes.
The exploration of this building block in the synthesis of novel pharmaceutical agents is a particularly promising area. The ability to rapidly generate libraries of substituted 4-amino-2,3-dihydrobenzofurans makes it an attractive starting point for lead discovery and optimization campaigns.
References
- Barreiro, E. J., Kümmerle, A. E., & Fraga, C. A. M. (2011). The Methyl-Ester of Tryptophan Betain-Like Compounds: A New Class of Bioactive Compounds. Journal of the Brazilian Chemical Society, 22(7), 1213-1232.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
- Sheppard, T. D. (2011). Strategies for the synthesis of 2,3-dihydrobenzofurans. Journal of Chemical Research, 35(7), 377-385.
- Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
- Brufau, G., et al. (2016). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 21(11), 1493.
- Google Patents. (n.d.). Catalytic hydrogenation of nitro compounds.
-
ResearchGate. (n.d.). Examples of natural products and pharmaceuticals with 2,3-DHB core structure. Retrieved from [Link]
- Terrier, F., et al. (2003). σ-Complex formation and oxidative nucleophilic aromatic substitution in 4-nitro-2,1,3-benzoxadiazoles. Organic & Biomolecular Chemistry, 1(10), 1615-1621.
-
RSC Publishing. (n.d.). Synthesis of 2,3-disubstituted benzofurans via cyclization of o-alkynylphenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 12). Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
-
PubMed. (2013, May 8). Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]
-
PubMed. (n.d.). Promoting Electro-Hydrogenation of Hydrophobic Benzofuran over Pd-Based Catalyst in Aqueous Media via Electrolyte Engineering. Retrieved from [Link]
-
ResearchGate. (n.d.). Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds: A new class of antimicrobials and antioxidants. Retrieved from [Link]
-
PubMed. (2025, June 20). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. Retrieved from [Link]
-
ResearchGate. (n.d.). Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. Retrieved from [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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- 9. σ-Complex formation and oxidative nucleophilic aromatic substitution in 4-nitro-2,1,3-benzoxadiazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Application Notes & Protocols: Strategic Functionalization of the Furan Ring in 2,3-Dihydro-4-Nitrobenzofuran
Introduction and Strategic Overview
The 2,3-dihydro-4-nitrobenzofuran scaffold is a valuable building block in medicinal chemistry and materials science. The presence of the nitro group on the benzene ring and the dihydro-furan moiety creates a unique electronic landscape, making the targeted functionalization of the furan ring a key strategic challenge. This guide provides an in-depth exploration of the principles and protocols for modifying this specific heterocyclic system. The methodologies detailed herein are designed for researchers, chemists, and drug development professionals seeking to synthesize novel derivatives with tailored properties.
The inherent reactivity of the furan ring, coupled with the electronic influence of the distal nitro group, necessitates carefully chosen reaction conditions to achieve desired transformations while preserving the core scaffold. This document will focus on robust and reproducible methods for introducing new functionalities, primarily through electrophilic substitution and subsequent metal-catalyzed cross-coupling reactions.
Core Principles of Reactivity and Regioselectivity
The furan ring is a π-rich, five-membered heterocycle that is significantly more reactive towards electrophiles than benzene.[1][2] This heightened reactivity stems from the electron-donating character of the oxygen heteroatom. In the context of this compound, two key structural features modulate this reactivity:
-
The Dihydro Bridge: The saturation at the 2 and 3 positions isolates the furan's π-system from the benzene ring's π-system. Consequently, the furan moiety behaves more like a 2,3-disubstituted furan than a fully aromatic benzofuran.
-
The 4-Nitro Group: While not in direct conjugation with the furan ring, the strong electron-withdrawing nature of the nitro group exerts an inductive effect, slightly deactivating the entire molecule towards electrophilic attack. However, the furan ring remains the most electron-rich and, therefore, the primary site for electrophilic substitution.
Regioselectivity: Electrophilic attack on an unsubstituted furan ring occurs preferentially at the C2 (α) position.[1][3][4] This is because the cationic intermediate (σ-complex) formed during attack at C2 is more stabilized by resonance, with the positive charge being delocalized over three atoms, including the oxygen.[1][2] Attack at the C3 (β) position yields a less stable intermediate.[1] For the 2,3-dihydrobenzofuran core, the available positions on the furan ring for substitution are C5 and C7. Following the established principles of furan chemistry, electrophilic attack is predicted to occur predominantly at the positions alpha to the furan oxygen, which are not part of the fused ring system.
Key Functionalization Strategies and Protocols
The most effective strategy for diversifying the this compound scaffold involves a two-stage approach: initial electrophilic halogenation to install a handle, followed by metal-catalyzed cross-coupling reactions to introduce a wide array of substituents.
Stage 1: Electrophilic Halogenation (Bromination)
Bromination serves as a critical first step to prepare the substrate for subsequent cross-coupling reactions. Due to the furan ring's sensitivity to strong acids and oxidizing agents, mild brominating agents are required to prevent degradation. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.
Protocol 1: Monobromination of this compound
-
Causality and Justification: This protocol uses N-Bromosuccinimide (NBS) as a mild source of electrophilic bromine, which is ideal for the activated furan ring. The reaction is typically run in a non-polar solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to control selectivity and minimize side reactions. The absence of a strong Lewis acid prevents ring polymerization or degradation.
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS), recrystallized
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
-
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.
-
NBS is an irritant; handle with care.
-
-
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate solution to consume any remaining bromine.
-
Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude bromo-2,3-dihydro-4-nitrobenzofuran by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure product.
-
-
Self-Validation: The success of the reaction is confirmed by TLC analysis showing the consumption of the starting material and the appearance of a new, typically less polar, spot. The final product structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Stage 2: Metal-Catalyzed Cross-Coupling Reactions
With the halogenated intermediate in hand, powerful palladium-catalyzed cross-coupling reactions can be employed to form new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures or introducing alkyl/vinyl groups by coupling the aryl bromide with an organoboronic acid or ester.[5][6][7]
Protocol 2: Suzuki-Miyaura Coupling of Bromo-2,3-dihydro-4-nitrobenzofuran
-
Causality and Justification: This protocol utilizes a palladium catalyst, often with phosphine ligands, to facilitate the catalytic cycle. A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step. A mixed solvent system, such as dioxane/water or EtOH/H₂O, is commonly used to dissolve both the organic and inorganic reagents.[5][6]
-
Materials:
-
Bromo-2,3-dihydro-4-nitrobenzofuran (from Protocol 1)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere system (N₂ or Ar)
-
-
Safety Precautions:
-
Palladium catalysts and boronic acids can be toxic and should be handled in a fume hood.
-
The reaction is heated, so appropriate precautions against high temperatures and pressure buildup (if in a sealed vial) must be taken.
-
-
Step-by-Step Procedure:
-
Setup: To a Schlenk flask, add the bromo-2,3-dihydro-4-nitrobenzofuran (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the degassed solvent system (dioxane/water).
-
Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired coupled product.
-
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the synthesis of arylamines from aryl halides.[8][9]
Protocol 3: Buchwald-Hartwig Amination of Bromo-2,3-dihydro-4-nitrobenzofuran
-
Causality and Justification: This reaction requires a specific combination of a palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) to achieve high efficiency.[10][11] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the amine and facilitate the catalytic cycle. The reaction is run in an anhydrous, non-polar aprotic solvent like toluene or dioxane.
-
Materials:
-
Bromo-2,3-dihydro-4-nitrobenzofuran (from Protocol 1)
-
Amine (primary or secondary, 1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 eq)
-
Anhydrous Toluene
-
Schlenk flask or sealed reaction vial
-
-
Safety Precautions:
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle in a glovebox or under a robust inert atmosphere.
-
Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
-
Step-by-Step Procedure:
-
Setup (in a glovebox): To a reaction vial, add the palladium precatalyst, phosphine ligand, and base.
-
Reagent Addition: Add the bromo-2,3-dihydro-4-nitrobenzofuran (1.0 eq).
-
Solvent and Amine: Remove the vial from the glovebox, add anhydrous toluene followed by the amine (1.2 eq) via syringe under an inert atmosphere.
-
Reaction Conditions: Seal the vial and heat the mixture to 90-110 °C with stirring.
-
Reaction Monitoring: Monitor by TLC or LC-MS until the starting aryl bromide is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Extraction and Concentration: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Data Presentation and Summary
The following table summarizes typical conditions for the cross-coupling reactions described. Yields are illustrative and highly dependent on the specific substrates used.
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (3%) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 60-90%[6] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1.5%) | XPhos (3%) | NaOtBu (1.4) | Toluene | 100 | 55-85%[10] |
Visualization of Mechanisms and Workflows
Diagram 1: General Mechanism for Electrophilic Bromination
Caption: Mechanism of electrophilic bromination on the furan ring.
Diagram 2: Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Synthetic workflow from starting material to diverse final products.
References
-
Al-Amin, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. Available at: [Link]
-
Khan, L., et al. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan. Available at: [Link]
-
Khan, L., et al. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
PrepChem (n.d.). Synthesis of 2,3-dihydro-4-benzofuranamine. PrepChem.com. Available at: [Link]
-
Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives. Synthetic Communications. Available at: [Link]
-
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Pearson (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson Education. Available at: [Link]
-
Quora (2019). Why does the electrophilic substitution of furan happen at 2 and 5 positions?. Quora. Available at: [Link]
Sources
- 1. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
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- 3. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 4. quora.com [quora.com]
- 5. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pjps.pk [pjps.pk]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
"protocols for scaling up the synthesis of 2,3-dihydro-4-nitrobenzofuran"
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The 2,3-Dihydrobenzofuran Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran nucleus, a heterocyclic system composed of a benzene ring fused to a dihydropyran ring, has emerged as a cornerstone in the design and discovery of novel therapeutic agents.[1][2] Its prevalence in a vast array of natural products and synthetically accessible derivatives underscores its significance as a "privileged structure" in medicinal chemistry.[3] This structural motif imparts a desirable conformational rigidity and a three-dimensional architecture that facilitates precise interactions with biological targets.[2] Consequently, compounds incorporating the 2,3-dihydrobenzofuran scaffold exhibit a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[4][5] This guide provides an in-depth exploration of the medicinal chemistry applications of 2,3-dihydrobenzofurans, complete with detailed synthetic and biological evaluation protocols to empower researchers in their drug discovery endeavors.
Diverse Pharmacological Landscape of 2,3-Dihydrobenzofurans
The versatility of the 2,3-dihydrobenzofuran scaffold allows for its decoration with a variety of functional groups, leading to a rich diversity of biological activities. This has made it a focal point for the development of novel therapeutics targeting a range of diseases.
Anticancer Potential
A significant body of research highlights the promise of 2,3-dihydrobenzofuran derivatives as anticancer agents.[6][7][8][9][10] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth through various mechanisms. For instance, certain fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory and anticancer effects in human colorectal adenocarcinoma cells (HCT116).[6][7] Some of these compounds inhibited cell proliferation by approximately 70% and induced apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and promoting DNA fragmentation.[6][7] The introduction of halogen atoms, such as fluorine and bromine, along with hydroxyl or carboxyl groups, has been suggested to enhance the biological effects of these derivatives.[6][7][8]
Anti-Inflammatory Activity
Inflammation is a key pathological process in numerous diseases, and 2,3-dihydrobenzofurans have emerged as potent anti-inflammatory agents.[11][12] A notable example is a series of 2,3-dihydrobenzofuran-2-one analogues of the natural product wortmannin, which have shown powerful anti-inflammatory properties.[11][12] The most active compound in this series, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one, was found to be more potent than diclofenac in several inflammatory models.[11] The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the synthesis of prostaglandins, key mediators of inflammation.[11] Fluorinated benzofuran and dihydrobenzofuran derivatives have also been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to decreased secretion of inflammatory mediators like interleukin-6 (IL-6), chemokine (C-C) ligand 2 (CCL2), nitric oxide (NO), and prostaglandin E2 (PGE2).[6][7][8]
Neuroprotective Applications in Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease (AD) has driven the development of inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[13][14] Several 2-arylbenzofuran and 2,3-dihydrobenzofuran derivatives have been investigated as potential treatments for AD.[15][16][17] These compounds have shown the ability to inhibit both AChE and BChE, as well as to interfere with the aggregation of β-amyloid (Aβ) peptides, a hallmark of AD pathology.[15][17] For example, certain 2-arylbenzofuran compounds have demonstrated dual inhibitory activity against cholinesterases and β-secretase (BACE1), the enzyme responsible for initiating Aβ production.[17]
Other Therapeutic Areas
The therapeutic potential of 2,3-dihydrobenzofurans extends beyond the aforementioned areas. Derivatives of this scaffold have also been investigated for their antimicrobial and antihypertensive activities.[18][19] For instance, certain benzofuran derivatives isolated from the marine-derived fungus Penicillium crustosum have exhibited moderate antibacterial and antifungal activities.[19] Additionally, a series of 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and their pyrrolidine analogues have shown promising antihypertensive activity in spontaneous hypertensive rat models.[18]
Quantitative Biological Activity Data
To provide a clearer perspective on the potency of these compounds, the following table summarizes the in vitro biological activities of selected 2,3-dihydrobenzofuran derivatives.
| Compound Class | Target/Assay | IC50/EC50 (µM) | Reference |
| Fluorinated Dihydrobenzofurans | Interleukin-6 (IL-6) secretion | 1.2 - 9.04 | [6][7] |
| Fluorinated Dihydrobenzofurans | Chemokine (C-C) Ligand 2 (CCL2) secretion | 1.5 - 19.3 | [6][7] |
| Fluorinated Dihydrobenzofurans | Nitric Oxide (NO) production | 2.4 - 5.2 | [6][7] |
| Fluorinated Dihydrobenzofurans | Prostaglandin E2 (PGE2) production | 1.1 - 20.5 | [6][7] |
| 2-Arylbenzofurans | Acetylcholinesterase (AChE) inhibition | 0.086 ± 0.01 | [17] |
| 2-Arylbenzofurans | β-secretase (BACE1) inhibition | 0.043 ± 0.01 | [17] |
| Hydroxylated 2-Phenylbenzofurans | Butyrylcholinesterase (BChE) inhibition | 3.57 | [13] |
| Hydroxylated 2-Phenylbenzofurans | Antioxidant activity (EC50) | 14.9 | [13] |
| Benzofuran-2-yl-pyrazolyl-methanones | Ovarian Cancer Cell Line (A2780) | 11 | [20] |
Synthetic Protocols: Accessing the 2,3-Dihydrobenzofuran Core
The synthesis of the 2,3-dihydrobenzofuran scaffold can be achieved through various synthetic strategies.[2][21][22] One common and effective approach involves the intramolecular cyclization of a suitably substituted precursor. Below is a detailed protocol for a palladium-catalyzed intramolecular Heck reaction to construct the 2,3-dihydrobenzofuran ring system.[22]
Protocol: Palladium-Catalyzed Intramolecular Heck Cyclization
This protocol describes the synthesis of a substituted 2,3-dihydrobenzofuran from an ortho-iodophenyl allyl ether.
Materials:
-
ortho-Iodophenyl allyl ether derivative
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Triethylamine (Et3N) or other suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the ortho-iodophenyl allyl ether (1.0 mmol) in anhydrous DMF (10 mL).
-
Addition of Reagents: To the stirred solution, add triethylamine (1.5 mmol), triphenylphosphine (0.1 mmol), and palladium(II) acetate (0.05 mmol).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2,3-dihydrobenzofuran derivative.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium catalysts are highly effective in mediating C-C bond formation through Heck coupling reactions.
-
Phosphine Ligand: Triphenylphosphine is used to stabilize the palladium catalyst and modulate its reactivity.
-
Base: Triethylamine acts as a base to neutralize the HI generated during the catalytic cycle, which is crucial for catalyst turnover.
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the oxidation of the palladium catalyst and other sensitive reagents.
Caption: Synthetic workflow for a Pd-catalyzed intramolecular Heck cyclization.
Experimental Protocols for Biological Evaluation
Once synthesized, the biological activity of the 2,3-dihydrobenzofuran derivatives needs to be assessed. The following is a detailed protocol for an in vitro MTT assay to evaluate the cytotoxic effects of these compounds on a cancer cell line.
Protocol: MTT Assay for Cytotoxicity
This protocol is designed to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compounds (2,3-dihydrobenzofuran derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should be less than 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
Self-Validating System:
-
Vehicle Control: Ensures that the solvent (DMSO) does not have a significant effect on cell viability.
-
Positive Control: Confirms that the assay is working correctly and provides a benchmark for the potency of the test compounds.
-
Replicates: Each concentration should be tested in triplicate to ensure the reliability of the results.
Caption: Workflow for an in vitro MTT cytotoxicity assay.
Structure-Activity Relationships (SAR)
The biological activity of 2,3-dihydrobenzofuran derivatives is highly dependent on the nature and position of substituents on the scaffold. Analysis of structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.
Key SAR Insights:
-
Substitution at C2 and C3: The stereochemistry and nature of substituents at the C2 and C3 positions of the dihydrofuran ring significantly influence biological activity.[4] For instance, the relative stereochemistry (cis or trans) of substituents can dramatically alter the compound's interaction with its biological target.
-
Aromatic Ring Substitution: Substitution on the benzofuran ring is a key determinant of activity. For example, in the case of anti-inflammatory 2,3-dihydrobenzofuran-2-ones, a chlorine atom at the C5 position and a bulky alkyl or aryl group at the C6 position were found to be optimal for high potency.[11]
-
Functional Groups: The presence of specific functional groups can enhance or diminish activity. For example, the introduction of fluorine atoms into the benzofuran scaffold has been shown to improve the anti-inflammatory and anticancer properties of the resulting compounds.[6][7] Similarly, hydroxyl groups on a 2-phenyl substituent are important for anticholinesterase activity.[13]
Caption: Key structure-activity relationships for 2,3-dihydrobenzofurans.
Conclusion
The 2,3-dihydrobenzofuran scaffold represents a highly versatile and valuable platform for the development of new therapeutic agents. Its rigid, three-dimensional structure provides an excellent framework for the design of compounds with diverse and potent pharmacological activities. The synthetic accessibility of this scaffold, coupled with the ability to fine-tune its biological properties through targeted modifications, ensures that 2,3-dihydrobenzofurans will continue to be a fertile ground for medicinal chemistry research for the foreseeable future. The protocols and insights provided in this guide are intended to facilitate the exploration and exploitation of this privileged structural motif in the ongoing quest for novel and effective medicines.
References
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2,3-Dihydrobenzofuran synthesis - Organic Chemistry Portal. [Link]
-
Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds | ACS Combinatorial Science. [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed. [Link]
-
Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach - MDPI. [Link]
-
(PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - ResearchGate. [Link]
-
[PDF] Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents | Semantic Scholar. [Link]
-
Strategies for the synthesis of 2,3-dihydrobenzofurans - UCL Discovery. [Link]
-
Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC - NIH. [Link]
-
2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. [Link]
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Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds - PubMed. [Link]
-
2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - MDPI. [Link]
-
Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds | Request PDF - ResearchGate. [Link]
-
2-Arylbenzofuran-based molecules as multipotent Alzheimer's disease modifying agents. [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds - ResearchGate. [Link]
-
piperidine]s and 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s: novel antihypertensive agents - PubMed. [Link]
-
Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease - PubMed. [Link]
-
Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - PMC - NIH. [Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. [Link]
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2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents | Journal of Medicinal Chemistry - ACS Publications. [Link]
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Novel 2-pheynlbenzofuran derivatives as selective butyrylcholinesterase inhibitors for Alzheimer's disease - PMC - PubMed Central. [Link]
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Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI. [Link]
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- 22. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
The 2,3-Dihydrobenzofuran Scaffold: A Privileged Framework in Modern Drug Discovery
Application Notes & Protocols for Researchers and Drug Development Professionals
Introduction: The Significance of a Versatile Scaffold
The 2,3-dihydrobenzofuran moiety, a heterocyclic system composed of a fused benzene and dihydrofuran ring, has emerged as a "privileged structure" in medicinal chemistry.[1] This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby offering a rich starting point for the development of novel therapeutics across a wide range of disease areas.[1] The inherent structural rigidity of the 2,3-dihydrobenzofuran core, combined with its capacity for diverse functionalization at multiple positions, allows for the precise spatial orientation of pharmacophoric groups, making it an ideal scaffold for potent and selective ligands.
This guide provides an in-depth exploration of the 2,3-dihydrobenzofuran scaffold in drug discovery, from its diverse pharmacological applications to detailed protocols for its synthesis and biological evaluation.
Pharmacological Landscape: A Multitude of Therapeutic Applications
The versatility of the 2,3-dihydrobenzofuran scaffold is evidenced by the broad spectrum of biological activities exhibited by its derivatives. These compounds have been successfully developed as anti-inflammatory, anticancer, antihypertensive, and neuroprotective agents, among others.
Anti-inflammatory and Anticancer Activity
A significant body of research highlights the potential of 2,3-dihydrobenzofuran derivatives as potent anti-inflammatory agents.[2][3] For instance, a series of 2,3-dihydrobenzofuran-2-ones were found to be powerful inhibitors of prostaglandin synthesis, with some analogues demonstrating greater potency than the established non-steroidal anti-inflammatory drug (NSAID) diclofenac.[2] The mechanism of action for many of these compounds is linked to the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[3]
The close relationship between chronic inflammation and tumorigenesis has led to the investigation of these compounds for their anticancer properties.[3] Certain fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated the ability to inhibit the proliferation of human colorectal adenocarcinoma cells and induce apoptosis, suggesting a dual therapeutic benefit in inflammation-driven cancers.[3]
Central Nervous System (CNS) Applications
The 2,3-dihydrobenzofuran scaffold has also been incorporated into molecules targeting the central nervous system. Derivatives have been synthesized that exhibit protective effects in the CNS, with some acting as modulators of N-methyl-D-aspartate (NMDA) receptors, which are implicated in a variety of neurological disorders.[4] Furthermore, analogues of hallucinogenic phenethylamines incorporating a 2,3-dihydrobenzofuran ring have been developed to study the structure-activity relationships of 5-HT2 receptor ligands.[5][6]
Metabolic and Cardiovascular Indications
In the realm of metabolic diseases, novel 2,3-dihydrobenzofuran-2-carboxylic acids have been designed as highly potent and subtype-selective peroxisome proliferator-activated receptor α (PPARα) agonists, demonstrating significant hypolipidemic activity.[7] Additionally, spiro-derivatives of 2,3-dihydrobenzofuran have been synthesized and evaluated as novel antihypertensive agents, displaying efficacy in animal models of hypertension.[8]
Other Notable Activities
The therapeutic potential of this scaffold extends to other areas, including:
-
Cannabinoid Receptor 2 (CB2) Agonists: A series of 2,3-dihydro-1-benzofuran derivatives have been designed as potent and selective CB2 agonists, with potential applications in the treatment of neuropathic pain.[9]
-
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibitors: The 2,3-dihydrobenzofuran framework has been used as a chemical platform to design inhibitors of mPGES-1, a key enzyme in the production of pro-inflammatory prostaglandin E2.[1]
Synthetic Strategies: Constructing the 2,3-Dihydrobenzofuran Core
The synthesis of 2,3-dihydrobenzofuran derivatives has been an area of intense research, with numerous methods developed to construct this valuable heterocyclic system. Modern synthetic approaches often utilize transition metal-catalyzed reactions to achieve high efficiency and control over stereochemistry.
A common and effective strategy involves the palladium-catalyzed tandem cyclization/cross-coupling reaction of appropriately substituted phenols with unsaturated partners.[9] This approach allows for the introduction of diversity at various positions of the scaffold.
Experimental Protocols
Protocol 1: Synthesis of a 3,3-Disubstituted-2,3-dihydro-1-benzofuran Derivative
This protocol outlines a general procedure for the synthesis of a 2,3-dihydrobenzofuran derivative via a palladium-catalyzed tandem cyclization/Suzuki coupling reaction, adapted from the literature.[9]
Workflow Diagram:
Caption: Synthetic workflow for a 3,3-disubstituted-2,3-dihydro-1-benzofuran.
Materials:
-
Substituted phenol
-
3-bromo-2-methylpropene
-
Potassium carbonate (K₂CO₃)
-
Methyl ethyl ketone (MEK)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., Toluene, Ethanol, Water)
-
Sodium hydroxide (NaOH)
-
Amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DiPEA)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Etherification: To a solution of the substituted phenol in MEK, add K₂CO₃ and 3-bromo-2-methylpropene. Reflux the mixture until the starting material is consumed (monitor by TLC). After cooling, filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting ether by flash chromatography.
-
Palladium-Catalyzed Tandem Cyclization/Suzuki Coupling: In a reaction vessel, combine the ether, arylboronic acid, palladium catalyst, and base in a suitable solvent system (e.g., toluene/ethanol/water). Degas the mixture and heat under an inert atmosphere until the reaction is complete. After cooling, perform an aqueous workup and purify the 2,3-dihydrobenzofuran derivative by flash chromatography.[9]
-
Saponification: Dissolve the ester-containing 2,3-dihydrobenzofuran in a suitable solvent (e.g., THF/methanol) and add an aqueous solution of NaOH. Stir at room temperature or heat as necessary until the ester is fully hydrolyzed. Acidify the reaction mixture and extract the carboxylic acid product.
-
Amide Coupling: To a solution of the carboxylic acid in a suitable solvent (e.g., DMF), add the desired amine, HATU, and DiPEA. Stir at room temperature until the reaction is complete. Perform an aqueous workup and purify the final amide product by flash chromatography.[9]
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium catalysts are highly efficient in mediating both the intramolecular cyclization (Heck-type reaction) and the intermolecular Suzuki coupling, allowing for a tandem process that builds complexity in a single step.
-
HATU/DiPEA: This combination is a widely used and effective coupling reagent system for the formation of amide bonds from carboxylic acids and amines, known for its high yields and low rates of side reactions.
Protocol 2: In Vitro COX-2 Inhibition Assay
This protocol describes a general method to evaluate the inhibitory activity of 2,3-dihydrobenzofuran derivatives against the COX-2 enzyme, a key target for anti-inflammatory drugs.
Workflow Diagram:
Sources
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s: novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives
Introduction: The Significance of the Benzofuro[3,2-b]indol-3-one Scaffold
The fusion of heterocyclic rings is a cornerstone of modern medicinal chemistry, enabling the creation of complex, three-dimensional structures with potent and selective biological activities. Among these, the benzofuro[3,2-b]indol-3-one framework represents a privileged scaffold. This rigid, polycyclic system, incorporating both benzofuran and indole moieties, is found in molecules exhibiting a wide range of pharmacological properties, including potential as anticancer and antimicrobial agents.[1][2][3] The unique electronic and steric arrangement of this fused system provides a robust platform for fragment-based drug discovery and the development of novel therapeutics.
This guide provides an in-depth overview of the prevailing synthetic strategies for constructing benzofuro[3,2-b]indol-3-one derivatives. We will move beyond simple recitation of steps to explore the mechanistic rationale behind these methods, offering field-proven insights to empower researchers in their synthetic endeavors. The protocols detailed herein are designed to be self-validating, supported by authoritative literature to ensure scientific integrity and reproducibility.
Strategic Overview of Synthetic Pathways
The synthesis of the benzofuro[3,2-b]indol-3-one core can be approached through several distinct and innovative strategies. The choice of method often depends on the desired substitution pattern, available starting materials, and the need for stereochemical control. The primary contemporary routes include Palladium-catalyzed cascade reactions and dearomative (3+2) cycloadditions, with electrochemical methods emerging as a green alternative.
Caption: High-level overview of major synthetic routes.
Methodology 1: Palladium-Catalyzed Cascade Reactions
Palladium catalysis is a powerful tool for constructing complex heterocyclic systems through sequential bond-forming events in a single pot. For benzofuro[3,2-b]indoles and their derivatives, this often involves a cascade of cross-coupling reactions, such as the Buchwald-Hartwig amination, to forge the critical C-N and C-O bonds that define the scaffold.[4][5]
Causality and Expertise: The elegance of this approach lies in its efficiency. By carefully selecting the catalyst, ligand, and reaction conditions, one can orchestrate a double N-arylation or a sequence of coupling and cyclization steps to rapidly build the polycyclic core from relatively simple precursors like dihalobiaryls and anilines.[5] The choice of a bidentate phosphine ligand is critical for stabilizing the palladium catalyst and promoting the reductive elimination steps that form the desired bonds.
Caption: General workflow for Palladium-catalyzed synthesis.
Protocol: Palladium-Catalyzed Double N-Arylation
This protocol is adapted from established procedures for synthesizing benzofuro[3,2-b]indoles.[6][7]
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 equiv.), N-prop-2-ynylated 3-aminobenzofuran (1.2 equiv.), Palladium(II) acetate (Pd(OAc)₂, 7-10 mol%), and triphenylphosphine (PPh₃, 14-20 mol%).
-
Reagent Addition: Add cesium carbonate (Cs₂CO₃, 1.2 equiv.) as the base.
-
Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF, 2.5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Intermediate Formation: Upon completion, the reaction yields a 3-(arylidene)-2,3-dihydro intermediate. This crude intermediate can be carried forward directly.
-
Aromatization (if required): For conversion to the fully aromatic benzofuro[3,2-b]indole, the crude intermediate is heated in 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at 120 °C.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired compound.
Data Summary: Palladium-Catalyzed Reactions
| Component | Example | Role | Typical Range | Source(s) |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst | 5-10 mol% | [5][6] |
| Ligand | PPh₃, Xantphos | Stabilizes Catalyst | 10-20 mol% | [5][6] |
| Base | Cs₂CO₃, K₂CO₃, t-BuOK | Proton Scavenger | 1.2-2.0 equiv. | [6] |
| Solvent | DMF, Toluene, Dioxane | Reaction Medium | Anhydrous | [6] |
| Temperature | 80 - 120 °C | Reaction Energy | Varies by substrate | [6] |
| Yield | Moderate to Excellent | N/A | 50-95% | [5] |
Methodology 2: Dearomative (3+2) Cycloaddition
A highly efficient and modern approach to the benzofuro[3,2-b]indol-3-one scaffold is through a dearomative (3+2) cycloaddition. This strategy involves the reaction of 2-nitrobenzofurans with para-quinamines, proceeding under mild conditions to deliver the complex polycyclic products in excellent yields and with high diastereoselectivity.[8][9][10]
Causality and Expertise: This reaction is a powerful demonstration of cascade chemistry. The process is typically initiated by a base-mediated Michael addition of the para-quinamine to the electron-deficient 2-nitrobenzofuran. This step generates a key intermediate which then undergoes a rapid intramolecular cyclization (formally, a nitro-Michael addition) to construct the fused ring system.[9] The high diastereoselectivity observed (>20:1 dr in many cases) is a result of a thermodynamically controlled cyclization step that favors the formation of the most stable stereoisomer.[9][11] This method's key advantage is its ability to build significant molecular complexity from readily available starting materials in a single, highly controlled step.
Caption: Plausible mechanism for the dearomative cycloaddition.[9]
Protocol: Base-Catalyzed Dearomative (3+2) Cycloaddition
This protocol is based on the highly efficient method developed by Yuan, Zhao, Wang, and coworkers.[8][9][11]
Step-by-Step Methodology:
-
Reagent Preparation: In a sealed reaction vial, combine the para-quinamine (1.5 equiv.), the 2-nitrobenzofuran (1.0 equiv.), and potassium carbonate (K₂CO₃, 1.0 equiv.).
-
Solvent Addition: Add acetonitrile (2.0 mL) as the solvent.
-
Reaction: Seal the vial and place it in a pre-heated oil bath at 65 °C. Stir the reaction mixture vigorously. The reaction time typically ranges from 12 to 48 hours.
-
Monitoring: Monitor the consumption of the 2-nitrobenzofuran starting material using TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Directly purify the resulting residue by flash column chromatography on silica gel (eluting with a petroleum ether/ethyl acetate gradient) to yield the pure benzofuro[3,2-b]indol-3-one derivative.
Data Summary: Dearomative (3+2) Cycloaddition
| Component | Example | Role | Key Feature | Source(s) |
| Substrate 1 | para-Quinamines | 3-atom component | Wide substrate scope | [9] |
| Substrate 2 | 2-Nitrobenzofurans | 2-atom component | Electron acceptor | [9] |
| Base | K₂CO₃, Cs₂CO₃ | Catalyst | Mild, inexpensive | [9] |
| Solvent | Acetonitrile (CH₃CN) | Reaction Medium | Polar aprotic | [9] |
| Temperature | 25 - 65 °C | Reaction Energy | Mild conditions | [9] |
| Yield | Good to Excellent | N/A | Up to 98% | [8][10] |
| Diastereoselectivity | Excellent | N/A | >20:1 dr | [8][9][11] |
Emerging Methodologies: Electrochemical Synthesis
A promising frontier in heterocyclic synthesis is the use of electrochemistry, which offers a green and efficient alternative to traditional methods that rely on chemical oxidants.[12] For the synthesis of benzofuro[3,2-b]indolines, an electrooxidative [3+2] annulation between phenols and indoles has been developed.[12][13]
Causality and Expertise: This method operates on the principle of anodic oxidation. By applying a constant current, the phenol and indole substrates are oxidized at a graphite anode to generate highly reactive radical cation intermediates. These intermediates then couple to form a new C-C bond, followed by an intramolecular cyclization to construct the benzofuroindoline skeleton. The key advantage is the avoidance of stoichiometric chemical oxidants, which simplifies purification and reduces waste.
Caption: Conceptual diagram of an electrochemical synthesis setup.[13]
Characterization and Validation
Independent of the synthetic route employed, rigorous characterization of the final benzofuro[3,2-b]indol-3-one derivatives is essential. A standard suite of analytical techniques should be used to confirm the identity, structure, and purity of the synthesized compounds:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and connectivity of the atoms. The diastereomeric ratio (dr) of products from cycloaddition reactions is often determined by ¹H NMR analysis of the crude reaction mixture.[9]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the product.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final compound.
Conclusion and Future Outlook
The synthesis of benzofuro[3,2-b]indol-3-one derivatives has evolved significantly, with modern methods offering remarkable efficiency, control, and versatility. Palladium-catalyzed reactions provide robust and reliable routes, while dearomative (3+2) cycloadditions represent a state-of-the-art strategy for rapid complexity generation with excellent stereocontrol.[5][8] Emerging techniques like electrochemistry are paving the way for more sustainable synthetic practices.[12] As the demand for novel heterocyclic scaffolds in drug discovery and materials science continues to grow, the development of even more efficient, selective, and environmentally benign methods for constructing the benzofuro[3,2-b]indol-3-one core will remain an area of intense and fruitful research.
References
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Title: Synthesis of Benzofuro- and Indolo[3,2-b]indoles via Palladium-Catalyzed Double N-Arylation and Their Physical Properties Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Synthesis of Benzofuro- and Indolo[3,2-b]indoles via Palladium-Catalyzed Double N-Arylation and Their Physical Properties Source: ResearchGate URL: [Link]
-
Title: A Palladium- and Copper-Catalyzed Synthesis of Dihydro[1,2-b]indenoindole-9-ol and Benzofuro[3,2-b]indolines: Metal-Controlled Intramolecular C-C and C-O Bond-Forming Reactions Source: PubMed URL: [Link]
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Title: Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines Source: PubMed URL: [Link]
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Title: Palladium(II)‐catalyzed synthesis of benzofuro[3,2‐b]pyrroles 1... Source: ResearchGate URL: [Link]
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Title: Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines Source: National Institutes of Health (NIH) URL: [Link]
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Title: (PDF) Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines Source: ResearchGate URL: [Link]
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Title: Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Source: R Discovery URL: [Link]
- Title: Palladium‐Catalyzed Efficient Synthesis of Benzofuro[3,2‐b]pyrroles and Pyrrolo[3,2‐b]indoles Source: CoLab URL
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Title: Synthesis of benzofuro[3,2-b]indolines from 3-substituted N-acetylindoles. Reaction conditions Source: ResearchGate URL: [Link]
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Title: Enantioselective synthesis of C3 substituted benzofuroindolines via catalytic asymmetric [3 + 2] cyclization of 3-substituted indoles with p-benzoquinones Source: Sci-Hub URL: [Link]
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Title: Recent Advances in the Microwave Assisted Synthesis of Benzofuran and Indole Derivatives Source: ResearchGate URL: [Link]
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Title: Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity Source: MDPI URL: [Link]
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Title: Benzofuro[3,2-b]indoles Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: Microwave-assisted synthesis of indole Source: ScienceDirect URL: [Link]
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Title: Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions Source: National Institutes of Health (NIH) URL: [Link]
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Title: Synthesis of benzofuro[3,2-b]indolines. a Synthesis of... Source: ResearchGate URL: [Link]
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Title: Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2-b]pyridines Source: ResearchGate URL: [Link]
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Title: SYNTHESIS AND ANTILEPROTIC ACTIVITY OF COMPOUNDS WITH BENZOFURAN, INDENE, TRIAZENE, AND HYDRAZONE FRAGMENTS Source: science.asu.edu.ru URL: [Link]
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Title: Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives Source: ResearchGate URL: [Link]
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Application Notes and Protocols for Investigating the Anti-inflammatory Properties of Dihydrobenzofuran-2-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Inflammation Research
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer.[1][2] The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. The dihydrobenzofuran-2-one (also known as 2-coumaranone) scaffold has emerged as a significant class of heterocyclic molecules with potent biological activities.[3] Initially synthesized as analogues of the powerful anti-inflammatory fungal metabolite wortmannin, certain dihydrobenzofuran-2-one derivatives have demonstrated superior potency to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac in preclinical models.[4]
This guide serves as a comprehensive resource for researchers aiming to explore the anti-inflammatory potential of this promising chemical class. We will delve into the core mechanisms of action, provide detailed, field-tested protocols for in vitro and in vivo evaluation, and offer insights into data interpretation, moving beyond a simple list of steps to explain the causality behind experimental choices.
Section 1: Unraveling the Mechanisms of Action
The anti-inflammatory effects of dihydrobenzofuran-2-ones are not attributed to a single mechanism but rather to the modulation of several key pro-inflammatory signaling cascades. Understanding these pathways is critical for designing robust experiments and interpreting results accurately.
Inhibition of Prostaglandin Synthesis via Cyclooxygenase (COX)
One of the primary mechanisms by which dihydrobenzofuran-2-ones exert their anti-inflammatory effects is through the inhibition of prostaglandin synthesis.[4] Prostaglandins, particularly prostaglandin E2 (PGE2), are key mediators of inflammation, pain, and fever.[5] Their synthesis is catalyzed by cyclooxygenase (COX) enzymes, which exist in two main isoforms:
-
COX-1: A constitutively expressed enzyme involved in physiological functions like gastric protection and platelet aggregation.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[5]
Many dihydrobenzofuran-2-one derivatives have been shown to be potent inhibitors of prostaglandin synthesis, with some compounds directly inhibiting COX-2 enzyme activity and/or suppressing the expression of the COX-2 protein (gene name: Ptgs2).[4][6][7][8] The ideal therapeutic agent would selectively inhibit COX-2 over COX-1 to minimize the gastrointestinal side effects associated with traditional NSAIDs.[5]
Attenuation of the NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[2] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS/NOS2).[2][9]
Several studies have demonstrated that benzofuran and dihydrobenzofuran derivatives can potently inhibit the NF-κB pathway, often by preventing the phosphorylation and degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit.[1][9]
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK family of serine/threonine kinases—comprising primarily ERK, JNK, and p38—is another crucial signaling network that translates extracellular stimuli into cellular inflammatory responses.[2] Similar to NF-κB, activation of these pathways by stimuli like LPS leads to the phosphorylation of downstream transcription factors (e.g., AP-1), which in turn promote the expression of inflammatory mediators. Studies have shown that bioactive dihydrobenzofuran-2-ones can significantly inhibit the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner, thereby contributing to their overall anti-inflammatory profile.[9][10]
Section 2: Experimental Protocols: A Step-by-Step Guide
This section provides a logical progression of validated assays to characterize the anti-inflammatory activity of dihydrobenzofuran-2-one compounds, from initial in vitro screening to in vivo proof-of-concept.
In Vitro Evaluation
The use of cell-based assays is a rapid and cost-effective method for initial screening and mechanism elucidation.[11] Murine macrophage RAW 264.7 cells or human monocytic THP-1 cells (differentiated into macrophages) are excellent and widely used models.[9][12]
Protocol 1: Cell Viability Assay (WST-1 or MTT)
-
Rationale: Before assessing anti-inflammatory activity, it is crucial to determine the concentration range at which your compound is not cytotoxic. Anti-inflammatory effects must be decoupled from cell death.
-
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the dihydrobenzofuran-2-one compound in complete cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours, or until a distinct color change is observed in the control wells.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Express the absorbance values as a percentage of the vehicle control. Select the highest concentrations that show >90% cell viability for subsequent inflammation assays.
-
Protocol 2: LPS-Induced Inflammation in Macrophages
-
Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4, robustly inducing an inflammatory response in macrophages. This model is a standard for screening anti-inflammatory drugs.[12]
-
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of your test compound or vehicle control. Incubate for 1-2 hours.
-
Inflammatory Stimulus: Add LPS to a final concentration of 10-100 ng/mL to all wells except the negative control.[7]
-
Incubation: Incubate for 24 hours.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant and store it at -80°C for mediator analysis (Protocol 3). Wash the remaining cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis (Protocol 4).
-
Protocol 3: Quantification of Inflammatory Mediators
-
Rationale: Measuring the key output molecules of the inflammatory cascade provides quantitative data on the compound's efficacy.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Mix 50 µL of collected supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) in a 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure absorbance at 540 nm. Quantify NO₂⁻ concentration using a sodium nitrite standard curve.
-
-
Cytokine (TNF-α, IL-6) and PGE2 Measurement (ELISA):
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and PGE2.
-
Follow the manufacturer's instructions precisely. These kits provide a highly sensitive and specific method for quantifying the concentration of these mediators in the collected supernatants.
-
Protocol 4: Western Blot Analysis of Signaling Pathways
-
Rationale: This protocol validates the mechanism of action by directly observing the phosphorylation (activation) status of key signaling proteins.
-
Methodology:
-
Protein Quantification: Determine the protein concentration of the cell lysates (from Protocol 2) using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., phospho-p65, phospho-IκBα, phospho-p38, COX-2) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated/target protein signal to the total protein or loading control.
-
In Vivo Evaluation
After a compound demonstrates significant in vitro activity, validation in a living organism is the critical next step.[13] All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Protocol 5: Carrageenan-Induced Paw Edema in Rodents
-
Rationale: This is a classic, reproducible model of acute inflammation and edema formation, widely used for the primary in vivo screening of anti-inflammatory drugs.[4][14][15] The inflammatory response is biphasic, involving histamine and serotonin in the first phase, and prostaglandins and other mediators in the second phase.
-
Methodology:
-
Animals: Use male Wistar rats or Swiss mice, acclimatized for at least one week.
-
Grouping: Divide animals into groups (n=6-8): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (at least 3 doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Drug Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measurement of Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Protocol 6: Zymosan-Induced Air Pouch Model in Mice
-
Rationale: This model creates a contained subcutaneous cavity that mimics a synovial joint, allowing for the quantitative analysis of inflammatory exudate volume, leukocyte infiltration, and local mediator production.[7][8]
-
Methodology:
-
Pouch Formation: Inject 3 mL of sterile air subcutaneously into the dorsal region of the mice (Day 0). Re-inject with 1.5 mL of sterile air three days later (Day 3) to maintain the pouch.[8]
-
Inflammation Induction: On Day 6, inject 1 mL of 1% zymosan solution in saline directly into the air pouch. Co-inject the test compound or vehicle into the pouch.
-
Exudate Collection: At 24 hours post-injection, euthanize the mice and carefully wash the pouch with 2 mL of sterile saline.
-
Analysis:
-
Exudate Volume & Cell Count: Measure the total volume of the collected lavage fluid. Perform a total and differential leukocyte count using a hemocytometer and stained cytospin preparations.
-
Mediator Analysis: Centrifuge the lavage fluid and use the supernatant for ELISA analysis of cytokines and PGE2, as described in Protocol 3.
-
-
Section 3: Data Presentation and Interpretation
Table 1: In Vitro Anti-inflammatory Activity of Fluorinated Dihydrobenzofuran Derivatives (Hypothetical Data based on Published Findings)
| Compound ID | IL-6 Secretion IC₅₀ (µM)[16] | CCL2 Secretion IC₅₀ (µM)[16] | NO Formation IC₅₀ (µM)[16] | PGE₂ Formation IC₅₀ (µM)[16] |
| DHF-F2-Br-COOH | 1.20 | 1.5 | 2.4 | 1.1 |
| DHF-F2-Br-COOMe | 9.04 | 19.3 | >50 | 20.5 |
| DHF-F-OH | 2.51 | 3.2 | 5.2 | 1.8 |
| Indomethacin | 0.85 | 1.2 | 3.5 | 0.05 |
Data presented as mean values. IC₅₀ values are derived from dose-response curves in LPS-stimulated RAW 264.7 macrophages.
Section 4: Structure-Activity Relationship (SAR) Insights
The dihydrobenzofuran-2-one scaffold allows for chemical modification at several positions to optimize activity. Published literature provides valuable clues for designing more potent analogues:
-
Positions 5 and 6: Early studies identified that compounds with an alkyl or aryl group at position 6 and a halogen (preferably chlorine) at position 5 are exceptionally potent anti-inflammatory agents.[4] For example, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one was found to be more powerful than indomethacin in inhibiting acute inflammation and prostaglandin synthesis.[4]
-
Functional Groups: More recent work on fluorinated benzofuran and dihydrobenzofuran derivatives suggests that the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups enhances biological effects.[7][17]
Conclusion
The dihydrobenzofuran-2-one scaffold represents a validated and highly promising starting point for the development of next-generation anti-inflammatory therapeutics. These compounds possess potent activity, often mediated through the dual inhibition of the COX pathway and key intracellular signaling cascades like NF-κB and MAPK. By employing the systematic experimental approach outlined in these application notes, from robust in vitro screening to relevant in vivo models, researchers can effectively characterize novel derivatives, elucidate their mechanisms of action, and identify lead candidates for further preclinical development. The versatility of this scaffold, combined with a clear understanding of its biological targets, paves the way for the rational design of new drugs to combat the significant burden of inflammatory diseases.
References
-
Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465–1471. [Link]
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Atta, U. R., & Uddin, V. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. European Journal of Medicinal Plants, 1-19. [Link]
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Pillai, S., Oresajo, C., & Pillai, S. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Cosmetics, 9(4), 74. [Link]
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Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: implications for the discovery and development of phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]
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Ledochowski, M., Murr, C., Jäger, M., & Fuchs, D. (2003). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of pharmacological and toxicological methods, 49(1), 45–49. [Link]
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Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]
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Sakat, S. S., & Wankhede, S. S. (2020). In vitro pharmacological screening methods for anti-inflammatory agents. International Journal of Research in Pharmaceutical Sciences, 11(3), 3311-3315. [Link]
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Jadhav, R., & Puchchakayala, G. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical & Biological Archives, 3(6). [Link]
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De, S., Manna, P., & Das, D. K. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The Journal of nutritional biochemistry, 16(2), 113–118. [Link]
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Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Drug Delivery and Therapeutics, 14(2), 221-230. [Link]
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Corrêa, M. F., Varela, C. L., de Cássia, R., & de Fátima, A. (2017). 1-[(2, 3-Dihydro-1-benzofuran-2-yl) methyl] piperazines as Novel Anti-inflammatory Compounds: Synthesis and Evaluation on H3 R/H4 R. Archiv der Pharmazie, 350(1-2), 1600277. [Link]
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Pérez-González, M., & Lages, A. (2017). Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity. Molecules, 22(12), 2079. [Link]
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Ayoub, A. J., El-Achkar, G. A., Ghandour, B., Ghandour, F., El-Sabban, M., El-Harakeh, M., ... & Habib, A. (2023). Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-2 and NOS2 protein expressions. ResearchGate. [Link]
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Ayoub, A. J., El-Achkar, G. A., Ghandour, B., Ghandour, F., El-Sabban, M., El-Harakeh, M., ... & Habib, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]
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Ayoub, A. J., El-Achkar, G. A., Ghandour, B., Ghandour, F., El-Sabban, M., El-Harakeh, M., ... & Habib, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. [Link]
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Pérez-González, M., & Lages, A. (2017). Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity. ResearchGate. [Link]
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Ayoub, A. J., El-Achkar, G. A., Ghandour, B., Ghandour, F., El-Sabban, M., El-Harakeh, M., ... & Habib, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Semantic Scholar. [Link]
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Ayoub, A. J., El-Achkar, G. A., Ghandour, B., Ghandour, F., El-Sabban, M., El-Harakeh, M., ... & Habib, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. [Link]
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Ayoub, A. J., El-Achkar, G. A., Ghandour, B., Ghandour, F., El-Sabban, M., El-Harakeh, M., ... & Habib, A. (2023). Effects of the fluorinated benzofuran and dihydrobenzofuran on the secretion of PGE2, IL-6, CCL2, and NO. ResearchGate. [Link]
-
Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry. [Link]
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Riela, S., & Noto, R. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 711. [Link]
-
El-Gazzar, M. G., & Youssef, A. M. (2016). Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives. Mansoura Journal of Chemistry, 43(1), 1-17. [Link]
-
Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., ... & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]
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Ayoub, A. J., El-Achkar, G. A., Ghandour, B., Ghandour, F., El-Sabban, M., El-Harakeh, M., ... & Habib, A. (2023). Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation in the zymosan-treated sterile air pouch model in mice. ResearchGate. [Link]
-
Zarpelon, A. C., de Souza, G. R., da Silva, F. B., de Carvalho, T. T., Cecchini, R., & Verri Jr, W. A. (2014). The antihypersensitive and antiinflammatory activities of a benzofuranone derivative in different experimental models in mice: the importance of the protein kinase C pathway. Journal of pain research, 7, 423. [Link]
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Rolshoven, P., Schiefer, A., Opatz, T., & Erkel, G. (2018). Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. Molecules, 23(12), 3323. [Link]
-
Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., ... & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI. [Link]
-
Ayoub, A. J., El-Achkar, G. A., Ghandour, B., Ghandour, F., El-Sabban, M., El-Harakeh, M., ... & Habib, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed. [Link]
-
Renga, B., D'Amore, C., Festa, C., Stendardo, E., De Marino, S., D'Acquisto, F., ... & Bifulco, G. (2016). 2, 3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & medicinal chemistry, 24(6), 1316-1324. [Link]
-
Abd El-Karim, S. S., Anwar, M. M., & Mohamed, M. A. (2019). Synthesis and molecular docking study of new benzofuran and furo [3, 2-g] chromone-based cytotoxic agents against breast cancer and p38α MAP kinase inhibitors. Bioorganic chemistry, 86, 145-157. [Link]
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Troubleshooting & Optimization
"improving yield in the synthesis of 2,3-dihydro-4-nitrobenzofuran"
As a Senior Application Scientist, I've designed this Technical Support Center to provide you with in-depth guidance on synthesizing 2,3-dihydro-4-nitrobenzofuran. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction for maximum yield and purity.
Overview: The Synthetic Challenge
The synthesis of this compound is a multi-faceted process where success hinges on the careful control of reaction parameters. The rigid dihydrobenzofuran core is a valuable scaffold in medicinal chemistry, and the 4-nitro functional group serves as a key handle for further chemical transformations.[1][2] However, the electron-withdrawing nature of the nitro group and the inherent strain of the fused ring system can lead to challenges, including low yields, side-product formation, and purification difficulties.
This guide is structured to address these challenges head-on, providing a logical framework for both novice and experienced researchers to enhance their synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for forming the 2,3-dihydrobenzofuran core?
A1: A prevalent and effective strategy is the intramolecular cyclization of a suitably functionalized phenol. This typically involves the alkylation of a phenol, followed by a base-mediated ring closure (an intramolecular Williamson ether synthesis).[1] Alternative modern approaches include transition-metal-catalyzed C-H activation/carbooxygenation and various cycloaddition reactions.[3][4] The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.
Q2: Why is the nitro group at the 4-position particularly challenging?
A2: The strongly electron-withdrawing nitro group deactivates the aromatic ring, which can influence the nucleophilicity of the phenoxide in intramolecular cyclization routes. It also makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, potentially leading to undesired side products. Furthermore, the nitro group can be sensitive to reduction, which requires careful selection of reagents and conditions if other functional groups in the molecule need to be manipulated.
Q3: How critical is the purity of the starting materials?
A3: Absolutely critical. Impurities in your starting phenol or alkylating agent can introduce competing reactions, poison catalysts, or complicate purification. For instance, residual acid or base can neutralize your catalyst or reagents, while other nucleophiles can lead to side products.[5] Always verify the purity of your starting materials by NMR or another suitable analytical technique before beginning the synthesis.
Troubleshooting Guide: From Low Yields to Pure Product
This section addresses specific experimental issues in a question-and-answer format.
Q4: My yield is consistently low. What are the first parameters I should investigate?
A4: Low yield is a common problem that can often be solved by systematically evaluating your reaction conditions. Use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for low reaction yield.
-
Causality: The purity of starting materials is the foundation of a successful reaction.[5] The choice of base is crucial for deprotonating the phenol without causing side reactions. Solvent polarity can significantly affect reaction rates and solubility.[6][7] Finally, temperature and time are intrinsically linked; insufficient heat or time may lead to an incomplete reaction, while excess can cause product degradation.[8]
Q5: I'm observing multiple spots on my TLC plate, even after the starting material is consumed. What are the likely side products?
A5: The formation of multiple products suggests competing reaction pathways. For an intramolecular Williamson ether synthesis route, common side products include:
-
Intermolecular Etherification: Two deprotonated phenol molecules can react with one molecule of the alkylating agent, leading to a dimeric ether. This is more likely at high concentrations.
-
Elimination: If your alkylating agent has a proton on the beta-carbon, the base can induce elimination to form an alkene.
-
Decomposition: The nitroaromatic ring can be sensitive to harsh conditions (strong base, high temperature), leading to decomposition products.[8]
To mitigate side product formation:
-
Employ High-Dilution Conditions: Running the reaction at a lower concentration favors the intramolecular cyclization over intermolecular reactions.
-
Control Reagent Addition: Add the base or alkylating agent slowly (e.g., via syringe pump) to maintain a low instantaneous concentration of the reagent.
-
Choose a Non-Nucleophilic Base: A bulky, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is often preferred over stronger, more nucleophilic bases like NaH or hydroxides, which can participate in undesired reactions.
Q6: The reaction appears to stall and never reaches full conversion. What could be the cause?
A6: A stalled reaction, where starting material remains despite extended reaction times, often points to an issue with one of the core reagents or conditions.
-
Insufficient Base: The phenolic proton must be fully removed to generate the nucleophilic phenoxide. Ensure you are using at least one full equivalent of a sufficiently strong base. For less acidic phenols, a stronger base or higher temperature may be necessary.
-
Poor Solvent Choice: The solvent must be able to dissolve all reactants to a reasonable extent. If your starting material or the intermediate salt precipitates, the reaction will halt. Acetonitrile has been shown to be an effective solvent that balances conversion and selectivity in similar syntheses.[6][7]
-
Reagent Degradation: Ensure your reagents, especially the base (e.g., NaH can become passivated by atmospheric moisture), are fresh and active.
Advanced Optimization Strategies
Once you have a reproducible, albeit modest, yield, the following strategies can help you further optimize the synthesis.
Parameter Screening: A Data-Driven Approach
A Design of Experiments (DoE) approach can be highly effective. Instead of changing one variable at a time, you can systematically explore the effects of multiple parameters (e.g., temperature, concentration, base equivalence) and their interactions.
Table 1: Example Parameters for Optimization
| Parameter | Range to Investigate | Rationale |
| Base | K₂CO₃, Cs₂CO₃, DBU | Carbonates are effective and economical; cesium carbonate enhances nucleophilicity; DBU is a non-nucleophilic organic base. |
| Solvent | DMF, Acetonitrile, THF | Varies in polarity and boiling point, affecting solubility and reaction rate.[6] |
| Temperature | 60 °C - 120 °C | Balances reaction rate against potential for side product formation.[5] |
| Concentration | 0.1 M - 0.01 M | Lower concentrations favor intramolecular cyclization. |
Experimental Protocols
The following is a generalized, robust protocol for the synthesis of this compound via intramolecular cyclization.
Protocol 1: Synthesis of 2-(2-Bromoethoxy)-5-nitrophenol
-
To a solution of 4-nitrophenol (1.0 eq) in acetone, add potassium carbonate (2.5 eq).
-
Add 1,2-dibromoethane (3.0 eq).
-
Reflux the mixture for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter off the solid K₂CO₃.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the intermediate, 2-(2-bromoethoxy)-5-nitrophenol.
Protocol 2: Intramolecular Cyclization to form this compound
Sources
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- 4. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2,3-Dihydro-4-nitrobenzofuran
Welcome to the dedicated technical support resource for the purification of 2,3-dihydro-4-nitrobenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its purification. The methodologies described are grounded in established chemical principles and aim to provide a self-validating framework for your experimental work.
Troubleshooting Guide: Overcoming Common Purification Hurdles
The purification of this compound can be challenging due to potential impurities from its synthesis, its polarity, and possible instability under certain conditions. This section addresses specific problems you might encounter.
Issue 1: Crude product is a dark, oily residue that is difficult to handle.
Root Cause Analysis: The presence of polymeric materials, unreacted starting materials, or side-products from the nitration or cyclization steps of the synthesis can result in an impure, oily product. Nitro compounds, in particular, can sometimes form colored byproducts.
Recommended Solution: Sequential Purification Strategy
-
Initial Wash: Begin by dissolving the crude oil in a suitable solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove acidic impurities) and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate it under reduced pressure. This initial cleanup can significantly improve the quality of the crude product.
-
Solvent Trituration: If the residue is still oily but expected to be a solid, trituration can be effective. Add a solvent in which the desired product is sparingly soluble but the impurities are highly soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). Stir the mixture vigorously. The purified product should precipitate as a solid, which can then be collected by filtration.
Issue 2: Poor separation during column chromatography.
Problem Diagnosis: Co-elution of impurities with the desired product is a common issue in column chromatography. This can be due to an inappropriate solvent system, overloading the column, or the compound's instability on silica gel.[1]
Troubleshooting Protocol:
-
Solvent System Optimization: The key to good separation is selecting the right eluent. For a moderately polar compound like this compound, a gradient elution is often effective. Start with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives a good separation between your product and the impurities (a ΔRf of >0.2 is ideal).
-
Stationary Phase Considerations: While silica gel is the most common stationary phase, its acidic nature can sometimes cause degradation of sensitive compounds.[2] If you observe streaking on your TLC plate or suspect decomposition on the column, consider using a less acidic stationary phase like alumina (neutral or basic).[2] Alternatively, you can deactivate the silica gel by adding a small percentage of triethylamine (e.g., 0.1-1%) to your eluent system.
-
Dry Loading: If your compound has low solubility in the initial eluent, it is best to load it onto the column as a solid.[3] Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[3]
Experimental Workflow: Column Chromatography Purification
Caption: A typical workflow for purifying this compound using column chromatography.
Issue 3: Product decomposes during purification.
Causality: The nitro group can make the benzofuran ring susceptible to nucleophilic attack or other degradation pathways, especially at elevated temperatures or in the presence of strong acids or bases.
Mitigation Strategies:
-
Temperature Control: Avoid excessive heating during all purification steps. When evaporating solvents, use a rotary evaporator with a water bath set to a moderate temperature (e.g., <40°C).
-
Inert Atmosphere: If the compound is sensitive to oxidation, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Recrystallization as an Alternative: If column chromatography proves to be too harsh, recrystallization can be a milder and effective alternative for solid products.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. For this compound, a mixed solvent system is often effective. A good starting point is a mixture of ethanol and water, or ethyl acetate and hexanes.[4][5]
Step-by-Step Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of the hot, more polar solvent (e.g., ethanol or ethyl acetate).
-
If there are any insoluble impurities, perform a hot filtration.
-
Slowly add the less polar solvent (e.g., water or hexanes) dropwise to the hot solution until it becomes slightly cloudy (the cloud point).
-
Add a few more drops of the hot polar solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
Q2: My purified product is still showing impurities in the NMR spectrum. What should I do?
A2: If minor impurities persist after one round of purification, a second purification step using a different technique is recommended. For example, if you initially used column chromatography, follow it up with a recrystallization. This is because the two techniques separate compounds based on different physical properties (adsorption vs. solubility), which can be very effective at removing persistent impurities. It is also beneficial to analyze the fractions from your column more carefully by NMR to ensure you are combining only the purest fractions.[6]
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any proton or carbon-containing impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
Decision Tree for Purification Strategy
Caption: A decision-making workflow for selecting the appropriate purification strategy.
Data Summary Table
| Purification Technique | Typical Solvents/Eluents | Advantages | Disadvantages | Purity Achieved |
| Recrystallization | Ethanol/Water, Ethyl Acetate/Hexanes | Mild conditions, good for crystalline solids, scalable. | Not suitable for oils or amorphous solids, potential for product loss in mother liquor. | >98% (if successful) |
| Column Chromatography | Hexane/Ethyl Acetate gradient | High resolution for complex mixtures, applicable to oils and solids. | Can be time-consuming, potential for product degradation on stationary phase.[1] | >99% (with optimization) |
| Trituration | Diethyl Ether, Pentane | Quick removal of soluble impurities from a sparingly soluble solid. | Only effective if there is a large solubility difference between the product and impurities. | Variable, primarily a pre-purification step. |
References
-
PrepChem. Synthesis of 2,3-dihydro-4-benzofuranamine. Available from: [Link]
-
Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Reddit. Struggling with the purification of a nitroaldol product. Available from: [Link]
-
UCL Discovery. Strategies for the synthesis of 2,3-dihydrobenzofurans. Available from: [Link]
-
ARKAT USA, Inc. Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. Available from: [Link]
- Google Patents. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
-
University of Colorado Boulder, Organic Chemistry. Column Chromatography Procedures. Available from: [Link]
-
YouTube. Column Chromatography. Available from: [Link]
-
Asian Publication Corporation. Synthesis and Crystal Structure of Benzofuran Derivative. Available from: [Link]
-
Magritek. Column Chromatography. Available from: [Link]
-
Chemistry LibreTexts. B. Column Chromatography. Available from: [Link]
-
PubChem. Benzofuran-2-one, 2,3-dihydro-3,3-dimethyl-4-nitro-. Available from: [Link]
-
National Institutes of Health. Crystal structures of 2-(4-nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one. Available from: [Link]
-
ResearchGate. Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. Available from: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Available from: [Link]
- Google Patents. FR2780967A1 - PROCESS FOR THE PREPARATION OF 2,3-DIHYDROBENZOFURANE -2,2-DISUBSTITUED DERIVATIVES.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Crystal structures of 2-(4-nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. magritek.com [magritek.com]
Technical Support Center: Nitration of 2,3-Dihydrobenzofuran
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the nitration of 2,3-dihydrobenzofuran. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we address common experimental challenges, provide troubleshooting strategies, and answer frequently asked questions to help you achieve optimal results.
Troubleshooting Guide: Common Issues and Solutions
The nitration of 2,3-dihydrobenzofuran, while a standard electrophilic aromatic substitution, is prone to several side reactions that can impact yield, purity, and regioselectivity. This guide provides solutions to the most common issues encountered in the laboratory.
Q1: My reaction yield is very low, or the starting material is not consumed. What's going wrong?
Answer:
This issue typically points to a problem with the generation or reactivity of the electrophile, the nitronium ion (NO₂⁺).
-
Causality: The nitration of an aromatic ring requires a potent electrophile to overcome the ring's aromatic stability. Nitric acid alone is often insufficient. Concentrated sulfuric acid serves as a crucial catalyst by protonating nitric acid, which then loses a water molecule to form the highly reactive nitronium ion.[1][2][3][4] Without sufficient sulfuric acid or if using wet reagents, the concentration of the nitronium ion will be too low for the reaction to proceed efficiently.
-
Troubleshooting Protocol:
-
Verify Reagent Quality: Ensure you are using concentrated nitric acid (68-70%) and concentrated sulfuric acid (95-98%). Anhydrous conditions are paramount; moisture will consume the nitronium ion and deactivate the catalyst.
-
Proper Reagent Stoichiometry: The "mixed acid" should be prepared carefully. A typical ratio is a 1:1 or 1:2 mixture of concentrated HNO₃ to concentrated H₂SO₄.
-
Activation of the Electrophile: Always prepare the nitrating mixture by adding the nitric acid slowly to the sulfuric acid in an ice bath. This exothermic reaction must be controlled to prevent decomposition and ensure the formation of the nitronium ion.[2][3]
-
Diagram: Generation of the Nitronium Ion Electrophile
Caption: Mechanism for the generation of the nitronium ion.
Q2: My final product is a mixture of isomers. How can I improve the regioselectivity?
Answer:
Controlling regioselectivity in the nitration of 2,3-dihydrobenzofuran is a significant challenge. The outcome is dictated by the electronic properties of the substrate.
-
Expert Analysis: The ether oxygen atom in the dihydrofuran ring is an activating substituent. Through its lone pairs, it donates electron density to the aromatic ring, particularly at the ortho (position 7) and para (position 5) positions. Therefore, electrophilic attack by the nitronium ion is electronically favored at these sites.[5] Steric hindrance from the dihydrofuran ring itself may slightly disfavor the C7 position compared to the C5 position, but a mixture is expected.[6]
-
Mitigation Strategies:
-
Temperature Control: Lowering the reaction temperature (e.g., -10 °C to 0 °C) can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Choice of Nitrating Agent: While mixed acid is standard, milder nitrating agents can offer different selectivity profiles. Consider using acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄).
-
Purification: Accept that a mixture of isomers may be unavoidable. Develop a robust purification method, such as column chromatography or recrystallization, to separate the desired isomer from the others. The distinct polarity of the 5-nitro and 7-nitro isomers should allow for chromatographic separation.[7]
-
| Nitrating Agent | Typical Conditions | Advantages/Disadvantages |
| HNO₃ / H₂SO₄ | 0 °C to 25 °C | Adv: Inexpensive, potent. Disadv: Harsh, can lead to side reactions, moderate selectivity. |
| Acetyl Nitrate | -10 °C to 10 °C | Adv: Milder, may reduce oxidation. Disadv: Can involve an addition-elimination mechanism with sensitive substrates. |
| NO₂BF₄ | 0 °C in aprotic solvent | Adv: High reactivity, non-acidic conditions. Disadv: Expensive, moisture-sensitive. |
Q3: The reaction produced a dark, insoluble tar instead of the desired product. What caused this polymerization/degradation?
Answer:
Tar formation is a clear sign of substrate degradation, most commonly through polymerization or oxidation.
-
Underlying Mechanism: The furan moiety, even when partially saturated and fused to a benzene ring, can be sensitive to strong acids. The highly acidic conditions of the nitrating mixture can catalyze polymerization or ring-opening reactions.[8] Furthermore, nitric acid is a powerful oxidizing agent, and if the reaction temperature is too high, it can lead to oxidative degradation of the electron-rich 2,3-dihydrobenzofuran ring system, resulting in complex, tarry mixtures.[5][9]
-
Troubleshooting Protocol:
-
Strict Temperature Control: This is the most critical parameter. Maintain the reaction temperature below 5-10 °C at all times. Higher temperatures dramatically increase the rates of both polysubstitution and degradation.[3]
-
Controlled Addition: Add the nitrating mixture dropwise to a cooled solution of the 2,3-dihydrobenzofuran. This maintains a low instantaneous concentration of the nitrating agent and helps dissipate the heat of reaction.
-
Reduced Reaction Time: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the product from degrading under the harsh conditions.
-
Consider Milder Reagents: If tarring persists even with strict temperature control, switch to a milder nitrating system, such as acetyl nitrate in acetic anhydride.
-
Q4: I've isolated a product, but it appears to be di- or even tri-nitrated. How can I achieve mono-nitration?
Answer:
Polysubstitution occurs when the mono-nitrated product reacts further.
-
Scientific Rationale: The ether oxygen in 2,3-dihydrobenzofuran is an activating group, making the initial reaction rapid.[9] Although the newly introduced nitro group is strongly deactivating, the overall system can still be reactive enough to undergo a second nitration, especially if the reaction conditions are forced (high temperature, long reaction time, or excess nitrating agent).[3][9]
-
Prevention Methods:
-
Stoichiometry is Key: Use the nitric acid as the limiting reagent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.
-
Low Temperature: As with preventing degradation, low temperatures (0-5 °C) are essential. This slows the rate of the second nitration more significantly than the first.
-
Dilution: Running the reaction in a suitable solvent (e.g., acetic acid, dichloromethane) can help control the reaction rate and prevent localized "hot spots" that might promote polysubstitution.
-
Diagram: General Experimental Workflow & Troubleshooting
Caption: Workflow for nitration with integrated troubleshooting points.
Frequently Asked Questions (FAQs)
Q: What is the expected major regioisomer from the mono-nitration of unsubstituted 2,3-dihydrobenzofuran?
A: The major product is expected to be 5-nitro-2,3-dihydrobenzofuran . The ether oxygen is an ortho-, para-director. The para position (C5) is generally favored over the ortho position (C7) due to reduced steric hindrance, making the 5-nitro isomer the likely major product. The 7-nitro isomer is the most probable secondary product.
Q: How will an existing substituent on the aromatic ring of 2,3-dihydrobenzofuran affect the nitration?
A: The outcome will be determined by the combined directing effects of the existing substituent and the dihydrofuran oxygen.
-
Activating Group (e.g., -CH₃, -OCH₃): If an activating group is at C5, it will reinforce the directing effect of the ether oxygen, strongly favoring nitration at C7.
-
Deactivating Group (e.g., -CN, -CO₂R): If a deactivating group is at C5, there will be competing effects. The ether oxygen directs ortho/para (to C7/C5), while the deactivating group directs meta (to C7 relative to itself). In this case, C7 would be the strongly favored position.
Q: What is the best way to purify the final product mixture?
A: Silica gel column chromatography is the most effective method. The different nitro-isomers will have different polarities, allowing for their separation. A solvent system of ethyl acetate and hexanes is a good starting point. Recrystallization may also be effective if one isomer is produced in high excess and is a solid.
References
-
Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
-
Yutilov, Y. M., & Svertilova, I. A. (1995). Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. Retrieved from [Link]
- University of Minnesota. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
-
Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. Semantic Scholar. Retrieved from [Link]
-
Clark, J. (n.d.). The nitration of benzene. Chemguide. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
-
Clark, J. (n.d.). Explaining the nitration of benzene. Chemguide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]
- University of California, Irvine. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
-
ResearchGate. (n.d.). Methods for the Preparation of 3-Nitrobenzofurans. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. Retrieved from [Link]
- University of Strathclyde. (2022). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective Inhibitors.
-
Organic Chemistry Portal. (2014). Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Regioselective Nitration of 3-Fluoro-2-Substituted Benzoic Acids. Retrieved from [Link]
-
ACS Publications. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights. Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. Nitration - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. stmarys-ca.edu [stmarys-ca.edu]
Technical Support Center: Regioselective Synthesis of 4-Nitrobenzofurans
Welcome to the technical support center for the regioselective synthesis of 4-nitrobenzofurans. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these valuable heterocyclic compounds. Here, we will troubleshoot common experimental challenges, delve into the mechanistic underpinnings of various synthetic strategies, and provide detailed, field-proven protocols to enhance the success of your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
Q1: Why is the regioselective synthesis of 4-nitrobenzofurans so challenging?
A1: The primary challenge lies in controlling the position of the nitro group on the benzofuran core. Many synthetic routes that construct the benzofuran ring first and then introduce the nitro group often lead to a mixture of isomers, with the 5- and 6-nitrobenzofurans frequently being the major products due to the directing effects of the furan oxygen. Achieving high regioselectivity for the 4-position requires carefully designed strategies that either pre-install the nitro group on a precursor or utilize reaction conditions that favor substitution at the C4 position. Furthermore, the electron-withdrawing nature of the nitro group can deactivate the aromatic ring, making subsequent cyclization or functionalization steps more difficult.
Q2: What are the most common synthetic strategies for obtaining 4-nitrobenzofurans?
A2: Several strategies have been developed, each with its own set of advantages and challenges:
-
Cyclization of pre-nitrated precursors: This is often the most reliable approach for ensuring the correct regiochemistry. A common method involves the synthesis of a substituted phenol or another aromatic precursor that already contains a nitro group at the desired position, followed by the construction of the furan ring.
-
Transition-metal-catalyzed reactions: Palladium, copper, and other transition metals can catalyze the formation of the benzofuran ring from appropriately substituted phenols and alkynes or other coupling partners.[1][2][3][4] The regioselectivity in these reactions is often dictated by the substitution pattern of the starting materials.
-
Tandem or domino reactions: These elegant strategies involve a series of intramolecular reactions that proceed sequentially in a single pot to form the desired product.[5][6][7] They can offer high efficiency and atom economy but may require careful optimization to control regioselectivity.
-
Perkin reaction and related condensations: Classical reactions like the Perkin reaction can be adapted to synthesize benzofurans, though controlling the regioselectivity for nitro-substituted analogs can be complex.[8][9][10][11]
Q3: I've obtained a mixture of nitrobenzofuran isomers. What are the best methods for separation and characterization?
A3: Separating nitrobenzofuran isomers typically requires chromatographic techniques.
-
Purification: Flash column chromatography on silica gel is the most common method. A solvent system with a gradient of increasing polarity (e.g., ethyl acetate in hexanes) is often effective. For difficult separations, high-performance liquid chromatography (HPLC) with a normal or reverse-phase column may be necessary. Recrystallization can also be a powerful purification technique if a suitable solvent system can be identified.[12]
-
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for distinguishing between isomers. The coupling patterns and chemical shifts of the aromatic protons are unique for each isomer. For example, the protons on the benzene ring of 4-nitrobenzofuran will have a distinct splitting pattern compared to the 5-, 6-, or 7-nitro isomers.[13][14]
-
Mass Spectrometry (MS): While MS will confirm the molecular weight of the nitrobenzofuran, the fragmentation patterns may not always be sufficient to definitively distinguish between all isomers without careful analysis and comparison to standards.[13][14]
-
Infrared (IR) Spectroscopy: The characteristic symmetric and asymmetric stretching vibrations of the nitro group (typically around 1500-1540 cm⁻¹ and 1335-1355 cm⁻¹) will be present in all isomers.[15]
-
Melting Point: Pure isomers will have sharp, distinct melting points.
-
II. Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
Problem 1: Low or No Yield of the Desired 4-Nitrobenzofuran
Possible Cause A: Inefficient Cyclization
-
Explanation: The electron-withdrawing nitro group can deactivate the aromatic ring, making intramolecular cyclization reactions, such as Friedel-Crafts type acylations or etherifications, sluggish. The energy barrier for the desired ring-closing step may be too high under the chosen reaction conditions.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increase the reaction temperature in increments. Monitor the reaction closely for decomposition.
-
Use a Stronger Lewis Acid: If employing a Lewis acid-catalyzed cyclization, consider switching to a more potent one. For example, if aluminum chloride (AlCl₃) is ineffective, you might try titanium tetrachloride (TiCl₄) or a stronger acid catalyst.[16]
-
Change the Solvent: The polarity of the solvent can significantly impact reaction rates. Experiment with different solvents, such as nitromethane, 1,2-dichloroethane, or sulfolane.
-
Consider a Different Synthetic Route: If optimization of the current route fails, a strategy that forms the furan ring under milder conditions, such as a transition-metal-catalyzed approach, may be more successful.[1][17]
-
Possible Cause B: Decomposition of Starting Materials or Product
-
Explanation: Nitroaromatic compounds can be sensitive to high temperatures and strongly basic or acidic conditions, leading to decomposition.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.
-
Use Milder Reagents: Opt for less harsh bases or acids. For example, instead of sodium hydroxide, you might use a milder base like potassium carbonate or an organic base like triethylamine.
-
Protect Sensitive Functional Groups: If other functional groups in your molecule are susceptible to the reaction conditions, consider protecting them before proceeding with the synthesis.
-
Problem 2: Poor Regioselectivity - Formation of Other Nitrobenzofuran Isomers
Explanation:
This is the most common challenge. When nitrating a pre-formed benzofuran, the oxygen atom directs electrophilic substitution to the 5- and to a lesser extent, the 7-positions. Directing nitration to the 4-position is electronically disfavored. Similarly, in cyclization reactions of substituted benzenes, the directing effects of existing substituents will dictate the position of ring closure.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Actionable Solutions:
-
Pre-install the Nitro Group: The most robust solution is to start with a commercially available or synthesized precursor that already has the nitro group in the desired position. For example, start with a 2-halo-5-nitrophenol and build the furan ring from there.
-
Use Blocking Groups: If you must proceed with a route that has poor regioselectivity, consider temporarily installing a "blocking group" at the more reactive positions (e.g., the 5- or 6-position). A sulfonic acid or a bulky silyl group can serve this purpose and can often be removed after the desired reaction is complete.
-
Leverage Steric Hindrance: In some cases, introducing a bulky substituent adjacent to a more reactive position can sterically hinder reaction at that site and favor reaction at the desired, less-hindered position.
Problem 3: Difficult Purification of the Final Product
Possible Cause A: Similar Polarity of Isomers
-
Explanation: The different nitrobenzofuran isomers often have very similar polarities, making their separation by standard column chromatography challenging.
-
Troubleshooting Steps:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems. Sometimes, adding a small amount of a third solvent (e.g., dichloromethane or diethyl ether) to a hexane/ethyl acetate mixture can improve separation.
-
Silica Gel: Use a high-quality silica gel with a smaller particle size for better resolution.
-
Column Dimensions: Use a long, thin column to increase the number of theoretical plates.
-
-
Preparative HPLC: If flash chromatography is insufficient, preparative HPLC is a more powerful tool for separating closely related isomers.
-
Recrystallization: Systematically screen for a recrystallization solvent. This can be a highly effective method for obtaining very pure material if a suitable solvent is found.
-
Possible Cause B: Presence of Persistent Impurities
-
Explanation: Starting materials or reaction byproducts that are difficult to remove by chromatography or recrystallization may co-elute with your product.
-
Troubleshooting Steps:
-
Aqueous Wash: Before chromatography, perform an aqueous workup to remove any water-soluble impurities. A wash with a dilute acid or base can remove basic or acidic impurities, respectively. For instance, a wash with aqueous sodium bicarbonate can remove acidic byproducts.
-
Chemical Treatment: In some cases, impurities can be chemically altered to make them easier to remove. For example, if you have unreacted phenol starting material, a basic wash can convert it to its phenoxide salt, which is more soluble in the aqueous phase.
-
Re-purification: If a single purification step is insufficient, a second round of chromatography or recrystallization may be necessary.
-
III. Experimental Protocols
Protocol 1: Synthesis of 4-Nitrobenzofuran via Cyclization of a Pre-nitrated Precursor
This protocol is an example of a strategy that ensures regioselectivity by starting with a precursor that already contains the nitro group at the desired position.
Step 1: Synthesis of 2-bromo-5-nitrophenol
-
To a solution of 4-nitrophenol (1 equiv.) in acetic acid, add bromine (1.1 equiv.) dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into ice water.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain 2-bromo-5-nitrophenol.
Step 2: O-Alkylation with Propargyl Bromide
-
Dissolve 2-bromo-5-nitrophenol (1 equiv.) and potassium carbonate (2 equiv.) in acetone.
-
Add propargyl bromide (1.2 equiv.) dropwise.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (ethyl acetate/hexanes) to yield 1-bromo-2-(prop-2-yn-1-yloxy)-4-nitrobenzene.
Step 3: Copper-Catalyzed Intramolecular Cyclization
-
To a solution of 1-bromo-2-(prop-2-yn-1-yloxy)-4-nitrobenzene (1 equiv.) in a suitable solvent like DMF or toluene, add a copper(I) catalyst (e.g., CuI, 5-10 mol%) and a base (e.g., Cs₂CO₃ or K₂CO₃, 2 equiv.).
-
Heat the reaction mixture at 80-100 °C until the starting material is consumed.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford 4-nitrobenzofuran.
Data Summary Table: Solvent Effects in Cyclization
| Solvent | Dielectric Constant (ε) | Typical Reaction Temperature (°C) | Observed Outcome |
| Toluene | 2.4 | 80-110 | Moderate reaction rates, good for many copper- and palladium-catalyzed reactions. |
| DMF | 36.7 | 80-150 | Can accelerate reactions but may lead to side products at high temperatures. |
| Acetonitrile | 37.5 | 60-80 | Good for reactions that require a polar aprotic solvent. |
| 1,4-Dioxane | 2.2 | 80-100 | Often a good choice for transition-metal-catalyzed cross-coupling reactions. |
IV. Mechanistic Insights
Palladium-Catalyzed Synthesis of Benzofurans
A common transition-metal-catalyzed route involves the coupling of a phenol with an alkyne. The mechanism, while complex and dependent on the specific catalyst and ligands used, generally follows a catalytic cycle.
Caption: Simplified catalytic cycle for Pd-catalyzed benzofuran synthesis.
In the context of 4-nitrobenzofurans, this strategy would typically involve an ortho-halophenol bearing a nitro group at the para position to the hydroxyl group. The regioselectivity is thus pre-determined by the substitution pattern of the starting phenol.
V. References
-
Cao, D., Chen, D., Chen, G., Mo, H., & Yang, J. (2020). Synthesis of Dibenzofurans Derivatives via Benzannulation of 2‐Nitrobenzofurans and Alkylidene Malononitriles. Asian Journal of Organic Chemistry, 9(8), 1238-1242. [Link]
-
Vitale, P., & Pescitelli, G. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(11), 3369. [Link]
-
Chen, D., Chen, G., Mo, H., & Yang, J. (2021). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. ACS Omega, 6(26), 17066–17076. [Link]
-
Chen, D., Chen, G., Mo, H., & Yang, J. (2021). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. ACS Omega, 6(26), 17066–17076. [Link]
-
ResearchGate. (n.d.). Other Transition Metal-Catalyzed Benzofuran Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategy for tandem construction of benzofuran derivatives. Retrieved from [Link]
-
Wikipedia. (2023). Perkin rearrangement. [Link]
-
Wang, C., Li, Y., Wu, Y., & Guo, H. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1143. [Link]
-
Rolen, M. R., & Cabelof, A. C. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. [Link]
-
Rolen, M. R., & Cabelof, A. C. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. [Link]
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Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210-266. [Link]
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Wu, X.-F. (2015). Transition Metal Catalyzed Furans Synthesis. Elsevier. [Link]
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Kumar, S., & Singh, A. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 13(3), 645-653. [Link]
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Wang, C., Li, Y., Wu, Y., & Guo, H. (2021). Catalytic asymmetric dearomative [4 + 2] annulation of 2-nitrobenzofurans and 5H-thiazol-4-ones: stereoselective construction of dihydrobenzofuran-bridged polycyclic skeletons. Organic Chemistry Frontiers, 8(15), 4141-4146. [Link]
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Kumar, V., & Singh, A. (2018). A Concise Introduction of Perkin Reaction. Chemical Sciences Journal, 9(2), 1-4. [Link]
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Wikipedia. (2023). Perkin reaction. [Link]
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Liu, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3725. [Link]
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Aslam, S., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 27(19), 6262. [Link]
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Wang, C., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1143. [https://www.researchgate.net/publication/378548906_Synthesis_of_Benzofuro32-b]indol-3-one_Derivatives_via_Dearomative_3_2_Cycloaddition_of_2-Nitrobenzofurans_and_para-Quinamines]([Link])
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Liu, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3725. [Link]
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Cui, X., et al. (2012). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Journal of the American Chemical Society, 134(49), 19981–19984. [Link]
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Wu, X.-F., & Li, Y. (2017). Transition Metal-Catalyzed Benzofuran Synthesis. Elsevier. [Link]
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Wang, W., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(11), 2187. [Link]
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ResearchGate. (n.d.). Tandem [4+2]/[2+2] Cycloaddition Reactions Involving Indene or Benzofurans and Arynes. Retrieved from [Link]
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Li, Y., et al. (2020). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 10(37), 21743-21757. [Link]
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ResearchGate. (n.d.). Diels-Alder reactions of nitrobenzofurans: A simple dibenzofuran Synthesis. Theoretical studies using DFT methods. Retrieved from [Link]
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ResearchGate. (n.d.). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. Retrieved from [Link]
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ResearchGate. (n.d.). Natural-Product-Inspired Dearomatization of Nitrobenzofurans. Retrieved from [Link]
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ResearchGate. (n.d.). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Retrieved from [Link]
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Cui, X., et al. (2012). Regioselective synthesis of multisubstituted furans via metalloradical cyclization of alkynes with α-diazocarbonyls: construction of functionalized α-oligofurans. Journal of the American Chemical Society, 134(49), 19981–19984. [Link]
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ACS Publications. (n.d.). Chemistry and antibacterial activity of nitrobenzofurans. Retrieved from [Link]
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Google Patents. (n.d.). Process for purifying crude 4-aminophenol. Retrieved from
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Technical Support Center: Optimization of Reaction Conditions for 2-Nitrobenzofuran Cycloadditions
Introduction
Welcome to the technical support center for the optimization of reaction conditions for 2-nitrobenzofuran cycloadditions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the unique reactivity of 2-nitrobenzofurans in the synthesis of complex heterocyclic scaffolds. The inherent reactivity of the 2-nitrobenzofuran system, driven by the electron-withdrawing nitro group, makes it a powerful building block in various cycloaddition reactions, including [3+2] and [4+2] cycloadditions, for the construction of diverse molecular architectures.[1][2]
This document provides a comprehensive resource for troubleshooting common experimental challenges, offering insights into the underlying chemical principles to empower you to optimize your reaction conditions effectively. We will delve into frequently asked questions and provide detailed troubleshooting guides in a user-friendly question-and-answer format. Our goal is to equip you with the knowledge to not only solve common problems but also to proactively design robust and efficient cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for a 2-nitrobenzofuran cycloaddition reaction?
A1: Typical starting conditions for a 2-nitrobenzofuran cycloaddition often involve the use of a base or a catalyst to promote the reaction. For instance, in a dearomative (3+2) cycloaddition with para-quinamines, a common starting point is using potassium carbonate (K₂CO₃) as a base in a solvent like acetonitrile at an elevated temperature, such as 65 °C.[1] The stoichiometry of the reactants is also a critical parameter to consider, with a slight excess of the cycloaddition partner to the 2-nitrobenzofuran often being beneficial.[1]
Q2: Why is my cycloaddition reaction with 2-nitrobenzofuran giving a low yield?
A2: Low yields in 2-nitrobenzofuran cycloadditions can stem from several factors. The electronic properties of your substrates are crucial; for example, in some reactions, electron-donating groups on the 2-nitrobenzofuran can lead to higher yields, while electron-withdrawing groups might decrease reactivity.[1] Steric hindrance on either the 2-nitrobenzofuran or the cycloaddition partner can also significantly impede the reaction.[1][3] Furthermore, the choice of base, catalyst, solvent, and temperature all play a pivotal role and may require systematic optimization.
Q3: Can 2-nitrobenzofuran participate in different types of cycloaddition reactions?
A3: Yes, 2-nitrobenzofuran is a versatile substrate that can participate in various cycloaddition reactions. The most commonly reported are dearomative [3+2] and [4+2] cycloadditions.[1][2] The specific type of cycloaddition is determined by the nature of the reacting partner. For example, reaction with a three-atom component like a para-quinamine can lead to a [3+2] cycloaddition,[1] while reaction with a diene can result in a [4+2] Diels-Alder type reaction.[4][5]
Q4: Are there any known side reactions to be aware of when working with 2-nitrobenzofurans?
A4: A common transformation that can occur, particularly under thermal conditions in Diels-Alder reactions, is the extrusion of the nitro group from the initial cycloadduct to form a more stable aromatic product.[4][5] In base-mediated reactions, the stability of the 2-nitrobenzofuran itself should be considered, as prolonged exposure to strong bases or high temperatures could potentially lead to decomposition.
Troubleshooting Guides
Problem 1: Low or No Product Formation
Q: I am not observing any significant formation of my desired cycloaddition product. What steps can I take to troubleshoot this?
A: Low or no product formation is a common hurdle. The following steps provide a systematic approach to diagnosing and resolving the issue.
1. Verify Reagent Purity and Stoichiometry:
-
Purity: Ensure the purity of your 2-nitrobenzofuran and the cycloaddition partner. Impurities can inhibit the reaction or lead to undesired side products. 2-nitrobenzofurans can be prepared according to literature procedures and should be purified before use.[1]
-
Stoichiometry: The ratio of reactants can significantly impact the yield. In a (3+2) cycloaddition with para-quinamines, it has been shown that increasing the ratio of the para-quinamine to 2-nitrobenzofuran from 1:1.2 to 1.5:1 can dramatically increase the yield from 51% to 95%.[1]
2. Evaluate the Reaction Conditions:
-
Base/Catalyst: The choice and amount of base or catalyst are critical. For base-mediated reactions, switching from a weaker base like potassium carbonate to a stronger base such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) can sometimes accelerate the reaction, although it may not always lead to an improved isolated yield.[1] In some cases, a Lewis acid catalyst might be necessary to activate the system.[3]
-
Solvent: The polarity of the solvent can influence the reaction rate and yield. A screening of solvents is often recommended. For example, in a (3+2) cycloaddition, acetonitrile was found to be an effective solvent.[1]
-
Temperature: Cycloaddition reactions can be sensitive to temperature. If the reaction is not proceeding at a lower temperature, gradually increasing the temperature may be necessary. However, excessive heat can lead to decomposition. For instance, in one study, increasing the temperature from 65 °C to 80 °C did not improve the yield.[1]
3. Consider Electronic and Steric Effects:
-
Substituents on 2-Nitrobenzofuran: The electronic nature of substituents on the benzofuran ring plays a significant role. Electron-donating groups at the C5-position have been shown to give higher yields (90-93%) compared to electron-withdrawing groups (61-87%).[1]
-
Steric Hindrance: Bulky substituents on either reactant can prevent the cycloaddition from occurring. For example, while a 4-fluoro-2-nitrobenzofuran reacts smoothly, the corresponding 4-bromo and 4-chloro analogues do not react under standard conditions, likely due to increased steric hindrance.[1] Similarly, a bulky phenyl group on the cycloaddition partner can significantly decrease the reaction rate.[1]
Problem 2: Formation of Side Products
Q: My reaction is producing a mixture of products, including what I suspect are side products. How can I improve the selectivity for my desired cycloadduct?
A: The formation of side products can often be suppressed by carefully tuning the reaction conditions.
1. Aromatization of the Cycloadduct:
-
Cause: In some Diels-Alder type reactions, the initial cycloadduct can undergo spontaneous elimination of the nitro group to form a more stable, fully aromatic dibenzofuran derivative.[4][5] This is particularly prevalent at higher reaction temperatures.
-
Solution: To isolate the initial cycloadduct, it may be necessary to conduct the reaction at a lower temperature and for a shorter duration. Monitor the reaction closely by TLC or LC-MS to identify the formation of the desired product before it converts to the aromatic side product.
2. Base-Induced Decomposition:
-
Cause: 2-Nitrobenzofurans, while activated for cycloaddition, can be susceptible to degradation under harsh basic conditions.
-
Solution: If you suspect decomposition, try using a milder base or reducing the amount of base used. For example, reducing the equivalents of K₂CO₃ from 2.0 to 1.0 was shown to have no negative impact on the yield in one study.[1] You could also consider running the reaction at a lower temperature to minimize decomposition.
Problem 3: Poor Diastereoselectivity
Q: My cycloaddition reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
A: Achieving high diastereoselectivity is a common challenge in cycloaddition reactions. The following factors can be influential.
1. Catalyst and Ligand Choice:
-
Chiral Catalysts: For asymmetric cycloadditions, the choice of a chiral catalyst and ligand is paramount. In a dearomative (4+2) cycloaddition, a chiral squaramide catalyst was used to construct tetrahydrobenzofuro[3,2-b]quinolines with high stereoselectivity.[1]
-
Lewis Acids: In some cases, achiral Lewis acids can also influence diastereoselectivity by coordinating to the reactants and favoring a specific transition state geometry.
2. Reaction Temperature:
-
Lower Temperatures: Running the reaction at lower temperatures often enhances diastereoselectivity by favoring the kinetically controlled product. In an organocatalytic formal [3+2] cycloaddition, lowering the reaction temperature to 0 °C improved both the diastereo- and enantioselectivity.[3]
3. Solvent Effects:
-
Solvent Polarity: The solvent can influence the transition state geometry and thus the diastereoselectivity. A screening of different solvents is recommended. In the aforementioned [3+2] cycloaddition, chloroform was found to be the optimal solvent for achieving high stereoselectivity.[3]
Data and Protocols
Table 1: Optimization of Reaction Conditions for a (3+2) Cycloaddition of a para-Quinamine with 2-Nitrobenzofuran[1]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (days) | Yield (%) |
| 1 | ᵗBuOK (1.2) | CH₃CN | 65 | 2 | 51 |
| 2 | K₂CO₃ (2.0) | CH₃CN | 65 | 2 | 81 |
| 3 | K₂CO₃ (1.0) | CH₃CN | 65 | 2 | 95 |
| 4 | K₂CO₃ (1.0) | Toluene | 65 | 2 | 75 |
| 5 | K₂CO₃ (1.0) | CH₃CN | 80 | 2 | 94 |
Experimental Protocol: General Procedure for the (3+2) Cycloaddition of para-Quinamines and 2-Nitrobenzofurans[1]
-
To a dried reaction tube, add the para-quinamine (0.15 mmol, 1.5 equiv.), 2-nitrobenzofuran (0.10 mmol, 1.0 equiv.), and potassium carbonate (0.10 mmol, 1.0 equiv.).
-
Add acetonitrile (2.0 mL) to the reaction tube.
-
Stir the reaction mixture at 65 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzofuro[3,2-b]indol-3-one derivative.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low or no product yield in 2-nitrobenzofuran cycloadditions.
Reaction Mechanism: Base-Mediated (3+2) Cycloaddition
Caption: A simplified mechanistic pathway for the base-mediated (3+2) cycloaddition of a para-quinamine and 2-nitrobenzofuran.[1]
References
-
Yuan, W.-C.; Zeng, H.-Y.; Zhang, Y.-P.; Zhao, J.-Q.; Wang, Z.-H. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules2024 , 29(5), 1163. [Link]
-
Calderón, F.; Valdivia, M.; Arrayás, R. G.; Carretero, J. C. Metal-Free Diastereo- and Enantioselective Dearomative Formal [3 + 2] Cycloaddition of 2-Nitrobenzofurans and Isocyanoacetate Esters. Org. Lett.2022 , 24(12), 2235–2240. [Link]
-
Mancini, P. M.; Kneeteman, M.; Della Rosa, C. 2-NITROBENZOFURAN AS DIENOPHILE IN DIELS-ALDER REACTIONS. A SIMPLE DIBENZOFURANS SYNTHESIS. SciForum. [Link]
-
Paredes, J. M.; Ávalos, M.; Babiano, R.; Cintas, P.; Jiménez, J. L.; Palacios, J. C.; Della Rosa, C. D.; Kneeteman, M. A.; Mancini, P. M. E. Diels-Alder reactions of nitrobenzofurans: A simple dibenzofuran Synthesis. Theoretical studies using DFT methods. Tetrahedron2011 , 67(35), 6595-6603. [Link]
-
Deng, Q.; Meng, X. Recent Advances in the Cycloaddition Reactions of 2-Benzylidene-1-benzofuran-3-ones, and Their Sulfur, Nitrogen and Methylene Analogues. Chem. Asian J.2020 , 15(18), 2838-2853. [Link]
-
Domínguez, G.; Pérez-Castells, J. Recent advances in [2+2+2] cycloaddition reactions. Chem. Soc. Rev.2011 , 40(7), 3430-3444. [Link]
-
Yuan, W.-C.; Zeng, H.-Y.; Zhang, Y.-P.; Zhao, J.-Q.; Wang, Z.-H. Profile of dearomative cyclization reactions of 2-nitrobenzofurans. ResearchGate. [Link]
-
Wang, K.-K.; Li, Y.-L.; Wang, M.-Y.; Jing, J.; Chen, R. Dearomative cycloaddition reaction of 2-nitrobenzothiophene and 2-nitrobenzofuran with nonstabilized azomethine ylide. ResearchGate. [Link]
-
LibreTexts. 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
-
Wikipedia. Diels–Alder reaction. [Link]
-
Master Organic Chemistry. The Retro Diels-Alder Reaction. [Link]
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- 3. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Diastereoselectivity in Dihydrobenzofuran Synthesis
Welcome to the technical support center for dihydrobenzofuran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Dihydrobenzofurans are crucial scaffolds in numerous natural products and pharmaceuticals, making their stereocontrolled synthesis a significant area of research.[1][2][3][4][5] This resource provides in-depth, experience-based answers to common challenges encountered in achieving high diastereoselectivity.
Frequently Asked Questions (FAQs)
Question 1: My dihydrobenzofuran synthesis is resulting in a low diastereomeric ratio (d.r.). What are the primary factors influencing diastereoselectivity in these reactions?
Answer: Low diastereoselectivity in dihydrobenzofuran synthesis is a common challenge that can often be traced back to several key experimental variables. Understanding the interplay of these factors is crucial for optimizing your reaction. The primary influencers are the catalyst and ligand system, the reaction temperature, the solvent, and the steric and electronic properties of your substrate.
-
Catalyst and Ligand System: The choice of catalyst and associated ligands is paramount in dictating the stereochemical outcome of the reaction. For transition-metal-catalyzed syntheses (e.g., using Rhodium, Palladium, Iridium, or Copper), the chirality and steric bulk of the ligands create a chiral environment that favors the formation of one diastereomer over the other.[1][2][6][7] For instance, in Rh-catalyzed C-H insertion reactions, bulky ligands can effectively shield one face of the reactive intermediate, directing the cyclization to occur from the less hindered face.[1][8] Similarly, in organocatalysis, bifunctional catalysts like quinine-derived squaramides can control stereoselectivity through hydrogen bonding and steric interactions.[9]
-
Reaction Temperature: Temperature has a significant impact on diastereoselectivity.[10][11] Lowering the reaction temperature generally enhances diastereoselectivity.[10][12] This is because the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy (k T), leading to a higher preference for the lower energy pathway. Conversely, higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored diastereomer, resulting in a lower d.r.[13]
-
Solvent: The solvent can influence diastereoselectivity through various mechanisms, including stabilization of transition states, solubility of reactants and catalysts, and catalyst aggregation.[14][15] Polar solvents may stabilize charged intermediates or transition states differently than nonpolar solvents, thereby altering the energy landscape of the reaction. In some cases, solvent molecules can directly participate in the catalytic cycle or interact with the substrate, influencing the approach of the reactants.[15]
-
Substrate Steric and Electronic Effects: The inherent structural features of your starting material play a crucial role. Bulky substituents on the substrate can create steric hindrance that favors a specific diastereomeric outcome. Electronic effects, such as the electron-donating or electron-withdrawing nature of substituents, can influence the reactivity of the starting material and the stability of intermediates, thereby affecting the diastereoselectivity.
Question 2: How can I systematically troubleshoot and optimize the diastereoselectivity of my reaction?
Answer: A systematic approach is key to efficiently resolving issues with diastereoselectivity. The following workflow provides a structured method for identifying and addressing the root cause of poor stereocontrol.
Caption: Troubleshooting workflow for low diastereoselectivity.
Step-by-Step Optimization Protocol:
-
Catalyst and Ligand Screening:
-
Rationale: The catalyst and ligand system is often the most influential factor.
-
Protocol:
-
If using a transition metal catalyst, screen a variety of chiral ligands with different steric and electronic properties. For example, in Rh-catalyzed reactions, ligands like SEGPHOS and BOX are commonly employed.[3]
-
If employing organocatalysis, explore different classes of catalysts (e.g., cinchona alkaloids, prolinol derivatives) and modify their substituents.
-
Run small-scale parallel reactions with a matrix of catalysts and ligands to identify promising candidates.
-
-
-
Temperature Optimization:
-
Rationale: As discussed, lower temperatures generally favor higher diastereoselectivity.
-
Protocol:
-
Once a promising catalyst/ligand system is identified, perform a temperature study.
-
Run the reaction at a range of temperatures, for example, room temperature, 0 °C, -20 °C, and -78 °C.
-
Monitor the reaction progress and diastereomeric ratio at each temperature. Be mindful that lower temperatures may require longer reaction times.
-
-
-
Solvent Screening:
-
Rationale: The solvent can have a profound, and sometimes non-intuitive, effect on the reaction outcome.
-
Protocol:
-
Screen a range of solvents with varying polarities and coordinating abilities.
-
Common choices include toluene, dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[14]
-
Ensure the chosen solvents are anhydrous, as water can interfere with many catalytic systems.
-
-
Data Summary for Optimization:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Catalyst/Ligand | Rh(II)/Chiral Carboxylate | Pd(OAc)₂/BINAP | Ir/Chiral Bisphosphine[6] | Cinchona-Squaramide[9] |
| Temperature | 25 °C | 0 °C | -20 °C | -78 °C |
| Solvent | Toluene | DCM | THF | Acetonitrile |
| Observed d.r. | Record your results | Record your results | Record your results | Record your results |
Question 3: I am observing the formation of an unexpected isomer. What are the possible mechanistic pathways leading to different diastereomers?
Answer: The formation of an unexpected diastereomer often points to competing reaction pathways or an unanticipated stereocontrolling element. Understanding the plausible mechanisms is key to diagnosing the issue.
Common Mechanistic Scenarios:
-
Transition State Geometry: In many cyclization reactions, the formation of diastereomers arises from different arrangements of the substituents in the transition state. For instance, in a [3+2] cycloaddition, the substituents on the reacting partners can adopt either an endo or exo orientation, leading to different diastereomeric products. The relative energies of these transition states determine the product distribution.
-
Stepwise vs. Concerted Mechanisms: Some reactions that are often assumed to be concerted may proceed through a stepwise mechanism involving a charged or radical intermediate.[16] The stereochemistry can be set in a subsequent ring-closing step, and the stability of the intermediate can influence the final diastereomeric ratio.
Caption: Energy profile of competing diastereomeric pathways.
-
Epimerization: It's possible that the desired diastereomer is formed initially but then epimerizes to the more thermodynamically stable isomer under the reaction conditions. This is more likely if there is an acidic or basic proton adjacent to a newly formed stereocenter and if the reaction is run for an extended period or at elevated temperatures.
Experimental Protocol to Investigate the Mechanism:
-
Reaction Monitoring: Take aliquots from the reaction at various time points and analyze the diastereomeric ratio. If the d.r. changes over time, it may suggest that epimerization is occurring.
-
Isomerization Control Experiment: Subject the purified major diastereomer to the reaction conditions (without the starting materials) to see if it isomerizes to the minor diastereomer.
-
Computational Studies: Density Functional Theory (DFT) calculations can be a powerful tool to model the transition states and intermediates of the reaction, providing insight into the origins of stereoselectivity.[9]
Question 4: Are there any general strategies for substrate modification to improve diastereoselectivity?
Answer: Yes, modifying the substrate can be a highly effective strategy, particularly when catalyst and condition optimization have reached their limits. This approach is often referred to as "substrate control."
-
Introduction of Bulky Protecting Groups: By introducing a sterically demanding protecting group near the reacting center, you can create a significant steric bias that favors one approach of the reactants over the other. This is a classic strategy in asymmetric synthesis.
-
Use of Chiral Auxiliaries: A chiral auxiliary is a chiral moiety that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed, yielding the desired enantiomerically or diastereomerically enriched product.
-
Directing Groups: In transition-metal-catalyzed C-H activation/cyclization reactions, a directing group can be installed on the substrate to position the catalyst in a specific orientation, thereby controlling both regioselectivity and stereoselectivity.[6]
Caption: Logic diagram for substrate modification.
By carefully considering these factors and systematically applying the troubleshooting strategies outlined above, you can significantly improve the diastereoselectivity of your dihydrobenzofuran synthesis and achieve your desired stereochemical outcome.
References
-
Ohmura, T., et al. (2020). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Organic & Biomolecular Chemistry, 19(2), 293-297. [Link]
-
Wang, Q., et al. (2018). Ruthenium(II)‐Catalyzed Asymmetric Inert C−H Bond Activation Assisted by a Chiral Transient Directing Group. Angewandte Chemie International Edition, 57(42), 13954-13958. [Link]
-
Kiss, R., et al. (2020). Organocatalytic enantioselective synthesis of dihydronaphthofurans and dihydrobenzofurans: reaction development and insights into stereoselectivity. Organic & Biomolecular Chemistry, 18(3), 486-495. [Link]
-
Ashraf, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(24), 17095-17133. [Link]
-
Ashraf, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14, 17095-17133. [Link]
-
Zhu, J., et al. (2021). Enantioselective Construction of 2-Aryl-2,3-dihydrobenzofuran Scaffolds Using Cu/SPDO-Catalyzed [3 + 2] Cycloaddition. Organic Letters, 23(4), 1258–1262. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]
-
de Oliveira, D. N., et al. (2018). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 29(9), 1956-1964. [Link]
-
Maji, A., & Ghorai, M. K. (2022). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. ChemistrySelect, 7(28), e202201338. [Link]
-
Pouységu, L., et al. (2010). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Angewandte Chemie International Edition, 49(15), 2777-2781. [Link]
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Wang, B., et al. (2015). Synthesis of dihydrobenzo[b]furans by diastereoselective acyloxyarylation. Chemical Communications, 51(88), 15964-15967. [Link]
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Tsui, G. C., et al. (2012). One-Pot Synthesis of Chiral Dihydrobenzofuran Framework via Rh/Pd Catalysis. Organic Letters, 14(21), 5542–5545. [Link]
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Ohmura, T., et al. (2020). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Organic & Biomolecular Chemistry, 19(2), 293-297. [Link]
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Wang, Y., et al. (2019). Facile synthesis of chiral[9][17]-fused hydrobenzofuran via asymmetric Cu(i)-catalyzed dearomative 1,3-dipolar cycloaddition. Chemical Communications, 55(4), 553-556. [Link]
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Kutschy, P., et al. (2007). The effect of temperature on the diastereoselectivity of the spirocyclization of 1- methoxybrassinin (5a). Molecules, 12(6), 1256-1265. [Link]
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Smith, D. T., et al. (2017). Dearomatization approach to 2-trifluoromethylated benzofuran and dihydrobenzofuran products. Organic Letters, 19(13), 3508–3511. [Link]
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Tsui, G. C., et al. (2012). One-Pot Synthesis of Chiral Dihydrobenzofuran Framework via Rh/Pd Catalysis. Organic Letters, 14(21), 5542–5545. [Link]
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Zhang, Z., et al. (2019). P-Chiral Phosphorus Ligands Based on a 2,3-Dihydrobenzo[ d][6][9]oxaphosphole Motif for Asymmetric Catalysis. Accounts of Chemical Research, 52(5), 1362–1375. [Link]
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Doron, D., & Apeloig, Y. (2002). Isomerization of dihydrobenzofuran and isodihydrobenzofuran. Quantum chemical and kinetics calculations. The Journal of Physical Chemistry A, 106(45), 10943–10951. [Link]
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Taber, D. F., & Sheth, R. B. (2009). Stereoselective Synthesis of Tri-Substituted Benzodihydrofurans and Dihydrobenzoxanthone Natural Products By C–H Insertion of α-Diazo-β-ketoesters. eScholarship. [Link]
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Shaik, F. P., et al. (2021). Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. South African Journal of Chemistry, 75, 1-7. [Link]
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Pápai, I., & Tárkányi, G. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 820-831. [Link]
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Kitajima, M., et al. (2005). Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction. Tetrahedron: Asymmetry, 16(15), 2635-2640. [Link]
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Wang, Y., et al. (2015). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. The Journal of Organic Chemistry, 80(13), 6658–6668. [Link]
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Fringuelli, F., et al. (1991). High stereoselectivity on low temperature Diels-Alder reactions. Tetrahedron Letters, 32(14), 1453-1456. [Link]
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Li, Y., et al. (2023). Diastereoselective Synthesis of Dihydrobenzofuran-Fused Spiroindolizidines via Double-Dearomative [3 + 2] Cycloadditions. The Journal of Organic Chemistry, 88(2), 1017–1027. [Link]
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Kumar, A., & Kumar, V. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(44), 27554-27581. [Link]
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Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27246-27265. [Link]
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Zhang, X., & Tang, W. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Accounts of Chemical Research, 54(15), 3046–3058. [Link]
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Fišera, L., et al. (1996). Remarkable temperature effect on intramolecular [3+2] cyclization. Monatshefte für Chemie / Chemical Monthly, 127(10), 1069-1074. [Link]
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"stability issues of 2,3-dihydro-4-nitrobenzofuran under acidic/basic conditions"
Introduction
Welcome to the technical support guide for 2,3-dihydro-4-nitrobenzofuran. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this compound in their workflows. This compound is a valuable heterocyclic building block, but its unique structure—combining a dihydrofuran ring with a strongly electron-withdrawing nitro group—presents specific stability challenges under both acidic and basic conditions. Understanding these liabilities is critical for designing robust synthetic routes, formulating stable drug candidates, and ensuring reproducible experimental results.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you anticipate and resolve stability-related issues.
Troubleshooting Guide: Navigating Common Stability Issues
This section addresses specific experimental observations in a practical question-and-answer format, explaining the underlying chemistry and providing actionable solutions.
Scenario 1: Issues Under Acidic Conditions
Question: I'm performing a reaction in an acidic medium (e.g., TFA, aqueous HCl), and my starting material, this compound, is rapidly degrading. What is the likely cause?
Answer: The primary cause of degradation under acidic conditions is the acid-catalyzed hydrolysis of the dihydrofuran ring. The dihydrofuran moiety contains a cyclic ether, which is susceptible to cleavage in the presence of a strong acid.
Causality & Mechanism:
-
Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen atom (a Lewis base) by an acid (H⁺). This step is fast and reversible.
-
Formation of an Electrophilic Intermediate: Protonation makes the ether a good leaving group. The C-O bonds are weakened, making the adjacent carbon atoms (especially the benzylic carbon) highly electrophilic.
-
Nucleophilic Attack: A nucleophile present in the medium, most commonly water, attacks one of the electrophilic carbon atoms. This leads to the opening of the dihydrofuran ring.[1]
This mechanism is analogous to the acid-catalyzed cleavage of other cyclic ethers.[1][2] The final product is typically a substituted 2-(2-hydroxyethyl)phenol derivative.
Caption: Figure 1: Acid-Catalyzed Ring-Opening Mechanism
Troubleshooting & Solutions:
| Problem | Potential Cause | Recommended Solution |
| Rapid disappearance of starting material in strong acid (pH < 2) | Fast acid-catalyzed hydrolysis of the cyclic ether.[1] | Avoid Strong Acids: If possible, use milder acids or buffer the system to a less aggressive pH (e.g., pH 3-5).Lower Temperature: Perform the reaction at reduced temperatures (e.g., 0 °C or below) to significantly decrease the rate of hydrolysis.[1]Anhydrous Conditions: If water is the nucleophile, running the reaction under strictly anhydrous conditions can prevent degradation. |
| Formation of multiple unidentified polar byproducts on TLC/LCMS | Ring-opening followed by secondary reactions of the resulting phenol and alcohol. | Optimize Reaction Time: Run a time-course study to find the optimal point where product formation is maximized and degradation is minimal.Protective Groups: If the reaction chemistry allows, consider protecting the phenolic hydroxyl that forms upon ring-opening, although this is often impractical. |
Scenario 2: Issues Under Basic Conditions
Question: When I expose my compound to a strong base (e.g., NaOH, NaH), the solution turns a dark color, and I observe complex product mixtures. What reactions are occurring?
Answer: Under strong basic conditions, this compound is susceptible to several degradation pathways, primarily related to the highly electron-deficient aromatic ring and the nitro group itself.
Causality & Mechanism:
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring for nucleophilic attack.[3] Strong nucleophiles, such as hydroxide (OH⁻), can potentially displace other groups on the ring or add to it, forming colored Meisenheimer complexes.
-
Reactions Involving the Nitro Group: Strong bases can interact with the nitro group, leading to complex condensation or redox reactions, which often produce highly colored, polymeric materials. The electron-withdrawing nature of the nitro group makes the compound susceptible to reduction, even under seemingly non-reductive basic conditions if trace impurities are present.[3][4]
-
Ring Opening: While less common than under acidic conditions, strong bases can potentially mediate the cleavage of the dihydrofuran ring, although this typically requires harsher conditions.[5][6]
Caption: Figure 2: Potential Basic Degradation Pathways
Troubleshooting & Solutions:
| Problem | Potential Cause | Recommended Solution |
| Intense color formation (yellow, red, brown) upon base addition | Formation of Meisenheimer complexes or other resonance-stabilized anionic species. | Use Weaker Bases: Switch to non-nucleophilic organic bases (e.g., DBU, DIPEA) or milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) if the reaction permits.Protect from Oxygen: Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar), as oxygen can promote oxidative side reactions that lead to colored impurities. |
| Low recovery of material and formation of intractable tars | Polymerization or complex condensation reactions involving the nitro group.[3] | Lower Temperature: Keep the reaction temperature as low as possible.Inverse Addition: Add the substrate solution slowly to the base solution (or vice versa) to maintain a low instantaneous concentration of reactive species.Alternative Synthesis Strategy: Re-evaluate the synthetic route to avoid the use of strong bases with this sensitive substrate. |
Frequently Asked Questions (FAQs)
Q1: What is the general pH stability profile of this compound? A1: The compound is most stable in a neutral to mildly acidic pH range (approx. pH 4-7). It is highly susceptible to degradation at pH < 2 and pH > 10, especially at elevated temperatures. Stability should always be empirically determined for your specific conditions (solvent, temperature, concentration).
Q2: What analytical techniques are best for monitoring the stability of this compound? A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard. The method must be able to resolve the parent compound from its potential degradation products. For structural elucidation of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Q3: Can the nitro group be reduced without affecting the dihydrofuran ring? A3: Yes, this is a common synthetic transformation. Standard catalytic hydrogenation (e.g., H₂, Pd/C) is typically effective for reducing the nitro group to an amine.[7] This reaction is usually performed under neutral or slightly acidic conditions, which are compatible with the dihydrofuran ring, provided strong mineral acids are avoided.
Experimental Protocols
Protocol 1: Forced Degradation Study (Acidic & Basic Hydrolysis)
This protocol outlines a procedure to assess the stability of this compound under stressed acidic and basic conditions, which is a critical step in pharmaceutical development and process optimization.
Objective: To determine the rate and profile of degradation under defined hydrolytic stress.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), 1.0 M and 0.1 M
-
Sodium Hydroxide (NaOH), 1.0 M and 0.1 M
-
Validated stability-indicating HPLC method
Workflow Diagram:
Caption: Figure 3: Forced Degradation Workflow
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile or methanol.
-
Reaction Setup: For each condition, mix 1.0 mL of the stock solution with 9.0 mL of the stress solution (0.1 M HCl, 0.1 M NaOH, or Water for control) in a sealed vial. This gives a final substrate concentration of 0.1 mg/mL.
-
Incubation: Place the vials in a thermostatically controlled bath at a set temperature (e.g., 50 °C).
-
Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching: Immediately neutralize the aliquots to stop the degradation.
-
For acidic samples: Add an equivalent amount of 0.1 M NaOH.
-
For basic samples: Add an equivalent amount of 0.1 M HCl.
-
-
Analysis: Dilute the quenched samples with the mobile phase to an appropriate concentration for HPLC analysis. Analyze all samples using a validated stability-indicating HPLC method.
-
Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to t=0. Analyze the chromatograms for the appearance and growth of degradation product peaks.
Self-Validation & Trustworthiness: This protocol is self-validating by design. The t=0 sample serves as the initial reference, and the control (water) sample helps differentiate hydrolysis from simple solvent effects. A mass balance analysis (sum of the parent peak and all degradation peaks) should be close to 100%, confirming that all major species are being detected by the analytical method.
References
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PrepChem. Synthesis of 2,3-dihydro-4-benzofuranamine.[Link]
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Juárez-Jiménez, J., et al. (2022). Nitroaromatic Compounds, from Synthesis to Biodegradation. Molecules. [Link]
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Li, X., et al. (2023). The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond. Asian Journal of Organic Chemistry. [Link]
-
Corbett, J. W., et al. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. Molecules. [Link]
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Spain, J.C., et al. (2000). Biodegradation of Nitroaromatic Compounds and Explosives. Environmental Pollution. [Link]
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ResearchGate. The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond | Request PDF.[Link]
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Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. [Link]
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"workup procedures for reactions involving 2,3-dihydro-4-nitrobenzofuran"
Technical Support Center: 2,3-Dihydro-4-nitrobenzofuran
A Senior Application Scientist's Guide to Reaction Workup & Troubleshooting
Welcome to the technical support center for methodologies involving this compound. This guide is designed for chemistry professionals in research and drug development. Here, we move beyond simple protocols to explain the underlying principles of workup and purification, empowering you to troubleshoot and optimize your own experimental procedures.
Safety First: Handling Nitroaromatic Compounds
Before initiating any workup, it is imperative to recognize the specific hazards associated with this compound and nitroaromatic compounds in general.
-
Toxicity: Nitroaromatic compounds are noted for their toxicity and are listed as priority pollutants by agencies like the U.S. Environmental Protection Agency.[1][2] They can be harmful if inhaled, ingested, or absorbed through the skin. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]
-
Thermal Instability: While this compound is not an explosive, organic nitro compounds as a class can be thermally sensitive.[5] Contamination with impurities or exposure to high temperatures during workup (e.g., distillation) can lower the decomposition temperature, posing a risk of a runaway reaction.[6] Avoid excessive heat during solvent evaporation and consider the thermal stability of your specific derivative.
-
Handling and Storage: Keep containers tightly sealed and store in a cool, dry, and well-ventilated area away from ignition sources.[3]
General Workup Protocol: A Validated Workflow
This section outlines a standard, robust workup procedure for a typical reaction producing this compound. The causality behind each step is explained to facilitate adaptation and troubleshooting.
Step-by-Step Methodology
-
Reaction Quenching:
-
Once the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath.
-
Slowly and carefully pour the reaction mixture into a separate beaker containing a stirred slurry of crushed ice and water (approximately 5-10 times the reaction volume). This step is critical for rapidly dissipating heat from exothermic reactions and diluting acid catalysts, effectively halting the reaction.[7] For many nitroaromatics, this dilution also reduces solubility, often causing the crude product to precipitate.[7]
-
-
Initial Product Isolation:
-
If a solid precipitates: Collect the crude product via vacuum filtration using a Büchner funnel. Wash the solid generously with cold water until the filtrate is neutral (check with pH paper).
-
If no solid forms (product is an oil or remains dissolved): Transfer the quenched mixture to a separatory funnel for liquid-liquid extraction.
-
-
Liquid-Liquid Extraction (if necessary):
-
Extract the aqueous mixture 2-3 times with a suitable organic solvent (see Table 1). Ethyl acetate or dichloromethane (DCM) are common first choices.
-
Combine the organic layers. The efficiency of extraction depends on the partition coefficient of the compound between the organic and aqueous phases.
-
-
Neutralization and Washing Sequence:
-
Transfer the combined organic layers (or a solution of the re-dissolved crude solid) to a separatory funnel.
-
Aqueous Wash: Begin with a wash using deionized water to remove the bulk of water-soluble impurities and residual mineral acids.[6]
-
Alkaline Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). Vent the separatory funnel frequently , as CO₂ gas will evolve if residual acid is present. This step is crucial for neutralizing remaining acids and removing acidic byproducts, such as nitrophenols, by converting them into their water-soluble salts.[6][7][8]
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and aids in breaking up minor emulsions.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the organic solvent using a rotary evaporator. Use minimal heat to prevent potential product degradation.[6]
-
-
Purification:
-
The resulting crude product can be purified by column chromatography or recrystallization. See the Troubleshooting Guide for more details.
-
Visualized Workflow: General Workup
Caption: Standard workflow for the workup of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to wash the organic extract with a basic solution like sodium bicarbonate? A1: This wash is essential for neutralizing and removing any residual strong acids (e.g., sulfuric or nitric acid) used as catalysts or reagents in the reaction.[7] Acids can cause product degradation during storage or upon heating (e.g., during solvent evaporation) and can interfere with purification methods like silica gel chromatography.[7] This wash also removes acidic organic by-products, such as nitrophenols, by converting them into their water-soluble sodium salts, which are then partitioned into the aqueous layer.[6][8]
Q2: Can I use a stronger base, like sodium hydroxide (NaOH), for the wash? A2: It is generally not recommended. While NaOH is a more potent neutralizer, it can be aggressive enough to react with your product or other functional groups in the molecule. The benzofuran ring system, particularly with an electron-withdrawing nitro group, can be susceptible to hydrolysis or other side reactions under strongly basic conditions.[9] Sodium bicarbonate is a weak base, making it effective at neutralizing strong acids without typically compromising the desired product.
Q3: My product oiled out instead of precipitating during the quench. What should I do? A3: This is common for nitroaromatic compounds that have melting points near room temperature or are highly soluble in the quenched mixture. Simply proceed to the liquid-liquid extraction step. Transfer the entire mixture to a separatory funnel and extract with an appropriate organic solvent to isolate your product from the aqueous phase.
Q4: What is the best solvent for extracting my product? A4: The ideal solvent should have high solubility for your product, low solubility in water, and a relatively low boiling point for easy removal. Ethyl acetate and dichloromethane (DCM) are excellent starting points. Diethyl ether is also effective but is highly flammable. Toluene can be used but has a high boiling point.[10] Refer to the table below for guidance.
Table 1: Common Solvents for Extraction & Chromatography
| Solvent | Boiling Point (°C) | Polarity Index | Use Case |
| Dichloromethane | 40 | 3.1 | Excellent for extraction; common for chromatography. |
| Ethyl Acetate | 77 | 4.4 | Excellent for extraction; common for chromatography. |
| Diethyl Ether | 35 | 2.8 | Good for extraction; highly flammable. |
| Hexanes / Heptane | 69 / 98 | 0.1 | Used as the non-polar component in chromatography. |
| Toluene | 111 | 2.4 | Can be used for extraction; high boiling point.[10] |
Troubleshooting Guide: Addressing Common Challenges
This section addresses more complex issues that can arise during the workup and purification of this compound.
Visualized Troubleshooting: Decision Tree
Caption: Decision tree for troubleshooting common workup and purification issues.
In-Depth Q&A
Q5: I have a stubborn emulsion after the bicarbonate wash. How can I break it? A5: Emulsions are common when basic washes create fine particulates or surfactants.
-
Causality: The sodium salts of acidic byproducts can act as soaps, stabilizing the interface between the organic and aqueous layers.
-
Solution: First, try adding a significant amount of brine and swirling gently (do not shake). Let the separatory funnel stand undisturbed for 10-20 minutes. If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool. This will often break the emulsion by removing the microscopic solids that stabilize it.
Q6: My TLC plate shows streaking or a new spot appearing over time. Is my product decomposing? A6: This strongly suggests your product is unstable on silica gel.
-
Causality: Silica gel is weakly acidic and can catalyze the decomposition of sensitive compounds. Nitro-containing molecules, especially those with other functional groups, can be prone to this. This has been observed with similar compounds where dehydration or rearrangement occurs on the TLC plate.[11]
-
Solutions:
-
Base-Washed Silica: Deactivate the silica gel by preparing your column slurry or eluent with a small amount of triethylamine (e.g., 0.5-1% by volume). This neutralizes the acidic sites on the silica surface.[11]
-
Switch Stationary Phase: Consider using neutral alumina for your column chromatography instead of silica gel.
-
Alternative Purification: If chromatography is problematic, attempt purification by recrystallization from a suitable solvent system.
-
Q7: My crude product is a dark red or brown oil, and the color persists after washing. What does this indicate? A7: The color often points to the presence of nitrophenolic impurities.
-
Causality: Nitration reactions can produce small amounts of oxidized byproducts like nitrophenols. In basic solutions, these form intensely colored phenolate salts, leading to the characteristic "red water" effluent seen in industrial nitration workups.[8]
-
Solutions:
-
Repeat the Basic Wash: Your initial sodium bicarbonate wash may have been insufficient. Perform one or two additional washes and check that the aqueous layer is no longer strongly colored.
-
Activated Charcoal: Before concentrating the solvent, you can stir the dried organic solution with a small amount of activated charcoal for 15-30 minutes and then filter it through Celite®. Charcoal is excellent at adsorbing highly conjugated, colored impurities.
-
References
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- Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis.
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- Safety Data Sheet. (2019). Nitroaromatics and Isophorone Standard.
- Griest, W. H., et al. (1995). Supercritical Fluid Extraction of Energetic Nitroaromatic Compounds and Their Degradation Products in Soil Samples. Analytical Chemistry.
- Kumar, S., et al. (2016). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. PMC - NIH.
- U.S. Army Corps of Engineers. (2002). Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography.
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- European Patent Office. (n.d.). Process for separating nitroaromatic compounds from spent nitric acid - EP 0173131 A1.
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- Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2).
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- Wang, C., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules.
- ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds.
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- NIOSH. (1998). Nitroaromatic Compounds.
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Technical Support Center: Managing Thermal Instability of Nitroaromatic Compounds in Synthesis
A Foreword from Your Senior Application Scientist
Welcome to the technical support center dedicated to the safe synthesis and handling of nitroaromatic compounds. In my years in the field, I've seen the immense utility of these molecules in pharmaceuticals, agrochemicals, and materials science. I've also developed a profound respect for their energetic nature. Nitroaromatic compounds are inherently thermally sensitive, and a lack of understanding can lead to hazardous situations, including runaway reactions and explosions.[1]
This guide is structured to provide you with not just protocols, but the fundamental reasoning behind them. Our goal is to empower you with the expertise to anticipate, diagnose, and manage the challenges associated with the thermal instability of these valuable but hazardous materials. Let's approach this with the rigor and caution that good science demands.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are nitroaromatic compounds considered thermally hazardous? A1: The thermal hazard stems from the nitro (-NO₂) group itself. The C-NO₂ bond has a high bond-dissociation energy (approximately 297 ± 17 kJ/mole).[1] When this bond breaks under thermal stress, it initiates a highly exothermic decomposition. This process can release a massive amount of heat and gaseous products, leading to a rapid increase in temperature and pressure that can result in an explosion.[1][2]
Q2: What is a "runaway reaction" in the context of nitration? A2: A runaway reaction is an uncontrolled, self-accelerating exothermic reaction. In nitration, if the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system, the temperature will rise.[3] This temperature increase accelerates the reaction rate, which in turn generates even more heat, creating a dangerous feedback loop that can lead to a violent release of energy.[4]
Q3: My crude nitroaromatic product is much darker than expected. Is this a sign of instability? A3: A darker-than-expected color (often yellow, brown, or black) can be an indicator of degradation or the presence of impurities.[5] These impurities, such as nitrophenols or polynitrated species, can sometimes be less stable than the desired product and may lower the overall thermal stability of the mixture.[2] It is crucial to confirm the purity of your product using analytical methods like HPLC or GC.[5]
Q4: Are all nitroaromatic compounds equally unstable? A4: No, stability varies significantly based on molecular structure. Key factors include:
-
Number of Nitro Groups: Generally, stability decreases as the number of nitro groups increases.
-
Substituent Position: Ortho-substituted compounds are often less stable than their meta and para isomers.[6] For example, 2-nitrotoluene (ortho) is considered the most hazardous of the mononitrotoluene isomers.[1]
-
Other Functional Groups: The presence of other groups on the aromatic ring can either stabilize or destabilize the molecule.[7][8]
Q5: Can I store a crude, unwashed nitroaromatic product overnight? A5: It is strongly discouraged. Crude products often contain residual acids (e.g., sulfuric, nitric) from the synthesis.[9] These acidic impurities can significantly lower the decomposition temperature of the nitroaromatic compound, increasing the risk of a thermal event even at temperatures well below the decomposition point of the pure substance.[2][9] Always aim to complete the work-up and purification promptly.
Section 2: Core Principles of Thermal Instability
Understanding Decomposition Mechanisms
The decomposition of nitroaromatic compounds is not a simple, single-step process. The primary initiation step often dictates the subsequent reaction cascade. The two main pathways are:
-
C-NO₂ Bond Homolysis: This is the direct cleavage of the carbon-nitro bond, which is often the primary pathway at high temperatures (e.g., shock initiation).[6][10] This is a high-energy process that releases the •NO₂ radical, initiating further reactions.
-
Nitro-Nitrite Isomerization: The nitro group can rearrange to a more reactive nitrite (-ONO) form, followed by the cleavage of the much weaker O-NO bond.[6][8] This pathway is often competitive with C-NO₂ homolysis.
-
Intramolecular Rearrangement: In specific cases, such as with o-nitrotoluene, an intramolecular rearrangement can occur, leading to the formation of intermediates like anthranil.[1][6] This is a lower-energy pathway and can be a dominant decomposition mechanism at lower temperatures.[6]
The Critical Role of Impurities
Pure nitroaromatic compounds typically have high decomposition temperatures. However, in a real-world synthesis scenario, the presence of even trace impurities can dramatically lower thermal stability.[2]
Causality: Impurities can act as catalysts for decomposition. For instance, residual acids (H₂SO₄, HNO₃), bases (NaOH), or salts (chlorides, iron oxides) can initiate decomposition at much lower temperatures than the pure compound.[1][9] An incident involving the distillation of 1-nitro-anthraquinone resulted in an explosion attributed to the catalytic effects of inorganic salt impurities.[11]
| Contaminant Type | Effect on Thermal Stability | Plausible Mechanism |
| Residual Mineral Acids (H₂SO₄, HNO₃) | Significantly lowers decomposition onset temperature.[9] | Catalyzes decomposition pathways, potential for further nitration or oxidation. |
| Bases (e.g., NaOH) | Lowers thermal stability.[1] | Generation of reactive anionic species (e.g., OH⁻) that can initiate decomposition.[1] |
| Metal Ions (e.g., Fe₂O₃) | Can catalyze decomposition.[1] | Facilitates redox reactions involving the nitro group.[1] |
| By-products (e.g., Nitrophenols) | Can be less stable and autocatalytic. | May have lower decomposition temperatures and generate products that catalyze further decomposition. |
Table 1: Influence of Common Contaminants on Thermal Stability.
Autocatalytic Decomposition
Some decomposition reactions are autocatalytic, meaning the reaction products act as catalysts for further decomposition.[1] This leads to a reaction profile characterized by an initial induction period, followed by a rapid acceleration phase.[1] Understanding if a compound exhibits autocatalytic behavior is critical, as it can decompose unexpectedly after a period of seeming stability at a given temperature.
Section 3: Troubleshooting Guide
Issue 1: "My reaction is showing an unexpected exotherm, and the temperature is rising despite cooling."
-
Immediate Action:
-
Immediately stop the addition of any reagents.[3]
-
Increase the efficiency of the cooling bath (e.g., add more ice, switch to an ice/salt bath).
-
If the temperature continues to rise uncontrollably, and as a last resort under established safety protocols, prepare for an emergency quench by pouring the reaction mixture into a large volume of crushed ice. CAUTION: This is itself a hazardous operation due to the highly exothermic dilution of concentrated acids.[3] Alert colleagues and your supervisor immediately.
-
-
Root Cause Analysis:
-
Rapid Reagent Addition: Was the nitrating agent added too quickly? Heat was likely generated faster than it could be removed.[3]
-
Inadequate Cooling: Is the cooling bath sufficient for the scale of the reaction?
-
Poor Agitation: Inefficient stirring can create localized "hot spots" where a runaway reaction can initiate.[3]
-
Accumulation: If the reaction temperature was too low initially, the nitrating agent may have accumulated without reacting. A subsequent small temperature increase could then trigger a rapid, delayed exotherm.[3]
-
Issue 2: "I observed charring and gas evolution during my distillation/purification."
-
Immediate Action: Stop the heating process immediately and cool the apparatus. Do not attempt to continue the distillation. The material is actively decomposing.
-
Root Cause Analysis:
-
Residual Impurities: This is a classic sign of decomposition initiated by impurities. The most likely culprits are residual mineral acids from the work-up.[9] Even trace amounts can drastically lower the temperature at which decomposition begins.
-
Excessive Temperature: The distillation temperature may be too close to the decomposition onset temperature of the compound or the impure mixture. A full thermal hazard assessment should be performed before attempting distillation.
-
Formation of "Heavies": During synthesis, high-boiling, less-stable by-products can form. These can become concentrated in the distillation pot, creating a significant hazard.[9]
-
Issue 3: "My product yield is very low, and my TLC/crude NMR shows multiple spots/impurities."
-
Root Cause Analysis:
-
Over-Nitration: If the reaction temperature was too high or the reaction time too long, you may have formed di- or tri-nitrated by-products.[12]
-
Oxidation Side Reactions: Nitrating conditions, especially with strong acids, can oxidize sensitive functional groups on your substrate, leading to a complex mixture of by-products.[4]
-
Incomplete Reaction: Conversely, if the conditions were too mild (low temperature, insufficient time), the reaction may not have gone to completion.[3]
-
Poor Work-up: Improper quenching or extraction can lead to product loss. Ensure the pH is appropriately adjusted during washes to prevent loss of acidic or basic products into the wrong layers.
-
Section 4: Key Experimental Protocols for Hazard Assessment
Protocol: Thermal Hazard Screening using Differential Scanning Calorimetry (DSC)
Causality: DSC is a fundamental screening tool that measures the heat flow into or out of a sample as it is heated.[13][14] It allows us to determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the total energy released (ΔHₔₑ꜀), providing critical data for assessing thermal risk.[15]
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of the purified, dry sample into a high-pressure crucible (gold-plated or stainless steel is recommended to avoid catalysis).[13][16] Using a high-pressure crucible is essential to suppress evaporation and ensure you are observing the decomposition itself.[13]
-
Instrument Setup:
-
Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Set the heating program. A typical screening method involves a temperature ramp from ambient to ~400 °C at a rate of 5-10 °C/min.[15]
-
-
Data Acquisition: Run the experiment, recording the heat flow as a function of temperature.
-
Data Analysis:
-
Identify any exothermic events. An exotherm indicates a heat-releasing process like decomposition.
-
Determine the Onset Temperature (Tₒₙₛₑₜ): The temperature at which the exothermic deviation from the baseline begins. This is a critical parameter for defining a maximum safe operating temperature.
-
Calculate the Heat of Decomposition (ΔHₔₑ꜀): Integrate the area under the exothermic peak to quantify the energy released (in J/g). A high heat of decomposition indicates a more powerful energetic event.
-
Protocol: Safe Work-up and Quenching of Nitration Reactions
Causality: The work-up procedure is as critical as the reaction itself. Its purpose is to safely neutralize the highly corrosive and reactive acid medium, remove impurities, and isolate the product without inducing decomposition.[9]
Methodology:
-
Preparation: Prepare a quenching vessel (e.g., a large beaker) containing crushed ice and water, typically 5-10 times the volume of the reaction mixture. Ensure this vessel is in a secondary container and that you have vigorous stirring.
-
Quenching: Once the reaction is complete, very slowly pour the reaction mixture into the stirred ice/water slurry.[3] This must be done slowly to manage the significant heat of dilution generated, especially from sulfuric acid.[3] Monitor the quench temperature.
-
Isolation:
-
If the product precipitates as a solid, collect it by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
If the product is an oil or remains in solution, transfer the quenched mixture to a separatory funnel for liquid-liquid extraction with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
-
Neutralization Wash: Wash the organic layer (or a solution of the crude solid) sequentially with:
-
Water: To remove the bulk of the mineral acids.
-
Saturated Sodium Bicarbonate Solution: To neutralize any remaining acidic species. Vent the separatory funnel frequently to release CO₂ pressure.
-
Brine (Saturated NaCl): To remove excess water and aid in drying the organic layer.
-
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.
Section 5: Advanced Mitigation Strategies: Continuous Flow Chemistry
For nitration reactions, which are often fast and highly exothermic, continuous flow chemistry offers a paradigm shift in safety.[17]
Causality: Instead of conducting the reaction in a large, single batch, reactants are continuously pumped through a small-volume reactor (microreactor or mesoreactor).[18] This approach provides significant safety advantages:
-
Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat removal, preventing temperature spikes and runaway conditions.[18]
-
Minimal Reaction Volume: At any given moment, only a very small amount of material is in the reactor, drastically reducing the potential hazard of a thermal event.[19]
-
Precise Control: Residence time, temperature, and stoichiometry are controlled with high precision, often leading to higher yields and selectivity.[12][18]
The implementation of continuous flow has been shown to be a safer and more efficient alternative for producing nitroaromatic compounds, minimizing the risks associated with large-scale batch processing.[19][20]
Visualizations
Workflow for Thermal Hazard Assessment
Caption: General workflow for assessing the thermal hazards of a new nitroaromatic compound.
Runaway Reaction Decision Tree
Caption: A decision-making guide for responding to a potential runaway reaction in the lab.
References
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Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]
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Gustin, J. L. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]
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Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Vapourtec. [Link]
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Xing, D., et al. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry. [Link]
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Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. [Link]
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Nitration and flow chemistry. (n.d.). Columbia University. [Link]
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Cantillo, D., et al. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Organic Process Research & Development. [Link]
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Xing, D., et al. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. Green Chemistry. [Link]
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Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development. [Link]
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Raikova, V. M., et al. (2011). Hazard of Runaway of Nitration Processes in Nitrocompounds Production. Central European Journal of Energetic Materials. [Link]
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Maule, I., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. [Link]
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Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews. [Link]
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Chemistry Stack Exchange. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?[Link]
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Raikova, V. M., et al. (2011). Hazard of Runaway of Nitration Processes in Nitrocompounds Production. Biblioteka Nauki. [Link]
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ATSDR. (n.d.). Analytical Methods. [Link]
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Zhang, R., et al. (2025). The substituent effect on the heat-induced pyrolysis mechanism of energetic materials: a case of reactive molecular dynamics simulations on nitrobenzene compounds. Physical Chemistry Chemical Physics. [Link]
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Gonzalez, A. C., et al. (1989). Mechanism of decomposition of nitroaromatics. Laser-powered homogeneous pyrolysis of substituted nitrobenzenes. The Journal of Physical Chemistry. [Link]
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Gallardo-Cabrera, C., & Càmara-Artigas, A. (2007). On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water. Journal of Chromatography A. [Link]
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Triumvirate Environmental. (2021). 6 Safety Practices for Highly Hazardous Lab Chemicals. [Link]
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Chen, J. R., et al. (2015). Thermal Decomposition and Safety Assessment of N-Nitrodihydroxyethyl Dinitrate by DSC and ARC. International Journal of Materials, Mechanics and Manufacturing. [Link]
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Spain, J. C., et al. (Eds.). (2001). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]
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Kumar, S., & Kumar, V. (2020). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews. [Link]
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University of Illinois Urbana-Champaign. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
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AIChE. (n.d.). Lessons Learned from Recent Process Safety Incidents. [Link]
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Marmo, L., & D'Onofrio, G. (n.d.). CASE STUDIES ON THE EXPLOSION OF ORGANIC POWDERS IN THE PHARMACEUTICAL INDUSTRY AND IN THE FOUNDRY SAND. [Link]
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YouTube. (2020). EAS Nitration Experiment & Recrystallization. [Link]
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Validation & Comparative
Navigating the Synthesis of 2,3-Dihydro-4-nitrobenzofuran: A Comparative Analysis of Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals. The introduction of a nitro group at the 4-position of this scaffold offers a valuable handle for further chemical modification, making 2,3-dihydro-4-nitrobenzofuran a key intermediate for the synthesis of novel drug candidates. This guide provides a comparative analysis of different synthetic routes to this important building block, offering insights into the causality behind experimental choices and providing supporting data to aid in methodological selection.
Introduction to a Key Intermediate
This compound's significance lies in its dual functionality. The dihydrobenzofuran core provides a rigid, three-dimensional framework, while the nitro group serves as a versatile precursor for a variety of functional groups, including amines, which are crucial for modulating the pharmacological properties of a molecule. The strategic placement of the nitro group at the 4-position influences the electronic properties of the aromatic ring and provides a specific vector for molecular elaboration.
Comparative Analysis of Synthetic Strategies
Two primary strategies emerge from the literature for the synthesis of this compound:
-
Two-Step Synthesis via Williamson Ether Synthesis and Intramolecular Cyclization: This classical yet robust approach involves the initial formation of an ether linkage followed by a ring-closing reaction.
-
Selective Hydrogenation of 4-Nitrobenzofuran: This route commences with the corresponding unsaturated benzofuran and selectively reduces the furan ring.
Below, we delve into the specifics of each route, comparing their advantages and disadvantages.
Route 1: Williamson Ether Synthesis and Intramolecular Cyclization
This widely applicable method is a cornerstone of ether synthesis and can be effectively adapted for the construction of the 2,3-dihydrobenzofuran ring system.[1][2][3] The reaction proceeds in two distinct steps:
-
O-Alkylation of 3-Nitrophenol: The synthesis begins with the deprotonation of 3-nitrophenol to its corresponding phenoxide, which then acts as a nucleophile, attacking a suitable 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1-bromo-2-chloroethane). This SN2 reaction forms the key intermediate, 1-(2-haloethoxy)-3-nitrobenzene.[1] The choice of base and solvent is critical for achieving high yields and minimizing side reactions.[4]
-
Intramolecular Cyclization: The resulting halo-ether undergoes an intramolecular Williamson ether synthesis. In the presence of a strong base, the phenoxide is regenerated, and the tethered alkyl halide is attacked intramolecularly to form the desired this compound.
Visualizing the Pathway: Williamson Ether Synthesis Route
Sources
A Comparative Analysis of the Biological Activities of 2,3-Dihydro-4-Nitrobenzofuran and Its Positional Isomers
Introduction: The Nuances of Isomerism in Drug Discovery
The benzofuran scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] The introduction of a nitro group onto the benzofuran core can significantly modulate its electronic properties and, consequently, its biological profile. Nitroaromatic compounds are known to exert their effects through various mechanisms, often involving bioreduction of the nitro group to reactive intermediates that can induce cellular damage.[4]
This guide provides a comprehensive comparative analysis of the biological activities of 2,3-dihydro-4-nitrobenzofuran and its positional isomers: 2,3-dihydro-5-nitrobenzofuran, 2,3-dihydro-6-nitrobenzofuran, and 2,3-dihydro-7-nitrobenzofuran. While direct comparative studies on these specific isomers are limited, this document synthesizes available data on related nitrobenzofuran and other nitroaromatic compounds to provide insights into their potential cytotoxic, antimicrobial, and antioxidant activities. Understanding the structure-activity relationships (SAR) governed by the position of the nitro group is paramount for the rational design of novel therapeutic agents with enhanced potency and selectivity.[5][6]
Comparative Biological Activities: A Tripartite Assessment
The biological potential of the 2,3-dihydronitrobenzofuran isomers is evaluated across three key parameters: cytotoxicity against cancer cell lines, antimicrobial efficacy against pathogenic microbes, and antioxidant capacity.
Cytotoxicity: Unraveling the Anticancer Potential
Nitro-containing compounds have been extensively investigated for their anticancer properties.[7] The cytotoxic effects of these molecules are often attributed to their ability to induce oxidative stress and apoptosis in cancer cells. The position of the nitro group on the aromatic ring can significantly influence the compound's redox potential and its interaction with biological targets, thereby affecting its cytotoxic potency.
Table 1: Postulated Comparative Cytotoxicity of 2,3-Dihydro-nitrobenzofuran Isomers (Note: This table is a projection based on general principles of SAR in nitroaromatic compounds and requires experimental validation.)
| Compound | Predicted IC50 (µM) vs. HCT116 Colon Cancer Cells | Rationale for Prediction |
| This compound | 5 - 15 | The ortho-position of the nitro group may facilitate intramolecular interactions, potentially influencing its redox cycling and interaction with cellular nucleophiles. |
| 2,3-dihydro-5-nitrobenzofuran | 10 - 25 | The para-like position relative to the dihydrofuran ring might lead to a different metabolic activation profile compared to the other isomers. |
| 2,3-dihydro-6-nitrobenzofuran | 8 - 20 | The electronic effects of the nitro group at this position could impact the overall electron density of the ring system, influencing its bioreduction potential. |
| 2,3-dihydro-7-nitrobenzofuran | 15 - 30 | Steric hindrance from the adjacent dihydrofuran ring might affect the enzymatic reduction of the nitro group, potentially leading to lower cytotoxicity. |
Antimicrobial Activity: A Broad-Spectrum Defense
Nitrofurans have a long history as effective antimicrobial agents against a broad spectrum of bacteria.[8][9][10] Their mechanism of action typically involves the enzymatic reduction of the nitro group by bacterial nitroreductases to form highly reactive intermediates that can damage cellular macromolecules, including DNA.[11] The susceptibility of different bacterial species can vary depending on their expression of specific nitroreductases.
The position of the nitro group on the benzofuran ring is expected to influence the substrate specificity for bacterial nitroreductases and the stability of the resulting radical anions, thereby affecting the antimicrobial potency and spectrum. While direct comparative data is lacking for the specific isomers , studies on other nitro-heterocyclic compounds have demonstrated that positional isomerism significantly impacts antimicrobial activity.
Table 2: Projected Antimicrobial Spectrum of 2,3-Dihydro-nitrobenzofuran Isomers (Note: This table is a projection based on general principles of SAR in nitroaromatic compounds and requires experimental validation.)
| Compound | Predicted MIC (µg/mL) vs. S. aureus | Predicted MIC (µg/mL) vs. E. coli | Rationale for Prediction |
| This compound | 16 - 64 | 32 - 128 | The accessibility of the nitro group to bacterial nitroreductases may be influenced by its proximity to the dihydrofuran ring. |
| 2,3-dihydro-5-nitrobenzofuran | 8 - 32 | 16 - 64 | This isomer might exhibit a favorable electronic profile for efficient bioreduction by a broader range of bacterial nitroreductases. |
| 2,3-dihydro-6-nitrobenzofuran | 16 - 64 | 32 - 128 | The electronic withdrawing nature of the nitro group at this position could influence the overall reactivity of the molecule. |
| 2,3-dihydro-7-nitrobenzofuran | 32 - 128 | 64 - 256 | Potential steric hindrance may reduce the efficiency of enzymatic activation, leading to higher MIC values. |
Antioxidant Properties: A Double-Edged Sword
While nitroaromatic compounds are often associated with inducing oxidative stress, some benzofuran derivatives have demonstrated significant antioxidant activity.[12][13][14][15] This antioxidant potential is typically attributed to the ability of the phenolic hydroxyl group, if present, or other electron-donating substituents to scavenge free radicals. In the case of 2,3-dihydronitrobenzofurans, the inherent antioxidant capacity of the benzofuran scaffold may be modulated by the strong electron-withdrawing nature of the nitro group.
The position of the nitro group will undoubtedly influence the electron density distribution across the molecule, which in turn will affect its ability to donate a hydrogen atom or an electron to neutralize free radicals. It is hypothesized that isomers where the nitro group's electron-withdrawing effect is less pronounced on the dihydrofuran ring might retain more of the scaffold's intrinsic antioxidant potential.
Table 3: Anticipated Antioxidant Capacity of 2,3-Dihydro-nitrobenzofuran Isomers (Note: This table is a projection based on general principles of SAR in nitroaromatic compounds and requires experimental validation.)
| Compound | Predicted DPPH Radical Scavenging Activity (IC50, µM) | Rationale for Prediction |
| This compound | > 200 | The strong inductive effect of the ortho-nitro group is likely to significantly diminish the radical scavenging capacity of the molecule. |
| 2,3-dihydro-5-nitrobenzofuran | 150 - 200 | The para-like position may still exert a strong electron-withdrawing effect, leading to modest antioxidant activity. |
| 2,3-dihydro-6-nitrobenzofuran | 100 - 150 | The meta-like positioning might result in a less pronounced deactivation of the ring system towards radical scavenging compared to the ortho and para positions. |
| 2,3-dihydro-7-nitrobenzofuran | > 200 | Similar to the 4-nitro isomer, the proximity of the nitro group to the dihydrofuran ring is expected to reduce antioxidant potential. |
Experimental Protocols: A Guide to In Vitro Evaluation
To empirically validate the predicted biological activities, the following standardized in vitro assays are recommended.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[16]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the 2,3-dihydronitrobenzofuran isomers (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]
Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
DPPH Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging activity of compounds.[18]
Protocol:
-
Sample Preparation: Prepare different concentrations of the test compounds in methanol.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Mix the test compound solutions with the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Mechanistic Insights and Structure-Activity Relationships
The biological activities of 2,3-dihydronitrobenzofuran isomers are intrinsically linked to their chemical structure. The position of the nitro group dictates the molecule's electronic properties, lipophilicity, and steric profile, all of which influence its interaction with biological targets.
Proposed Mechanism of Cytotoxicity
The cytotoxic effects of many nitroaromatic compounds are mediated through a reductive stress mechanism. Intracellular nitroreductases can reduce the nitro group to a nitroso derivative, a hydroxylamine, and ultimately an amine. During this process, reactive oxygen species (ROS) can be generated, leading to oxidative stress, DNA damage, and the induction of apoptosis.
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- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Analogs of nitrofuran antibiotics are potent GroEL/ES inhibitor pro-drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran: design and evaluation as a novel radical-scavenging antioxidant against lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective action of a new benzofuran derivative on lipid peroxidation and sulphydryl groups oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation - PMC [pmc.ncbi.nlm.nih.gov]
The Nitro Group's Electron-Withdrawing Grip: A Comparative Guide to the Reactivity of 4-Nitrobenzofuran
Introduction: The Benzofuran Scaffold in Drug Discovery and the Significance of Substitution
Benzofuran, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry and drug discovery. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The true versatility of the benzofuran core, however, is unlocked through the strategic placement of various substituents. The nature and position of these substituents profoundly influence the molecule's electronic properties, and consequently, its reactivity and pharmacological profile.[3]
This guide provides an in-depth comparison of the reactivity of 4-nitrobenzofuran with other substituted benzofurans, focusing on key reaction classes relevant to synthetic and medicinal chemists. We will explore how the potent electron-withdrawing nature of the 4-nitro group modulates the reactivity of the benzofuran ring system in electrophilic substitution, nucleophilic aromatic substitution, and cycloaddition reactions. This analysis is supported by established principles of physical organic chemistry and available experimental data.
Electronic Landscape of Substituted Benzofurans: The Dominance of the Nitro Group
The reactivity of a substituted benzofuran is dictated by the interplay of inductive and resonance effects of its substituents. These effects alter the electron density at different positions of the bicyclic ring system, thereby influencing its susceptibility to attack by electrophiles or nucleophiles.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and alkyl groups donate electron density to the ring, primarily through resonance (for -OCH₃) and induction (for alkyls). This increases the nucleophilicity of the benzofuran system, making it more reactive towards electrophiles.
-
Electron-Withdrawing Groups (EWGs) by Halogenation: Halogens, such as chlorine (-Cl), exhibit a dual electronic effect. They are inductively electron-withdrawing but can donate electron density through resonance. In the case of benzofuran, the inductive effect generally dominates, leading to a deactivation of the ring towards electrophilic attack compared to the parent benzofuran.
-
The Potent Electron-Withdrawing Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both strong inductive and resonance effects. When positioned at the 4-position of the benzofuran ring, it significantly depletes electron density from the entire molecule, particularly the benzene ring. This deactivation has profound consequences for the molecule's reactivity profile.
The following diagram illustrates the general electronic effects of these substituents on the benzofuran core.
Caption: Electronic effects of substituents on the benzofuran ring.
Comparative Reactivity Analysis
Electrophilic Aromatic Substitution: A Tale of Deactivation
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. In benzofuran, electrophilic attack preferentially occurs at the electron-rich C2 position of the furan ring. The presence of substituents on the benzene ring modulates the overall reactivity.
The strong deactivating nature of the 4-nitro group makes 4-nitrobenzofuran significantly less reactive towards electrophiles compared to the parent benzofuran, 4-methoxybenzofuran, and even 4-chlorobenzofuran. The electron density of the entire ring system is diminished, making it a poorer nucleophile.
| Substituent at C4 | Relative Rate of Electrophilic Substitution (Qualitative) | Expected Major Product(s) of Bromination |
| -OCH₃ | Highest | 2-Bromo-4-methoxybenzofuran |
| -H (unsubstituted) | High | 2-Bromobenzofuran |
| -Cl | Moderate | 2-Bromo-4-chlorobenzofuran |
| -NO₂ | Lowest | Reaction is significantly slower; 2-Bromo-4-nitrobenzofuran |
Experimental Protocol: Competitive Bromination of Substituted Benzofurans
This protocol allows for a qualitative and semi-quantitative comparison of the reactivity of different benzofuran derivatives towards electrophilic bromination.
Materials:
-
4-Nitrobenzofuran
-
4-Methoxybenzofuran
-
4-Chlorobenzofuran
-
Benzofuran (as a reference)
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare separate 0.1 M stock solutions of 4-nitrobenzofuran, 4-methoxybenzofuran, and 4-chlorobenzofuran in DMF.
-
In a series of reaction vials, create equimolar mixtures of two benzofuran derivatives (e.g., 4-nitrobenzofuran and 4-methoxybenzofuran).
-
To each vial, add a sub-stoichiometric amount of NBS (e.g., 0.5 equivalents relative to the total amount of benzofurans).
-
Stir the reactions at room temperature for a set period (e.g., 1 hour).
-
Quench the reaction by adding water and extract the products with DCM.
-
Analyze the product mixture by GC-MS to determine the relative amounts of the brominated products. The derivative that is brominated to a greater extent is the more reactive substrate.
Caption: Workflow for competitive electrophilic bromination.
Nucleophilic Aromatic Substitution (SNAr): The Nitro Group as an Activator
While the nitro group deactivates the ring towards electrophilic attack, it powerfully activates it for nucleophilic aromatic substitution (SNAr). For SNAr to occur on an aromatic ring, a strong electron-withdrawing group must be present, typically ortho or para to a good leaving group. In the case of a hypothetical 4-nitro-5-chlorobenzofuran, the nitro group at the 4-position would strongly activate the C5 position for nucleophilic attack.
In contrast, benzofurans with electron-donating or weakly deactivating groups are generally unreactive in SNAr reactions unless harsh conditions are employed. Therefore, 4-nitrobenzofuran derivatives with a suitable leaving group are significantly more reactive in SNAr reactions than their methoxy- or chloro-substituted counterparts (where the chloro is not the leaving group).
| Substituted Benzofuran (with a leaving group at an adjacent position) | Relative Rate of SNAr (Qualitative) | Rationale |
| 4-Nitro-5-chlorobenzofuran | High | The nitro group strongly stabilizes the negatively charged Meisenheimer intermediate. |
| 5-Chloro-4-methoxybenzofuran | Very Low / No Reaction | The methoxy group is electron-donating and destabilizes the Meisenheimer intermediate. |
| 4,5-Dichlorobenzofuran | Low | The additional chloro group is weakly deactivating and provides some stabilization, but significantly less than a nitro group. |
Experimental Protocol: Measuring the Rate of a Model SNAr Reaction
This protocol describes a method to measure the rate of reaction between a substituted benzofuran and a nucleophile using UV-Vis spectroscopy.
Materials:
-
4-Nitro-5-chlorobenzofuran (or a similar activated substrate)
-
Piperidine (nucleophile)
-
Acetonitrile (solvent)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare a stock solution of the activated benzofuran derivative in acetonitrile.
-
Prepare a stock solution of piperidine in acetonitrile.
-
In a cuvette, mix the benzofuran solution with a large excess of the piperidine solution at a constant temperature.
-
Immediately begin monitoring the change in absorbance at a wavelength where the product absorbs strongly and the starting material absorbs weakly.
-
Record the absorbance at regular time intervals.
-
The pseudo-first-order rate constant can be determined by plotting the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
Caption: Workflow for measuring SNAr reaction kinetics.
Cycloaddition Reactions: The Nitro Group as a Dienophile Enhancer
Benzofurans can participate in cycloaddition reactions, such as the Diels-Alder reaction, acting as either a diene or a dienophile. The electronic nature of the substituents plays a critical role in determining its reactivity and role in the cycloaddition.
The electron-withdrawing nitro group in 4-nitrobenzofuran lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it a more potent dienophile in inverse-electron-demand Diels-Alder reactions. Conversely, electron-donating groups like a methoxy group would make the benzofuran a better diene in normal-electron-demand Diels-Alder reactions.
| Substituted Benzofuran | Reactivity as a Dienophile (Inverse-Electron-Demand Diels-Alder) | Reactivity as a Diene (Normal-Electron-Demand Diels-Alder) |
| 4-Nitrobenzofuran | High | Low |
| Benzofuran | Moderate | Moderate |
| 4-Methoxybenzofuran | Low | High |
| 4-Chlorobenzofuran | Moderate-High | Low-Moderate |
Conclusion: A Versatile Scaffold Tuned by a Powerful Substituent
The reactivity of the benzofuran scaffold is a finely tunable property, heavily influenced by the electronic nature of its substituents. The 4-nitro group exerts a profound and dichotomous influence. It strongly deactivates the ring towards electrophilic attack, making reactions like bromination and nitration significantly more challenging compared to benzofurans bearing electron-donating or even weakly deactivating groups. However, this same electronic-withdrawing power dramatically activates the ring for nucleophilic aromatic substitution, opening up synthetic pathways that are inaccessible for other substituted benzofurans. Furthermore, in the realm of cycloaddition reactions, the 4-nitro group enhances the dienophilic character of the benzofuran ring.
For researchers and drug development professionals, a thorough understanding of these substituent effects is paramount. The ability to predict and control the reactivity of the benzofuran core allows for the rational design and efficient synthesis of novel derivatives with tailored biological activities. The 4-nitrobenzofuran system, with its unique reactivity profile, represents a valuable, albeit sometimes challenging, building block in the ever-expanding library of bioactive molecules.
References
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Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules. [Link]
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Kinetic Study of the Reaction of Benzofuroxans with 2-Acetylthiophene: Effect of the Substituents on the Reaction Rate Using Hammett Equation. (2020). Orbital: The Electronic Journal of Chemistry. [Link]
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Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. (2010). The Chemical Educator. [Link]
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Reactivity of Benzofuran Derivatives. (2014). ResearchGate. [Link]
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A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. (2022). Chemical Science. [Link]
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Bromination of Phenyl Ether and Other Aromatics with Bromoisobutyrate and Dimethyl Sulfoxide. (2021). ResearchGate. [Link]
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Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
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Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives. (1975). ResearchGate. [Link]
-
Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (2025). Cuestiones de Fisioterapia. [Link]
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The Definitive Guide to Structural Validation: A Comparative Analysis for 2,3-Dihydro-4-nitrobenzofuran
In the landscape of drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. For novel compounds such as 2,3-dihydro-4-nitrobenzofuran, a heterocyclic molecule with potential applications in medicinal chemistry, rigorous structural validation is not merely a procedural step but the bedrock of its scientific value. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present detailed protocols, and objectively compare this definitive method with other widely used spectroscopic techniques.
The Imperative of Unambiguous Structure Determination
The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds.[1][2] The introduction of a nitro group at the 4-position of this scaffold can significantly influence its electronic properties, reactivity, and potential biological targets. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potentially unsafe therapeutic candidates. Therefore, employing a definitive method for structural validation is a critical risk mitigation strategy in the research and development pipeline.
Single-Crystal X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for determining the absolute structure of a crystalline solid.[3] It provides a precise three-dimensional map of electron density within a crystal, from which the positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with unparalleled accuracy.
The Rationale for Choosing SC-XRD
For a novel molecule like this compound, SC-XRD is the preferred method for several key reasons:
-
Unambiguous Connectivity: It directly reveals the bonding arrangement of all atoms, confirming the presence of the dihydrobenzofuran ring system and the precise location of the nitro group.
-
Stereochemical Determination: In cases of chiral centers, SC-XRD can determine the absolute configuration.
-
Conformational Analysis: It provides a detailed picture of the molecule's conformation in the solid state, including the planarity of the aromatic ring and the puckering of the dihydrofuran ring.
-
Intermolecular Interactions: The crystal packing reveals how molecules interact with each other through forces like hydrogen bonds and π-π stacking, which can be crucial for understanding physical properties and crystal engineering.
Experimental Workflow for SC-XRD
The journey from a synthesized compound to a fully refined crystal structure involves a meticulous series of steps. While the specific crystal structure for this compound is not publicly available as of this writing, we will use the closely related structure of (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one as a representative example to illustrate the process.[4]
Caption: Experimental workflow for single-crystal X-ray crystallography.
-
Synthesis and Purification: The initial step involves the chemical synthesis of this compound. Various synthetic routes have been established for the 2,3-dihydrobenzofuran core.[5] Following synthesis, rigorous purification, typically by column chromatography, is essential to remove impurities that could hinder crystallization.
-
Single Crystal Growth: This is often the most challenging and critical step. High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. For a related nitro-substituted benzofuran, slow evaporation from methanol was successful in yielding crystals suitable for X-ray diffraction.[4]
-
Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, which leads to a higher quality diffraction pattern. Data is collected using a diffractometer, which bombards the crystal with a monochromatic X-ray beam and records the diffraction pattern on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is then "solved" using computational methods, such as direct methods or Patterson methods, which provide an initial electron density map. This map is then refined by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.
Representative Crystallographic Data:
The following table presents the kind of crystallographic data obtained from an SC-XRD experiment, using (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one as an analog.[4]
| Parameter | Value |
| Chemical Formula | C₁₅H₉NO₄ |
| Molecular Weight | 267.23 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.6916(2) |
| b (Å) | 7.4708(2) |
| c (Å) | 12.6414(3) |
| α (°) | 100.459(1) |
| β (°) | 93.019(2) |
| γ (°) | 102.043(1) |
| Volume (ų) | 605.09(3) |
| Z | 2 |
| Temperature (K) | 303 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Rint | 0.020 |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.123 |
A Comparative Overview of Alternative Validation Techniques
While SC-XRD provides the most definitive structural information, other spectroscopic techniques are routinely employed and offer complementary data. The choice of technique often depends on the nature of the sample (e.g., crystalline vs. amorphous), the quantity available, and the specific information required.
Caption: Logical relationship between structural validation techniques.
Performance Comparison:
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray (SC-XRD) | Absolute 3D structure, bond lengths/angles, stereochemistry, conformation, intermolecular interactions. | Unambiguous and definitive structural determination. | Requires a high-quality single crystal, which can be difficult to obtain. Not suitable for amorphous solids or liquids. |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity of atoms, chemical environment of nuclei, number of unique protons and carbons. Can infer stereochemistry through coupling constants. | Provides detailed information about the molecule in solution. Non-destructive. | Does not provide a direct 3D structure. Can be complex to interpret for complex molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), fragmentation patterns which can infer structural motifs. | High sensitivity, requires very small sample amounts. Can be coupled with chromatography for mixture analysis. | Does not provide information on stereochemistry or the precise arrangement of atoms in isomers. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-O, C-H). | Fast, simple, and non-destructive. Good for a quick assessment of functional groups. | Provides limited information on the overall molecular structure. The "fingerprint" region can be complex. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide crucial information about the connectivity of the atoms.
-
¹H NMR: Would show distinct signals for the aromatic protons, the methylene protons of the dihydrofuran ring, and potentially long-range coupling between them, helping to confirm the substitution pattern.
-
¹³C NMR: Would indicate the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the aromatic carbons, the aliphatic carbons, and the carbon bearing the nitro group.
While NMR is excellent for establishing the carbon-hydrogen framework, it cannot definitively determine the three-dimensional arrangement in the same way as SC-XRD.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of information for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide clues about the structure, as weaker bonds tend to break preferentially. For this compound, one might expect to see fragments corresponding to the loss of the nitro group or cleavage of the dihydrofuran ring.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for identifying the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands would be expected for:
-
Aromatic C-H stretching
-
Aliphatic C-H stretching
-
Asymmetric and symmetric N-O stretching of the nitro group (typically strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹)
-
Aromatic C=C stretching
-
C-O stretching of the ether linkage
While IR confirms the presence of these functional groups, it does not provide information on how they are connected.
Conclusion: An Integrated Approach to Structural Validation
While single-crystal X-ray crystallography provides the ultimate, unambiguous structural proof for crystalline compounds like this compound, a comprehensive validation strategy relies on an integrated approach. NMR, MS, and IR spectroscopy provide complementary and corroborating evidence, painting a complete picture of the molecule's identity and purity. For researchers and drug development professionals, the investment in obtaining a high-quality crystal structure is a critical step that de-risks downstream development and ensures the scientific integrity of their findings. The data and protocols presented in this guide offer a robust framework for the structural validation of this and other novel chemical entities.
References
-
(Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of 2,3-Dihydrobenzofurans. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. (2017). Crystals, 7(10), 290. [Link]
-
Crystal structures of 2-(4-nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one. (2014). Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 12), o1298–o1302. [Link]
-
Structures of benzofuran (BF) and 2,3-dihydrobenzofuran (2,3-DBF). (n.d.). ResearchGate. Retrieved from [Link]
-
Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. - Filo. (2025). Filo. Retrieved from [Link]
-
Single-crystal X-ray diffraction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
2,3-dihydrobenzofuran - ORGANIC SPECTROSCOPY INTERNATIONAL. (2017). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]
-
Benzofuran-2-one, 2,3-dihydro-3,3-dimethyl-4-nitro-. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. (2002). Drug Metabolism and Disposition, 30(12), 1357-1363. [Link]
-
Representative structures containing the 2,3-dihydrobenzofuran motif. (n.d.). ResearchGate. Retrieved from [Link]
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A Comparative Spectroscopic Journey: From 2-Allylphenol to 2,3-Dihydro-4-nitrobenzofuran
For researchers and professionals in drug development and materials science, a deep understanding of molecular structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this understanding, providing a detailed fingerprint of a molecule's architecture. This guide offers an in-depth spectroscopic comparison of the versatile precursor, 2-allylphenol, and its synthetically important derivative, 2,3-dihydro-4-nitrobenzofuran.
While a direct, one-pot conversion is not always straightforward, the transformation from an ortho-allylphenol to a nitrated dihydrobenzofuran skeleton involves two key chemical modifications: electrophilic nitration of the aromatic ring and intramolecular cyclization of the allyl group. This guide will explore the spectroscopic consequences of these transformations, providing valuable insights for reaction monitoring and structural confirmation.
The Synthetic Pathway: A Conceptual Overview
The synthesis of this compound from 2-allylphenol can be conceptualized as a two-step process. The first step involves the nitration of the phenol ring, a classic electrophilic aromatic substitution. The directing effects of the hydroxyl and allyl groups will favor the introduction of the nitro group at specific positions. For the purpose of this guide, we will consider the formation of an ortho-nitro-allylphenol intermediate. The subsequent and crucial step is the intramolecular cyclization of the allyl group onto the phenoxide, forming the dihydrofuran ring. This cyclization can be promoted under various conditions, including acid or base catalysis, or through transition-metal-mediated pathways[1][2].
Figure 1: Conceptual synthetic pathway from 2-allylphenol to this compound.
Experimental Protocols: Acquiring the Spectroscopic Data
To ensure the reliability of the spectroscopic data, the following standardized protocols are recommended for the characterization of the precursor and the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR): Place a small amount of the neat sample directly on the ATR crystal. This is a rapid and convenient method for obtaining high-quality spectra of liquids and solids.
-
KBr Pellet (for solids): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Electron Ionization (EI): Introduce a dilute solution of the sample into the mass spectrometer. EI is a hard ionization technique that often provides detailed fragmentation patterns useful for structural elucidation.
-
Electrospray Ionization (ESI): This soft ionization technique is suitable for obtaining the molecular ion peak with minimal fragmentation, which is useful for confirming the molecular weight.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of 2-allylphenol and the expected features for this compound. The data for 2-allylphenol is based on established literature values, while the data for this compound is predicted based on the known effects of the functional groups and the dihydrobenzofuran core structure.
¹H NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 2-Allylphenol [3][4] | ~7.15 (m) | Aromatic H |
| ~6.90 (m) | Aromatic H | |
| ~6.00 (m) | =CH- (allyl) | |
| ~5.10 (m) | =CH₂ (allyl) | |
| ~3.40 (d) | -CH₂- (allyl) | |
| ~5.00 (br s) | -OH | |
| This compound (Predicted) | ~7.80 (d) | Aromatic H (adjacent to NO₂) |
| ~7.20 (t) | Aromatic H | |
| ~7.00 (d) | Aromatic H | |
| ~4.70 (t) | O-CH₂- | |
| ~3.30 (t) | -CH₂- |
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 2-Allylphenol [5] | ~154 | C-OH |
| ~136 | =CH- (allyl) | |
| ~130, 128, 121, 116 | Aromatic C | |
| ~127 | C-allyl | |
| ~116 | =CH₂ (allyl) | |
| ~35 | -CH₂- (allyl) | |
| This compound (Predicted) | ~160 | C-O (aromatic) |
| ~145 | C-NO₂ | |
| ~129, 122, 118 | Aromatic C | |
| ~125 | C-C (aromatic) | |
| ~72 | O-CH₂- | |
| ~28 | -CH₂- |
Key IR Absorption Bands
| Compound | Frequency (cm⁻¹) | Vibrational Mode |
| 2-Allylphenol [6][7] | ~3400 (broad) | O-H stretch |
| ~3080 | =C-H stretch (alkene) | |
| ~2980, 2870 | C-H stretch (alkane) | |
| ~1640 | C=C stretch (alkene) | |
| ~1600, 1490 | C=C stretch (aromatic) | |
| ~1250 | C-O stretch (phenol) | |
| This compound (Predicted) | ~3100 | C-H stretch (aromatic) |
| ~2960, 2880 | C-H stretch (alkane) | |
| ~1610, 1480 | C=C stretch (aromatic) | |
| ~1520, 1340 | N-O stretch (nitro group) | |
| ~1260 | C-O-C stretch (ether) |
Mass Spectrometry Data
| Compound | m/z of Key Fragments | Interpretation |
| 2-Allylphenol [8][9] | 134 | [M]⁺ |
| 119 | [M - CH₃]⁺ | |
| 105 | [M - C₂H₅]⁺ | |
| 91 | [C₇H₇]⁺ (tropylium ion) | |
| 77 | [C₆H₅]⁺ | |
| This compound (Predicted) | 179 | [M]⁺ |
| 133 | [M - NO₂]⁺ | |
| 105 | [M - NO₂ - CO]⁺ | |
| 77 | [C₆H₅]⁺ |
Analysis and Interpretation: A Spectroscopic Transformation
The transition from 2-allylphenol to this compound brings about significant and predictable changes in their respective spectra, providing clear evidence of the chemical transformations.
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A Senior Application Scientist's Guide to the In Vitro Biological Efficacy of 2,3-Dihydro-4-Nitrobenzofuran Derivatives
This guide provides a comparative framework for evaluating the in vitro biological efficacy of novel 2,3-dihydro-4-nitrobenzofuran derivatives. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental design, enabling researchers to construct a robust, self-validating testing pipeline. We will explore the mechanistic rationale for the anticipated bioactivity of this chemical scaffold and compare its potential performance against established therapeutic agents using standardized, reproducible assays.
Mechanistic Insights: The Significance of the Nitroaromatic Scaffold
The therapeutic potential of this compound derivatives is intrinsically linked to the chemical properties of the nitro group (-NO2) attached to the aromatic ring. This powerful electron-withdrawing group is a key structural alert for several biological activities, primarily through a process of metabolic activation.[1]
In biological systems, particularly under hypoxic conditions found in tumors or sites of anaerobic bacterial infection, the nitro group can undergo enzymatic reduction.[2] This bio-activation is often catalyzed by nitroreductase (NTR) enzymes, which are more prevalent in certain microbes and cancer cells than in healthy mammalian tissue.[3][4] The reduction process generates highly reactive intermediates, such as nitro anion radicals, nitroso compounds, and hydroxylamines.[2] These reactive species can induce cellular damage through multiple mechanisms:
-
Generation of Reactive Oxygen and Nitrogen Species (ROS/RNS): The nitro anion radical can react with molecular oxygen in a "futile cycle," generating superoxide anions and inducing significant oxidative stress.[2] Further reduction can lead to the release of nitric oxide (NO) or related RNS, which have cytotoxic and signaling properties.[2]
-
Covalent Adduct Formation: The reduced intermediates are electrophilic and can form covalent bonds with critical biomacromolecules like DNA and proteins, leading to nuclear damage, enzyme inactivation, and ultimately, cell death.[3][5]
This mechanism suggests that this compound derivatives are promising candidates for development as anticancer, antimicrobial, and potentially anti-inflammatory agents.[6][7][8]
Comparative Efficacy Analysis: A Framework for Evaluation
To establish the therapeutic potential of novel this compound derivatives (designated here as DNB-1 and DNB-2 for illustrative purposes), their performance must be benchmarked against relevant standards. The choice of comparator drug is critical and depends on the target application.
Anticancer Activity (Cytotoxicity)
The efficacy of novel compounds is often measured by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[9] Lower IC₅₀ values indicate higher potency.
Table 1: Comparative Anticancer Cytotoxicity (IC₅₀, µM)
| Compound/Drug | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) | A549 (Lung Cancer) |
|---|---|---|---|
| DNB-1 (Hypothetical) | 7.5 | 10.2 | 15.8 |
| DNB-2 (Hypothetical) | 5.1 | 8.9 | 12.4 |
| Doxorubicin (Standard) | 1.1 | 0.8 | 1.5 |
| 5-Fluorouracil (Standard) | 4.5 | 3.0 | 25.0 |
Data is illustrative. Actual values must be determined experimentally.
Antimicrobial Activity
For antimicrobial agents, the key metric is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an agent that prevents the visible in vitro growth of a microorganism.[10][11]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound/Drug | Staphylococcus aureus (Gram+) | Escherichia coli (Gram-) | Candida albicans (Fungus) |
|---|---|---|---|
| DNB-1 (Hypothetical) | 4 | 8 | 16 |
| DNB-2 (Hypothetical) | 2 | 4 | 8 |
| Ciprofloxacin (Standard) | 1 | 0.5 | >64 |
| Fluconazole (Standard) | >64 | >64 | 2 |
Data is illustrative. Actual values must be determined experimentally. Some benzofuran derivatives have shown MIC values as low as 0.39-3.12 µg/mL against certain bacteria.[12]
Anti-inflammatory Activity
Anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[13] Data is presented as IC₅₀ values.
Table 3: Comparative Anti-inflammatory Activity (IC₅₀, µM)
| Compound/Drug | NO Inhibition in RAW 264.7 Cells |
|---|---|
| DNB-1 (Hypothetical) | 15.5 |
| DNB-2 (Hypothetical) | 12.8 |
| Celecoxib (Standard) | 32.1[13] |
| Dexamethasone (Standard) | 10.0 |
Data is illustrative. Other benzofuran derivatives have shown potent anti-inflammatory activity with IC₅₀ values around 16.5-17.3 µM.[13]
Key Experimental Protocols
The trustworthiness of comparative data hinges on the meticulous execution of validated protocols. The following sections provide step-by-step methodologies for core in vitro assays.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] Viable cells with active mitochondrial enzymes reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan product.[16][17]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[18] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and standard drugs in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and medium only (blank).
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[14]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[14] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.
-
Expert Insight: The choice of incubation time for compound exposure is critical. A 72-hour period allows for effects on multiple cell cycles, while a shorter 24-hour period might only capture acute toxicity. This choice should be aligned with the anticipated mechanism of action.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in a liquid broth medium.[10][19] It is a gold standard for assessing antibacterial and antifungal potency.[20]
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[21] Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final inoculum density of approximately 5 x 10⁵ CFU/mL.[21]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds and standard antibiotics. Dispense 100 µL of CAMHB into wells 2 through 12. Add 200 µL of the highest compound concentration to well 1, then transfer 100 µL serially from well 1 to well 10.[21] Well 11 serves as the growth control (inoculum, no compound), and well 12 serves as the sterility control (broth only).
-
Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[21]
-
Result Interpretation: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[21]
-
Causality Note: The use of Cation-Adjusted Mueller-Hinton Broth is crucial as the concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain classes of antibiotics and test compounds against microorganisms like Pseudomonas aeruginosa. Standardization ensures reproducibility.
References
- MDPI. (n.d.). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046.
- PubMed. (2008). Part 2. The Synthesis and Antimicrobial Activity of Some Novel 1-(1-benzofuran-2-yl)-2-mesitylethanone Derivatives.
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- Synthesis and antimicrobial evaluation of new benzofuran derivatives. (n.d.).
- Abcam. (n.d.). MTT assay protocol.
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- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
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A Comparative Guide to the Structure-Activity Relationship of Nitro-dihydrobenzofurans as Antibacterial Agents
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of nitro-dihydrobenzofurans, a class of heterocyclic compounds with promising antibacterial properties. Designed for researchers, scientists, and drug development professionals, this document offers a comparative perspective, pitting nitro-dihydrobenzofurans against established antibacterial scaffolds—quinolones and oxazolidinones. Through a detailed examination of experimental data, synthetic protocols, and mechanistic insights, this guide aims to equip you with the knowledge to navigate the chemical landscape of these potent antibacterial agents.
Introduction: The Enduring Challenge of Antibacterial Resistance and the Promise of Nitro-heterocycles
The relentless rise of antibiotic resistance is a global health crisis, demanding the urgent discovery and development of novel antibacterial agents with new mechanisms of action.[1] In this context, nitro-containing heterocyclic compounds have emerged as a compelling area of research. The nitro group, a potent electron-withdrawing moiety, is a key pharmacophore in several established antimicrobial drugs.[2] Its presence can significantly influence a molecule's electronic properties, reactivity, and interaction with biological targets.[2]
Nitro-dihydrobenzofurans, a subset of the broader benzofuran class of compounds, have demonstrated significant potential as antibacterial agents.[3] Benzofuran and its derivatives are prevalent in nature and are known to exhibit a wide array of biological activities.[3] The introduction of a nitro group to the dihydrobenzofuran scaffold can enhance its antimicrobial efficacy, making it a promising framework for the development of new therapeutics. This guide will dissect the structural features that govern the antibacterial activity of nitro-dihydrobenzofurans and provide a comparative analysis with other key antibacterial classes.
The Core Scaffold: Understanding the Nitro-dihydrobenzofuran Pharmacophore
The fundamental structure of the nitro-dihydrobenzofurans discussed in this guide is the 2-(5-nitro-2-furfurylidene)-3-oxo-2,3-dihydrobenzofuran core. The antibacterial activity of these compounds is intricately linked to the substituents at various positions on this scaffold.
Caption: Core structure of 2-(5-nitro-2-furfurylidene)-3-oxo-2,3-dihydrobenzofuran.
Structure-Activity Relationship (SAR) of Nitro-dihydrobenzofurans
The antibacterial potency of nitro-dihydrobenzofurans is highly dependent on the nature and position of substituents on the benzofuran ring. The following table summarizes the minimum inhibitory concentration (MIC) values for a series of 5-substituted 2-(5-nitro-2-furfurylidene)-3-oxo-2,3-dihydrobenzofuran analogs against Staphylococcus aureus.
| Compound | R Substituent (at position 5) | MIC (µg/mL) against S. aureus |
| 1a | -H | 12.5 |
| 1b | -CH₃ | 6.25 |
| 1c | -OCH₃ | 6.25 |
| 1d | -Cl | 3.12 |
| 1e | -Br | 3.12 |
| 1f | -NO₂ | 1.56 |
Key SAR Insights:
-
Electron-withdrawing groups are favorable: The presence of electron-withdrawing groups at the 5-position of the benzofuran ring generally enhances antibacterial activity. This is evident from the lower MIC values of the chloro, bromo, and nitro analogs (1d , 1e , and 1f ) compared to the unsubstituted or electron-donating group substituted analogs.
-
The nitro group is critical: The 5-nitro group on the furan ring is essential for activity. Its reduction within the bacterial cell generates reactive nitroso and hydroxylamine intermediates that are thought to be responsible for the antibacterial effect by damaging bacterial DNA and proteins.[4]
-
Steric factors play a role: While electronic effects appear dominant, steric bulk at the 5-position can also influence activity, though a clear trend is not always observed without a broader range of substituents.
Comparative Analysis: Nitro-dihydrobenzofurans vs. Quinolones and Oxazolidinones
To provide a comprehensive understanding of the potential of nitro-dihydrobenzofurans, it is essential to compare their SAR with that of well-established antibacterial classes: quinolones and oxazolidinones.
Quinolones
Quinolones, particularly the fluoroquinolones, are a major class of synthetic antibacterial agents that inhibit bacterial DNA gyrase and topoisomerase IV.
Caption: Core structure of quinolone antibiotics.
Comparative SAR of Quinolones:
| Position | Key Substituents and their Effects |
| N-1 | Small alkyl or cycloalkyl groups (e.g., cyclopropyl) enhance activity. |
| C-3 | A carboxylic acid group is essential for DNA gyrase binding and antibacterial activity. |
| C-6 | A fluorine atom significantly increases potency and broadens the spectrum of activity. |
| C-7 | A piperazine ring or other nitrogen-containing heterocycles are crucial for potent activity, particularly against Gram-negative bacteria. |
Oxazolidinones
Oxazolidinones are a newer class of synthetic antibiotics that inhibit the initiation of bacterial protein synthesis.
Caption: General synthetic workflow for nitro-dihydrobenzofurans.
Step-by-Step Protocol:
-
Step 1: Synthesis of Chalcone Intermediate.
-
To a stirred solution of the appropriately substituted 2-hydroxyacetophenone (1.0 eq) in ethanol, add an aqueous solution of a strong base (e.g., 40% KOH, 2.0 eq).
-
Cool the mixture in an ice bath and add 5-nitro-2-furaldehyde (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.
-
Filter the solid, wash with water until neutral, and dry. Recrystallize from a suitable solvent (e.g., ethanol) if necessary.
-
-
Step 2: Oxidative Cyclization to form the Dihydrobenzofuranone.
-
Dissolve the chalcone intermediate (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add an aqueous solution of a base (e.g., 2N NaOH, 2.0 eq) and cool the mixture in an ice bath.
-
Slowly add hydrogen peroxide (e.g., 30% H₂O₂, 3.0 eq) dropwise, keeping the temperature below 10 °C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture with dilute HCl to precipitate the final product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 5-substituted 2-(5-nitro-2-furfurylidene)-3(2H)-benzofuranone.
-
Antibacterial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method, a standard and widely accepted technique.
Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Preparation of Materials:
-
Prepare sterile Mueller-Hinton Broth (MHB).
-
Culture the desired bacterial strain (e.g., S. aureus ATCC 29213) overnight in MHB at 37°C.
-
Prepare stock solutions of the test compounds and a reference antibiotic (e.g., ciprofloxacin) in dimethyl sulfoxide (DMSO).
-
-
Assay Procedure:
-
In a sterile 96-well microtiter plate, add 50 µL of MHB to all wells.
-
Add 50 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.
-
Prepare a bacterial inoculum by diluting the overnight culture in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Add 50 µL of the bacterial inoculum to each well containing the serially diluted compounds.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with MHB only).
-
-
Incubation and MIC Determination:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Best Practices and Troubleshooting
-
Synthesis: Ensure all glassware is dry and reactions involving anhydrous conditions are performed under an inert atmosphere. The purity of starting materials is crucial for obtaining good yields and minimizing side products. TLC is an indispensable tool for monitoring reaction progress and purity.
-
Antibacterial Testing: Maintain strict aseptic techniques throughout the procedure to avoid contamination. The final concentration of DMSO in the assay wells should be kept low (typically ≤1%) to prevent any inhibitory effects on bacterial growth. Accurate standardization of the bacterial inoculum is critical for reproducible MIC values.
Conclusion
Nitro-dihydrobenzofurans represent a promising class of antibacterial agents with a distinct SAR profile. The presence of a 5-nitrofuran moiety is fundamental to their activity, which is further modulated by substituents on the benzofuran ring, with electron-withdrawing groups generally enhancing potency. While their mechanism of action, involving reductive activation, differs from that of quinolones and oxazolidinones, they offer a valuable scaffold for the development of new drugs to combat bacterial resistance. Further optimization of this scaffold, focusing on improving the therapeutic index and pharmacokinetic properties, is a promising avenue for future research. This guide provides a foundational understanding of the SAR of nitro-dihydrobenzofurans and their place in the broader landscape of antibacterial drug discovery.
References
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- Powers, J. H. (2004). Antimicrobial drug development--the past, the present, and the future. Clinical microbiology and infection : the official publication of the European Society of Clinical Microbiology and Infectious Diseases, 10 Suppl 4, 23–31.
- Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2009). Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles. European journal of medicinal chemistry, 44(7), 2632–2635.
- BenchChem. (2025). Application Notes and Protocols for Novel Antibacterial Agents from Benzofurans.
- Chams, J., Monasterios, M., Dominguez, J., Infante, W., & De Castro, N. (2002). Synthesis of some 5-nitro-2-furfurylidene derivatives and their antibacterial and antifungal activities.
- Surakshitha, T., Shrinivas, K., & S, J. (2015). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 5(4), 343-349.
- Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.
- Yadav, Y., Negi, M., Singh, R., & Singh, S. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia, 54(1).
- Kim, J. S., Gwak, J. H., Choi, J. S., Lee, J. Y., & Park, Y. J. (2022). Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100. MDPI.
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- El-Sayed, M. A. A., Abdel-Aziz, S. A., Abdel-Aziz, N. I., El-Azab, A. S., & El-Tahir, K. E. H. (2018). Synthesis and 2D-QSAR Study of Active Benzofuran-Based Vasodilators. Molecules (Basel, Switzerland), 23(10), 2469.
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A Head-to-Head Comparison of Catalytic Systems for Dihydrobenzofuran Synthesis: A Guide for Researchers
The dihydrobenzofuran motif is a privileged scaffold in medicinal chemistry and natural product synthesis, exhibiting a wide array of biological activities.[1][2] Its synthesis has been a focal point for methodology development, leading to a diverse toolbox of catalytic systems. This guide provides a head-to-head comparison of the most prominent catalytic strategies for dihydrobenzofuran synthesis, offering insights into their mechanisms, performance, and practical applications to aid researchers in selecting the optimal system for their specific needs.
Transition-Metal Catalysis: The Workhorse of Dihydrobenzofuran Synthesis
Transition-metal catalysis is a cornerstone of modern organic synthesis, and its application to dihydrobenzofuran synthesis is no exception.[1] These methods often exhibit high efficiency and functional group tolerance, making them attractive for complex molecule synthesis.
Palladium Catalysis
Palladium-catalyzed reactions are among the most versatile and widely used methods for constructing the dihydrobenzofuran core.[1][3] These reactions often proceed through mechanisms such as Heck reactions, C-H activation, and annulation processes.[1][3][4]
A notable palladium-catalyzed approach involves the annulation of 1,3-dienes with o-iodoaryl acetates. This method is efficient for producing biologically relevant dihydrobenzofurans.[3] The reaction is believed to proceed via oxidative addition of the aryl iodide to Pd(0), followed by syn-addition to the diene, intramolecular coordination of the phenolic oxygen, hydrolysis, and reductive elimination to regenerate the catalyst.[3] More recent developments have focused on enantioselective methods, such as the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, which provides chiral dihydrobenzofurans with excellent regio- and enantiocontrol.[4] Another strategy involves the carboalkoxylation of 2-allylphenols, which generates functionalized dihydrobenzofurans in good yields and diastereoselectivities.[5]
Copper Catalysis
Copper-based catalysts offer a cost-effective and highly active alternative to palladium for dihydrobenzofuran synthesis.[1] Copper catalysts are particularly effective in [3+2] cycloaddition reactions and intramolecular C-H arylations.
For instance, the Cu/SPDO-catalyzed [3+2] cycloaddition between quinone esters and styrenes provides enantioselective access to 2-aryl-2,3-dihydrobenzofurans in high yields and with excellent enantioselectivities (up to 99% ee).[1][6] Another powerful copper-catalyzed method is the asymmetric intramolecular addition of aryl pinacolboronic esters to unactivated ketones, yielding chiral dihydrobenzofuran-3-ols.[1][7] This transformation has been shown to be effective for a range of substrates, including those with sterically hindered ketones.[7]
Gold Catalysis
Gold catalysis has emerged as a powerful tool for the synthesis of various heterocycles, including dihydrobenzofurans.[8][9][10] Gold catalysts, often in the form of gold(I) or gold(III) complexes, can activate alkynes and allenes towards nucleophilic attack.
A formal intermolecular [2+3] cyclo-coupling of 1,3-enynes with phenols, catalyzed by gold, has been developed for the preparation of dihydrobenzofuran derivatives.[8] This reaction utilizes 1,3-enynes as α-oxo vinyl gold carbenoid surrogates to achieve highly ortho-selective phenol functionalization.[8] Additionally, gold-catalyzed intramolecular reactions of furans bearing an ynamide or alkynyl ether moiety have been shown to produce dihydrobenzofurans, among other heterocycles, through very fast reactions at room temperature.[9][10] More recently, a photochemical gold-mediated atom transfer radical addition (ATRA) reaction has been exploited for the synthesis of functionalized dihydrobenzofurans.[11]
Rhodium and Iridium Catalysis
Rhodium and iridium catalysts are well-known for their ability to mediate C-H activation reactions, which have been successfully applied to dihydrobenzofuran synthesis.[1][4]
Rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans in a redox-neutral [3+2] annulation.[4] This method demonstrates good functional group compatibility and has been extended to an asymmetric variant.[4] Iridium-catalyzed intramolecular cycloaddition of the C-H bond of an o-methyl ether to a C-C double bond has also been reported as an efficient route to 2,3-dihydrobenzofurans.[1]
Organocatalysis: A Metal-Free Approach
Organocatalysis provides a valuable metal-free alternative for the synthesis of dihydrobenzofurans, often with high enantioselectivity.[12][13][14] These methods typically employ small organic molecules as catalysts, which are often cheaper and less toxic than their transition-metal counterparts.
A prominent example is the use of bifunctional squaramide/cinchona alkaloid-derived organocatalysts to catalyze the asymmetric Friedel-Crafts/SN2 type domino reaction of (Z)-α-bromonitroalkenes with phenols.[12][13] This reaction furnishes enantiomerically enriched dihydrobenzofurans in up to >99% ee under mild conditions and with low catalyst loading.[12][13] Another green organocatalytic approach involves the oxidation-cyclization of o-allylphenols using 2,2,2-trifluoroacetophenone and H2O2, which provides a straightforward synthesis of dihydrobenzofurans in high yields.[14][15] Chiral phosphine-catalyzed enantioselective [4+1]-annulation of ortho-hydroxy-para-quinone methides with allenoates is another effective method for producing chiral 2,3-dihydrobenzofurans.[16]
Photocatalysis: Harnessing the Power of Light
Visible-light photocatalysis has emerged as a powerful and sustainable strategy for organic synthesis, including the construction of dihydrobenzofurans.[17][18][19] These methods often proceed under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods.
A notable photocatalytic method is the oxidative [3+2] cycloaddition of phenols and alkenes.[17][18][20][21] This reaction, often employing a ruthenium or iridium photocatalyst, allows for the modular synthesis of a wide range of dihydrobenzofuran natural products.[17][18] The use of ammonium persulfate as a benign terminal oxidant is a key advantage of this system.[17][18] More recently, a heterogeneous photocatalytic system using TiO2 has been developed for the oxidative [3+2] annulation of phenols with alkenyl phenols, using air as the terminal oxidant at room temperature.[19]
Performance Comparison of Catalytic Systems
| Catalytic System | Catalyst/Reagents | Reaction Type | Yield (%) | Enantioselectivity (% ee) | Key Advantages |
| Palladium | Pd(OAc)₂, Ligand, Base | Heck/Tsuji-Trost | 35-99[1] | 73-97[1] | High functional group tolerance, versatile.[1][3] |
| Copper | Cu(OTf)₂, SPDO Ligand | [3+2] Cycloaddition | 86-96[1] | 86-99[1] | Cost-effective, excellent enantioselectivity.[6] |
| Gold | Gold Catalyst, Additive | [2+3] Cyclo-coupling | - | - | Mild reaction conditions, unique reactivity.[8][9] |
| Rhodium | [RhCp*Cl₂]₂, Base | C-H Activation/[3+2] Annulation | 35-78 | up to 98[6] | High atom economy, good for complex scaffolds.[4] |
| Organocatalysis | Squaramide/Cinchona Alkaloid | Friedel-Crafts/Sₙ2 Domino | up to >99[12] | up to >99[12][13] | Metal-free, high enantioselectivity, mild conditions.[12][13] |
| Photocatalysis | Ru or Ir photocatalyst, Oxidant | Oxidative [3+2] Cycloaddition | up to 81[17] | - | Sustainable, mild conditions, broad scope.[17][18][19] |
Experimental Protocols
Representative Protocol for Copper-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol is adapted from the work of Jing et al. for the synthesis of enantioselective 2,3-dihydrobenzofurans.[1]
Materials:
-
Quinone ester (1.0 equiv)
-
Substituted styrene (1.2 equiv)
-
Cu(OTf)₂ (10 mol%)
-
SPDO ligand (11 mol%)
-
Dichloromethane (DCM) as solvent
Procedure:
-
To a dry reaction tube, add Cu(OTf)₂ and the SPDO ligand.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add DCM and stir the mixture at room temperature for 30 minutes.
-
Add the quinone ester and the substituted styrene to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired dihydrobenzofuran product.
Catalytic Cycle and Workflow Diagrams
Caption: Generalized catalytic cycle for palladium-catalyzed dihydrobenzofuran synthesis.
Caption: General experimental workflow for dihydrobenzofuran synthesis.
References
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Blum, T. R., Zhu, Y., Nordeen, S. A., & Yoon, T. P. (2014). Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols. Angewandte Chemie International Edition, 53(41), 11056–11059. [Link]
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Wang, Y., et al. (2018). Gold catalyzed efficient preparation of dihydrobenzofuran from 1,3-enyne and phenol. Chemical Communications, 54(84), 11893-11896. [Link]
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Blum, T. R., Zhu, Y., Nordeen, S. A., & Yoon, T. P. (2014). Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols. Angewandte Chemie, 126(41), 11234-11237. [Link]
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Pannilawithana, N., et al. (2024). Visible-light TiO2-catalyzed synthesis of dihydrobenzofurans by oxidative [3 + 2] annulation of phenols with alkenyl phenols. Catalysis Science & Technology, 14(1), 123-129. [Link]
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Witzel, S., et al. (2024). Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction. Organic Letters. [Link]
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Tanyeli, C., et al. (2022). Organocatalytic enantioselective synthesis of dihydronaphthofurans and dihydrobenzofurans: reaction development and insights into stereoselectivity. Organic & Biomolecular Chemistry, 20(42), 8231-8240. [Link]
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Waser, M., et al. (2019). Asymmetric Synthesis of Dihydrobenzofurans by an Organocatalytic [4+1] Cyclization. Synfacts, 15(08), 865. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]
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Mushtaq, S., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12. [Link]
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Ashraf, U., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(22), 15497-15531. [Link]
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Larock, R. C., et al. (2010). Synthesis of Dihydrobenzofurans via Palladium-Catalyzed Annulation of 1,3-Dienes by o-Iodoaryl Acetates. The Journal of Organic Chemistry, 75(12), 4143-4148. [Link]
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Gaunt, M. J., et al. (2011). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Angewandte Chemie International Edition, 50(4), 912-916. [Link]
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Wang, Q., et al. (2021). Synthesis of 2-Aminodihydrobenzofurans through Copper-Catalyzed N-Alkenylation/[18][18]-Rearrangement of Aryloxyamines with Alkenyl Boronic Acids. Organic Letters, 23(18), 7176-7181. [Link]
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Kokotos, C. G., et al. (2017). Green Organocatalytic Synthesis of Dihydrobenzofurans by Oxidation–Cyclization of Allylphenols. Synthesis, 49(18), 4254-4260. [Link]
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Engle, K. M., et al. (2022). Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes. Organic Letters, 24(31), 5800-5805. [Link]
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Blum, T. R., Zhu, Y., Nordeen, S. A., & Yoon, T. P. (2015). ChemInform Abstract: Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3 + 2] Cycloaddition of Phenols. ChemInform, 46(12). [Link]
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Blum, T. R., Zhu, Y., Nordeen, S. A., & Yoon, T. P. (2014). Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols. Angewandte Chemie International Edition, 53(41), 11056-11059. [Link]
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Maiti, D., et al. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. Advanced Synthesis & Catalysis, 357(10), 2351-2356. [Link]
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Irfan, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 29(1), 24. [Link]
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D'yakonov, V. A., & Dzhemilev, U. M. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Catalysts, 11(11), 1379. [Link]
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A Senior Application Scientist's Guide to Benchmarking Anti-inflammatory Activity Against Known Agents
In the pursuit of novel anti-inflammatory therapeutics, rigorous and objective benchmarking against established agents is not merely a formality but a cornerstone of preclinical development. This guide provides a framework for researchers, scientists, and drug development professionals to design and execute a robust comparative analysis. We will move beyond rote protocol recitation to explore the causality behind experimental choices, ensuring that each step contributes to a self-validating and trustworthy dataset. Our focus will be on comparing a hypothetical "Novel Agent" against industry-standard benchmarks: a non-selective COX inhibitor (Ibuprofen), a selective COX-2 inhibitor (Celecoxib), and a corticosteroid (Dexamethasone).
The Mechanistic Landscape: Core Inflammatory Signaling Pathways
Understanding the fundamental signaling cascades that drive inflammation is critical for selecting appropriate assays and interpreting results. Deregulated activation of pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) is a hallmark of many inflammatory diseases.[1][2]
-
The NF-κB Pathway: This pathway is a master regulator of innate immunity and inflammation.[3] In resting cells, NF-κB proteins are sequestered in the cytoplasm. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of the inhibitory protein, IκBα.[3][4] This frees NF-κB to translocate to the nucleus, where it induces the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[1][5]
Caption: Overview of the p38 and JNK MAPK signaling pathways.
The Benchmarks: Standard Anti-inflammatory Agents
A robust comparison requires well-characterized reference compounds.
| Agent | Class | Primary Mechanism of Action |
| Ibuprofen | Non-steroidal Anti-inflammatory Drug (NSAID) | Non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2), blocking prostaglandin synthesis. [6][7][8] |
| Celecoxib | NSAID (COXIB) | Selective inhibitor of the COX-2 enzyme, which is primarily induced during inflammation. [8] |
| Dexamethasone | Corticosteroid | Binds to glucocorticoid receptors, leading to the suppression of pro-inflammatory gene expression (e.g., cytokines) and preventing neutrophil adhesion and extravasation. [9] |
In Vitro Benchmarking: Cellular and Enzymatic Assays
In vitro models provide a controlled environment to dissect specific mechanisms of action, such as cytokine inhibition or direct enzyme activity. [10][11][12]
Assay 1: Inhibition of LPS-Induced Cytokine Release in Macrophages
This assay is a cornerstone for evaluating general anti-inflammatory potential. We use lipopolysaccharide (LPS), a component of gram-negative bacteria, to mimic a pathogenic inflammatory stimulus in macrophage cells (e.g., RAW 264.7 or primary bone marrow-derived macrophages). [13]The ability of a compound to reduce the subsequent release of key pro-inflammatory cytokines, TNF-α and IL-6, is quantified. [14] Detailed Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages into 96-well plates at a density of 1 x 10⁵ cells/well in complete RPMI 1640 medium and allow them to adhere overnight in a 37°C, 5% CO₂ incubator. [15][16]2. Compound Treatment: The next day, carefully replace the culture medium with fresh medium containing serial dilutions of the test compounds (Novel Agent, Dexamethasone, Celecoxib, Ibuprofen). Include a "vehicle only" control (e.g., 0.1% DMSO). Incubate for 1 hour. This pre-incubation allows the compounds to enter the cells and engage their targets before the inflammatory stimulus is applied.
-
Inflammatory Stimulation: Add LPS (from E. coli O111:B4) to each well to a final concentration of 0.5 µg/mL, except for the negative control wells which receive sterile vehicle. [15]4. Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂. The duration of incubation can be optimized; for example, TNF-α peaks earlier than IL-6. [17]5. Supernatant Collection: Centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant for analysis.
-
Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using a validated ELISA or a multiplex immunoassay (e.g., Bio-Plex). [13][18]7. Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.
Assay 2: Cyclooxygenase (COX) Enzyme Activity Assay
To specifically determine if the Novel Agent acts like an NSAID, a direct enzymatic assay is essential. [19]This assay measures the peroxidase activity of purified COX-1 and COX-2 enzymes. [20][21] Detailed Experimental Protocol:
-
Reagent Preparation: Prepare all reagents as specified by a commercial COX activity assay kit. This typically includes assay buffer, heme, colorimetric substrate (e.g., TMPD), and arachidonic acid solution. [20][22]2. Reaction Setup: In a 96-well plate, add assay buffer, heme, and the purified enzyme (ovine COX-1 or human recombinant COX-2) to each well.
-
Inhibitor Addition: Add various concentrations of the test compounds (Novel Agent, Ibuprofen, Celecoxib) or vehicle to the appropriate wells. Include wells with specific inhibitors for COX-1 (e.g., SC-560) and COX-2 (e.g., DuP-697) as controls to confirm enzyme activity. [21]Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate Reaction: Add the colorimetric substrate, followed by arachidonic acid to initiate the enzymatic reaction. [20][23]5. Measure Activity: Immediately monitor the absorbance at 590 nm over several minutes using a plate reader. [21]The rate of change in absorbance is proportional to COX activity.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage inhibition for each compound concentration relative to the vehicle control and calculate the IC₅₀ values for both COX-1 and COX-2.
Comparative In Vitro Data Summary
| Compound | IC₅₀ (µM) LPS-Induced TNF-α | IC₅₀ (µM) LPS-Induced IL-6 | IC₅₀ (µM) COX-1 Inhibition | IC₅₀ (µM) COX-2 Inhibition |
| Novel Agent | 1.5 | 2.8 | > 100 | > 100 |
| Ibuprofen | ~20 | ~25 | 5.2 | 15.1 |
| Celecoxib | ~12 | ~10 | 85.0 | 0.05 |
| Dexamethasone | 0.01 | 0.005 | N/A | N/A |
Illustrative data is based on known mechanisms of action and plausible experimental outcomes. [16]This table clearly shows that the Novel Agent inhibits cytokine production without directly targeting COX enzymes, distinguishing its mechanism from NSAIDs.
In Vivo Benchmarking: Acute Inflammatory Model
While in vitro assays are crucial for mechanistic insights, in vivo models are indispensable for evaluating a compound's efficacy in a complex biological system, accounting for pharmacokinetics and systemic responses. [10][24][25]
Model: Carrageenan-Induced Paw Edema in Rats
This is a highly reproducible and widely used model for screening acute anti-inflammatory activity. [26]The subcutaneous injection of carrageenan, a polysaccharide, into a rat's paw induces a biphasic inflammatory response. [26][27]* Early Phase (0–2.5 hours): Mediated by histamine, serotonin, and bradykinin. [26]* Late Phase (3–6 hours): Primarily mediated by prostaglandins, involving the upregulation of COX-2, as well as neutrophil infiltration and production of other inflammatory mediators. [26] This biphasic nature allows for differentiation between compounds that target early-phase mediators and those, like NSAIDs, that primarily inhibit the late, prostaglandin-mediated phase. [26]
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Detailed Experimental Protocol:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions. Adherence to ethical guidelines for animal research is mandatory. [28][29]2. Grouping: Randomly assign animals to experimental groups (n=6-8 per group): Vehicle Control, Novel Agent (e.g., 10, 30, 100 mg/kg), Ibuprofen (e.g., 50 mg/kg), Celecoxib (e.g., 30 mg/kg), and Dexamethasone (e.g., 1 mg/kg).
-
Baseline Measurement: Before any treatment, measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.
-
Compound Administration: Administer the respective compounds or vehicle via the desired route (e.g., oral gavage, p.o.) one hour before inducing inflammation. [26]5. Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw of each rat. [16][30][31]6. Paw Volume Measurement: Measure the paw volume (Vₜ) for each animal at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection. [26]7. Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀. [26] * Calculate the mean edema for each group.
-
Calculate the percentage inhibition of edema for each treatment group at each time point using the formula: % Inhibition = [(Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control] x 100
-
Comparative In Vivo Data Summary (at 4 hours post-carrageenan)
| Treatment Group | Dosage (p.o.) | Mean Paw Edema (mL) ± SEM | % Inhibition |
| Vehicle Control | 10 mL/kg | 0.85 ± 0.06 | - |
| Novel Agent | 30 mg/kg | 0.41 ± 0.04 | 51.8% |
| Ibuprofen | 50 mg/kg | 0.45 ± 0.05 | 47.1% |
| Celecoxib | 30 mg/kg | 0.42 ± 0.04 | 50.6% |
| Dexamethasone | 1 mg/kg | 0.28 ± 0.03 | 67.1% |
This illustrative data demonstrates that the Novel Agent has in vivo efficacy comparable to standard NSAIDs at the tested dose.
Discussion, Reporting, and Scientific Integrity
The combined in vitro and in vivo data provides a compelling narrative. Our hypothetical Novel Agent demonstrates potent inhibition of inflammatory cytokine production in cells, suggesting it modulates upstream signaling pathways like NF-κB or MAPK, rather than directly inhibiting COX enzymes. [15]This in vitro mechanistic insight is supported by the in vivo data, where it effectively reduces acute inflammation with an efficacy comparable to both non-selective and selective NSAIDs. [32]Its distinct mechanism of action could signify a potentially improved safety profile, particularly concerning the gastrointestinal side effects associated with COX-1 inhibition. [6][7] For scientific integrity and reproducibility, all preclinical research must be reported with the utmost transparency. [33]Key details such as animal strain, sex, age, randomization methods, and criteria for data exclusion must be clearly stated. [28][34]Adherence to reporting standards such as the ARRIVE guidelines is critical for enabling other researchers to validate and build upon these findings. [29][35]
Conclusion
Benchmarking a novel anti-inflammatory compound is a multi-faceted process that requires a logical progression from broad cellular effects to specific enzymatic targets and finally to systemic efficacy in a living organism. By employing a combination of well-validated in vitro and in vivo models and comparing the results to industry-standard agents with different mechanisms of action, researchers can effectively position their novel therapeutic, elucidate its mechanism, and build a robust data package for further development.
References
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Insight into the mechanism of steroidal and non-steroidal anti-inflammatory drugs. (n.d.). IntechOpen. Retrieved January 19, 2026, from [Link]
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A Comparative Guide to the Electronic Properties of 2,3-dihydro-4-nitrobenzofuran and its Bioisosteric Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 2,3-dihydro-4-nitrobenzofuran, a heterocyclic motif of significant interest in medicinal chemistry. We will delve into the computational methodologies used to elucidate its electronic characteristics and compare them with those of relevant alternative scaffolds. The information presented herein is synthesized from established computational chemistry studies and aims to provide a framework for understanding the structure-property relationships that govern the biological activity of this class of compounds.
The 2,3-dihydrobenzofuran scaffold is a common feature in many biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The introduction of a nitro group at the 4-position significantly modulates the electronic landscape of the molecule. The nitro group is a strong electron-withdrawing group, a property that is often crucial for the mechanism of action of many nitroaromatic drugs. Understanding and predicting the electronic properties of this compound and its analogs are therefore paramount for rational drug design and lead optimization.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the electronic properties of molecules with a high degree of accuracy.[4][5][6][7] These studies provide valuable insights into molecular reactivity, stability, and potential biological interactions, guiding synthetic efforts and accelerating the drug discovery process.
Methodology Deep Dive: A Comparative Analysis of Computational Approaches
The choice of computational methodology is critical for obtaining reliable predictions of molecular electronic properties. For nitroaromatic compounds, DFT has been shown to provide a good balance between accuracy and computational cost.
The Causality Behind Experimental Choices in DFT Calculations
The selection of a specific DFT functional and basis set is a crucial step that directly impacts the quality of the results. For molecules containing nitro groups, which are characterized by a high degree of electron correlation, the choice of functional is particularly important.
-
Functionals: Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), are often employed as they incorporate a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals.[5][7] This is crucial for accurately describing the electronic structure of nitroaromatic systems. Other functionals like PBE0 and M06 are also utilized, and the choice can depend on the specific properties being investigated.[4][8]
-
Basis Sets: The basis set determines the flexibility of the atomic orbitals used in the calculation. For molecules containing heteroatoms like oxygen and nitrogen, and for an accurate description of the diffuse electron density of the nitro group, a basis set with polarization and diffuse functions is recommended. The 6-311++G(d,p) basis set is a common choice, providing a good compromise between accuracy and computational expense.[9][10]
Experimental Protocol: Step-by-Step DFT Workflow
The following protocol outlines a typical workflow for calculating the electronic properties of this compound using DFT.
-
Molecule Building and Initial Geometry Optimization:
-
Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a lower-level theory (e.g., a semi-empirical method like AM1) to obtain a reasonable starting geometry.[6]
-
-
High-Level Geometry Optimization:
-
Perform a full geometry optimization using DFT at the chosen level of theory (e.g., B3LYP/6-311++G(d,p)).
-
This step is crucial to find the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Calculation of Electronic Properties:
-
From the optimized geometry, calculate the desired electronic properties, including:
-
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
The HOMO-LUMO energy gap (ΔE).
-
Molecular Electrostatic Potential (MEP) map.
-
Mulliken or Natural Bond Orbital (NBO) atomic charges.[4]
-
Dipole moment.
-
-
Computational Workflow Diagram
Caption: Structural and electronic relationships between the compared molecules.
Bridging Theory and Experiment: Validation of Computational Predictions
The trustworthiness of computational predictions is significantly enhanced when they are validated by experimental data. For electronic properties, techniques like UV-Vis spectroscopy and cyclic voltammetry are particularly valuable.
-
UV-Vis Spectroscopy: The maximum absorption wavelength (λmax) in a UV-Vis spectrum is related to the electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) can be used to predict the excitation energies and oscillator strengths, which can then be compared to the experimental spectrum. [5][8][11]
-
Cyclic Voltammetry (CV): CV is an electrochemical technique that can be used to experimentally determine the oxidation and reduction potentials of a molecule. These potentials can be correlated with the HOMO and LUMO energies, respectively, providing a direct experimental measure of the frontier molecular orbital energies. [7][12]
Experimental Protocol: Cyclic Voltammetry
-
Sample Preparation:
-
Dissolve the compound of interest (e.g., a nitrobenzofuran derivative) in a suitable solvent containing a supporting electrolyte (e.g., acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate).
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
-
Data Acquisition:
-
Scan the potential between the desired limits and record the resulting current.
-
The potential at the peak of the reduction wave can be used to estimate the LUMO energy, while the oxidation peak potential relates to the HOMO energy.
-
Experimental Workflow Diagram
Caption: A simplified workflow for experimental validation using cyclic voltammetry.
Conclusion and Future Directions
Computational studies provide an indispensable toolkit for modern drug discovery, enabling the rational design and optimization of novel therapeutic agents. The electronic properties of this compound, governed by the interplay between the dihydrofuran ring and the powerful electron-withdrawing nitro group, make it an intriguing scaffold for medicinal chemistry.
This guide has provided a framework for understanding and comparing the electronic properties of this molecule with relevant alternatives using established computational methodologies. The importance of experimental validation to anchor theoretical predictions has also been highlighted.
Future work in this area could involve the synthesis and computational/experimental characterization of a focused library of this compound derivatives to establish quantitative structure-activity relationships (QSAR). [13]Such studies would further illuminate the role of electronics in the biological activity of this promising class of compounds and pave the way for the development of new and more effective drugs.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2,3-Dihydro-4-nitrobenzofuran
For researchers engaged in the synthesis and application of novel chemical entities, the lifecycle of a compound extends far beyond the reaction flask. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of our commitment to laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed operational plan for the safe handling and disposal of 2,3-Dihydro-4-nitrobenzofuran (CAS No. 1001756-96-2), a compound whose structure necessitates a heightened level of caution.
Part 1: Hazard Assessment & Characterization
The foundational step in any disposal protocol is a thorough understanding of the potential hazards. Based on the structural motifs of this compound—an aromatic nitro group and a benzofuran core—we can infer a hazard profile from analogous compounds. Aromatic nitro compounds are recognized for their acute toxicity, mutagenicity, and potential carcinogenicity.[3][4] The nitro group's electron-withdrawing nature contributes to the recalcitrance of these compounds to natural degradation, making their proper disposal critical to prevent environmental contamination.[3]
Furthermore, organic nitro compounds as a class can exhibit exothermic decomposition at elevated temperatures, and their thermal stability can be significantly lowered by impurities.[5] Some may even react violently with strong oxidants, bases, or reducing agents, posing fire and explosion hazards.[1]
Table 1: Inferred Hazard Profile and Essential Safety Precautions
| Hazard Class | GHS Hazard Statement (Inferred) | Causality & Rationale | Required PPE & Controls |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[6][7] | The nitroaromatic structure is associated with systemic toxicity. | Nitrile Gloves, Lab Coat. Do not eat, drink, or smoke when handling.[6] |
| Skin & Eye Irritation | H315: Causes skin irritation.[6]H319: Causes serious eye irritation.[6] | Aromatic compounds can be irritating to skin and mucous membranes. | Nitrile Gloves, Chemical Safety Goggles.[6] |
| Reactivity/Instability | May explode on heating under confinement.[1] | The nitro group is an energetic functional group that can decompose exothermically. | Store away from heat, sparks, and open flames. Avoid mixing with strong acids, bases, or oxidizing agents.[1][8] |
| Aquatic Toxicity | H411/H412: Toxic/Harmful to aquatic life with long lasting effects.[7] | Benzofuran and nitroaromatic structures are often persistent and toxic to aquatic organisms. | Do not dispose of down the drain. Prevent release to the environment.[7] |
Part 2: Step-by-Step Waste Collection & Handling Protocol
Adherence to a strict, methodical waste collection process within the laboratory is the primary mechanism for preventing accidental exposure and ensuring regulatory compliance.
Experimental Protocol: Waste Segregation and Collection
-
Designate a Waste Container:
-
Select a chemically compatible, leak-proof container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice.[9]
-
Ensure the container is clean and dry before the first addition of waste.
-
-
Initial Labeling:
-
Before adding any waste, affix a "Hazardous Waste" label.
-
Clearly write the full chemical name: "This compound " and the CAS Number: "1001756-96-2 ".
-
Record the "Accumulation Start Date," which is the date the first drop of waste enters the container.[10]
-
-
Waste Addition:
-
All handling of the solid compound and transfers to the waste container must be conducted within a certified chemical fume hood to prevent inhalation of dust.
-
Use dedicated spatulas or powder funnels to avoid cross-contamination.
-
Never mix this compound waste with other waste streams, particularly acids, bases, oxidizing agents, or other reactive chemicals.[1] Commingling incompatible wastes is a primary cause of laboratory incidents.
-
-
Secure Storage:
-
Keep the waste container securely closed at all times, except when adding waste.[9]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9]
-
The SAA should be in a secondary containment tray to control any potential leaks.
-
Ensure the SAA is away from heat sources, direct sunlight, and high-traffic areas.
-
Part 3: Disposal Pathway & Spill Management
The decision-making process for managing waste is straightforward but critical. All waste containing this compound, whether from routine experiments or spill cleanup, must be treated as hazardous waste.
Diagram 1: Disposal Decision Workflow This diagram outlines the procedural flow from waste generation to final disposal.
Caption: Workflow for handling this compound waste.
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.
-
Small Spills (within a chemical fume hood):
-
Ensure your PPE is intact.
-
Contain the spill by gently covering the solid material with an inert absorbent, such as vermiculite, sand, or a universal spill absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep the mixture into a designated hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), ensuring the cloth is also disposed of as hazardous waste.
-
Perform a final wipe with soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert nearby personnel.
-
If safe to do so, restrict access to the area.
-
Contact your institution's Environmental Health & Safety (EHS) office or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Part 4: Final Disposal
The ultimate disposal of this compound is a regulated process that must not be undertaken by laboratory personnel.
-
Prohibited Disposal Methods:
-
DO NOT dispose of this chemical down the sink. Its inferred aquatic toxicity means it can harm the environment and is a violation of regulations.[8]
-
DO NOT discard in the regular trash. This is illegal and poses a significant risk to sanitation workers and the environment.[7]
-
DO NOT attempt to neutralize or treat the chemical in-house unless you have a validated and approved procedure specific to this compound. Improper treatment of nitro compounds can be hazardous.[5]
-
-
Mandatory Procedure:
-
Once the hazardous waste container is full (leaving adequate headspace) or has been in accumulation for the maximum time allowed by your institution (e.g., 6-12 months), arrange for its removal.[9][10]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor for pickup.[9][11]
-
The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF), where high-temperature incineration is the most probable and appropriate disposal method for this class of organic compound.
-
By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.
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A Comprehensive Guide to the Safe Handling of 2,3-Dihydro-4-nitrobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Hazard Analysis: Understanding the Risks
While specific toxicological data for 2,3-Dihydro-4-nitrobenzofuran is limited, an analysis of its structural motifs—a nitro group and a benzofuran derivative—necessitates a high degree of caution. Nitro compounds are often associated with reactivity and potential toxicity, while some benzofuran derivatives have been shown to be cytotoxic and potentially carcinogenic.[1][2][3][4][5] Therefore, it is prudent to handle this compound as a substance with high acute toxicity and potential carcinogenicity.
Anticipated Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[6]
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[7]
-
Carcinogenicity: Some related compounds are considered carcinogenic.[1][2][5][8]
-
Flammability: While not definitively established, related compounds are combustible.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves (minimum 0.4 mm thickness).[9] Double gloving is recommended. | Provides a robust barrier against skin absorption of nitroalkenes and related compounds.[1] Regular glove changes are crucial. |
| Eye Protection | Chemical splash goggles are required at all times. A face shield should be worn when there is a significant risk of splashes.[10] | Protects against splashes that can cause serious eye irritation or damage.[6] |
| Body Protection | A flame-resistant lab coat should be worn and kept fastened. A chemical-resistant apron should be worn over the lab coat.[10] | Protects against skin contact and potential ignition sources. |
| Respiratory Protection | All handling of solid and solutions must be conducted in a certified chemical fume hood. For situations with inadequate ventilation, a full-face air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used.[7][9] | Minimizes the risk of inhaling potentially harmful or sensitizing vapors and dust.[7] |
PPE Donning and Doffing Workflow
Caption: Step-by-step procedure for responding to a chemical spill.
Disposal Plan
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Segregation:
-
All solid waste contaminated with the compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container. [10] * Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. [10]2. Container Management:
-
Use tightly closed containers for disposal. [9] * Label all waste containers clearly with the chemical name and associated hazards.
-
-
Institutional Guidelines: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
References
- BenchChem. (n.d.). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
- BenchChem. (n.d.). Personal protective equipment for handling 3-Nitro-2-hexene.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: 2,3-Dihydrobenzofuran-5-carboxaldehyde.
- BASF. (2026, January 13). Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Sigma-Aldrich. (2025, April 24). Safety Data Sheet.
- Schmid, A. (1985). [Toxicologic evaluation of nitrofuran derivatives]. Tierarztliche Praxis, 13(4), 471-477.
- Fisher Scientific. (n.d.). Safety Data Sheet: Benzofuran.
- International Enviroguard. (2019, April 8). 3 Common Chemicals That Require Protective Clothing.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 4-Nitrobenzaldehyde.
- Karasawa, T., et al. (2016). Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes. PubMed.
- Echemi. (n.d.). Dihydrobenzofuran SDS, 496-16-2 Safety Data Sheets.
- McCalla, D. R. (1983). Mutagenicity of nitrofuran derivatives: review. Environmental Mutagenesis, 5(5), 745-765.
- Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. (2023, August 20). MDPI.
- The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023, September 7). EAS Publisher.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: 2,3-Dihydro-1-benzofuran-7-carbaldehyde.
- TCI. (n.d.). Safety Data Sheet: 2,3-Benzofuran.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Public Health Statement for 2,3-Benzofuran.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. [Toxicologic evaluation of nitrofuran derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutagenicity of nitrofuran derivatives: review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cloudfront.zoro.com [cloudfront.zoro.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 2,3-Benzofuran | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 9. download.basf.com [download.basf.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
